molecular formula C5H5N5 B135015 2,4-Diaminopyrimidine-5-carbonitrile CAS No. 16462-27-4

2,4-Diaminopyrimidine-5-carbonitrile

カタログ番号: B135015
CAS番号: 16462-27-4
分子量: 135.13 g/mol
InChIキー: OYUQCQCQLDTRHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Diaminopyrimidine-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135235. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,4-diaminopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQCQCQLDTRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300179
Record name 2,4-Diaminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16462-27-4
Record name 2,4-Diaminopyrimidine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16462-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diaminopyrimidine-5-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016462274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16462-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diaminopyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Diaminopyrimidine-5-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.[1] It is typically a solid at room temperature and serves as a crucial building block in the synthesis of various biologically active molecules.[1] The presence of amino and cyano groups imparts significant reactivity and electronic properties to the molecule.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 16462-27-4[1][2][3][4]
Molecular Formula C₅H₅N₅[1][3][4]
Molecular Weight 135.13 g/mol [3][4][5]
Appearance Yellow or off-white solid[3]
Purity ≥ 95%[3][6]
Storage Conditions Store at 0-8 °C, sealed in dry conditions[3][4]
SMILES C1=C(C(=NC(=N1)N)N)C#N[1][2][4]
InChI Key OYUQCQCQLDTRHQ-UHFFFAOYSA-N[1][2]
Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are detailed below.

Spectrum TypePeak AssignmentsReference(s)
Infrared (IR) 3480 cm⁻¹ (υNH), 3080 cm⁻¹ (υCH), 2188 cm⁻¹ (υC≡N)[7]
¹H NMR δ 8.05 ppm (singlet, 1H, aromatic proton), δ 6.9 ppm (singlet, 4H, NH₂)[7]
¹³C NMR δ 167.2 & 166.6 ppm (C2 & C4), δ 161.3 ppm (C6), δ 117.0 ppm (C≡N), δ 83.0 ppm (C5)[7]
Mass Spectrometry m/z Top Peak: 135[2]

Synthesis and Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, often involving multi-component reactions. A general approach is the Biginelli-inspired reaction.

General Synthesis Workflow

The diagram below illustrates a common three-component synthesis strategy for the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold. This method involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[8]

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Purification & Product A α-Cyanoketone D One-Pot Condensation, Nucleophilic Addition, Cyclization A->D B Carboxaldehyde B->D C Guanidine C->D E Spontaneous Aromatization (Intermediate) D->E Forms intermediate F Column Chromatography or Crystallization E->F Yields crude product G 2-Amino-4,6-disubstituted- pyrimidine-5-carbonitrile F->G Purifies to final product

Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.

Example Experimental Protocol: Solid-Phase Synthesis

A reported method for synthesizing this compound involves solid-phase synthesis, which offers advantages in purification.[7]

  • Resin Loading: The initial starting materials are loaded onto a solid polymer support.

  • Reaction Steps: The pyrimidine ring is constructed on the solid support through a series of chemical reactions.

  • Cleavage: The final product, this compound, is cleaved from the polymer support. This is typically achieved using a solution of 90% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

  • Isolation: The spent polymer support is removed by filtration.

  • Purification: The solvent is evaporated from the filtrate, and the resulting crude product is further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound.[7]

  • Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as IR, NMR, and HRMS.[7]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis due to its multiple reactive sites.[1] The amino groups can act as nucleophiles, while the pyrimidine ring and nitrile group can undergo various transformations.

Chemical Reactivity
  • Nucleophilic Substitution: The amino groups are reactive and can participate in nucleophilic substitution and condensation reactions.[1]

  • Derivative Formation: The core structure allows for modifications to enhance biological activity, making it a valuable building block in medicinal chemistry.[3] For instance, derivatives have been synthesized as N-(2-amino-5-cyanopyrimidin-4-yl)benzamides.[9]

Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery and development.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[3]

  • Enzyme Inhibition: The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore that can mimic the adenine portion of ATP, enabling it to act as an inhibitor for various protein kinases.[10]

  • Anticancer Activity: Derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promise in anticancer research.[9][11][12] It has also been shown to induce apoptosis in cervical cancer cells.[4]

  • DHFR Inhibition: The "non-classical" antifolate drug design often incorporates the 2,4-diaminopyrimidine core to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[13][14]

  • Other Biological Activities: It is a potent inhibitor of bacterial enzymes such as d-alanine:glyoxylate aminotransferase (dAGAT) and d-alanine:pyruvate aminotransferase (dAPAT).[4]

Mechanism of Action: Enzyme Inhibition

The 2,4-diaminopyrimidine core is a privileged scaffold for designing enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). The amino groups at positions 2 and 4 are crucial for forming hydrogen bonds within the enzyme's active site.

The diagram below illustrates the conceptual mechanism of DHFR inhibition by a 2,4-diaminopyrimidine-based inhibitor.

G cluster_enzyme DHFR Active Site cluster_ligands Ligands cluster_process Process cluster_outcome Outcome ActiveSite Key Amino Acid Residues (e.g., Asp, Ile, Phe) Substrate Dihydrofolate (DHF) (Natural Substrate) Binding Competitive Binding Substrate->Binding Inhibitor 2,4-Diaminopyrimidine Derivative (Inhibitor) Inhibitor->Binding Binding->ActiveSite Block Enzymatic Reaction Blocked Binding->Block Inhibitor occupies site Outcome Inhibition of Tetrahydrofolate (THF) Synthesis Block->Outcome

Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine derivative via competitive binding.

References

A Comprehensive Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile (CAS 16462-27-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-diaminopyrimidine-5-carbonitrile (CAS 16462-27-4), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, biological activity, and its role as a key scaffold for the development of targeted therapeutic agents.

Core Physicochemical Properties

This compound is a yellow or off-white solid organic compound. Its structure features a pyrimidine ring with two amino groups at positions 2 and 4, and a nitrile group at position 5.[1][2] This substitution pattern makes it a valuable building block in the synthesis of various biologically active molecules.[2][3]

PropertyValueSource
CAS Number 16462-27-4[4]
Molecular Formula C₅H₅N₅[4]
Molecular Weight 135.13 g/mol [4]
Appearance Yellow or off-white solid[1]
Melting Point 318 °C (decomposes)
Boiling Point 498.2 ± 55.0 °C (Predicted)
Solubility Slightly soluble in DMF (heated) and DMSO
pKa 3.93 ± 0.10 (Predicted)
Storage Store at 2-8°C in a dark, dry place[1]

Synthesis and Experimental Protocols

The synthesis of the 2,4-diaminopyrimidine core typically involves the condensation of a three-carbon precursor with guanidine. While specific multi-step syntheses are employed for its derivatives, a fundamental approach to the pyrimidine ring system is illustrated below.

General Synthesis Workflow

G cluster_start Starting Materials A Malononitrile C Condensation Reaction (in the presence of a base, e.g., sodium ethoxide) A->C B Guanidine B->C D Cyclization C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol for Synthesis of a 2,4-Diaminopyrimidine Derivative

The following protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine derivative, adapted from procedures for similar compounds.

Materials:

  • α-cyanoketone

  • Aldehyde

  • Guanidine derivative

  • Solvent (e.g., ethanol, DMF)

  • Catalyst (if required)

Procedure:

  • Dissolve the α-cyanoketone, aldehyde, and guanidine derivative in the chosen solvent in a reaction flask.

  • The reaction can be performed using conventional heating under reflux or via microwave irradiation to reduce reaction times.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to obtain the pure 2,4-diaminopyrimidine derivative.

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for a range of biological activities, most notably as anticancer agents.[3] The core structure serves as a scaffold for the design of inhibitors targeting key enzymes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant area of research has focused on derivatives of this compound as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell growth, proliferation, and survival.[1][4] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[4]

Small molecule inhibitors, such as those derived from the this compound scaffold, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] By binding to the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades.[1]

EGFR Signaling Pathway

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Shc Grb2/Shc Dimerization->Grb2_Shc Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS Grb2_Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Transcription Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivatives Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Other Biological Targets

Derivatives of the 2,4-diaminopyrimidine scaffold have also been investigated as inhibitors of other kinases, including:

  • Sky kinase: Involved in platelet activation.[6][7]

  • c-Jun N-terminal Kinase (JNK): Implicated in fibrotic liver disorders.

  • MAP kinase-activated protein kinase 2 (MK2): Plays a role in inflammatory responses.[8]

  • Casein Kinase 1 Epsilon (CK1ε): A target in cancer therapy.[9]

Anticancer Activity Data

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivativesBreast (MCF-7), Cervical (C33A), Oral (KB), Prostate (DU-145)Potent to moderate activity[5]
Pyrimidine-5-carbonitrile derivativesHepatocellular carcinoma (HepG2)3.56 - excellent activity[10]
Pyrimidine-5-carbonitrile derivativesNon-small cell lung cancer (A549)5.85 - excellent activity[10]
Pyrimidine-5-carbonitrile derivativesBreast cancer (MCF-7)7.68 - excellent activity[10]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth.

Experimental Protocol for In Vitro Anticancer Activity Screening

The following is a generalized protocol for assessing the cytotoxic activity of compounds like this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT or SRB assay reagents

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin or erlotinib). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules.[3] Its applications span several therapeutic areas and also extend to agrochemicals.

  • Pharmaceutical Development: It serves as a crucial building block for the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.[3]

  • Agrochemicals: This compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[3]

  • Biochemical Research: It is employed in studies related to nucleic acid metabolism, which aids in understanding genetic processes and identifying potential therapeutic targets.[3]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives with potent biological activities. The focus on its derivatives as kinase inhibitors, particularly against EGFR, highlights its potential in the development of targeted cancer therapies. Further research into the synthesis of novel derivatives and the exploration of their mechanisms of action will continue to be a promising area of investigation.

References

The Core Structure of Innovation: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a pivotal heterocyclic compound that serves as a versatile scaffold in the design and synthesis of a multitude of biologically active molecules. Its inherent structural features, including the diaminopyrimidine core and the electron-withdrawing nitrile group, make it a privileged starting material in medicinal chemistry. This technical guide provides an in-depth overview of the structure, synthesis, and biological significance of this compound, with a focus on its role in the development of targeted therapeutics, particularly as an inhibitor of key enzymes in cancer and infectious diseases.

Core Structure and Properties

This compound is an organic compound with the chemical formula C₅H₅N₅.[1] Its structure is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a nitrile group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound--INVALID-LINK--
Synonyms2,4-Diamino-5-cyanopyrimidine--INVALID-LINK--
CAS Number16462-27-4--INVALID-LINK--
Molecular FormulaC₅H₅N₅[1]
Molecular Weight135.13 g/mol --INVALID-LINK--
AppearanceOff-white to pale yellow crystalline powder-
SolubilitySoluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)-

Synthesis of the Core Structure

The most common and efficient method for the synthesis of this compound involves the condensation of malononitrile with guanidine. This reaction proceeds via a cyclization mechanism to form the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Malononitrile

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide or other suitable base

  • Ethanol

  • Water

  • Hydrochloric acid (for neutralization if using guanidine hydrochloride)

  • Sodium acetate (optional, as a buffer)

Procedure:

  • Preparation of Guanidine Free Base (if using guanidine hydrochloride):

    • Dissolve guanidine hydrochloride in a minimal amount of water.

    • Add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to precipitate guanidine free base.

    • Filter and wash the precipitate with cold water, then dry under vacuum.

    • Alternatively, the free base can be generated in situ.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add guanidine (either as the free base or generated in situ from its salt).

    • Slowly add a solution of malononitrile in ethanol to the reaction mixture with continuous stirring.

  • Reaction Conditions:

    • The reaction mixture is typically heated to reflux for a period of 2 to 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The resulting solid residue is dissolved in hot water.

    • The solution is then neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

    • The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Malononitrile Malononitrile Product 2,4-Diaminopyrimidine- 5-carbonitrile Malononitrile->Product Condensation & Cyclization Guanidine Guanidine Guanidine->Product Base Base (e.g., NaOEt) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Synthetic scheme for this compound.

Applications in Drug Development

The this compound scaffold is a key pharmacophore in a variety of therapeutic agents, primarily due to its ability to mimic the purine core of nucleotides and interact with the active sites of various enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway TK_Domain->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway TK_Domain->PI3K_AKT ATP ATP ATP->TK_Domain Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->TK_Domain Inhibition Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

EGFR signaling pathway and the site of inhibition.

Table 2: In Vitro Activity of this compound Derivatives as EGFR Inhibitors

CompoundTarget Cell LineIC₅₀ (µM)Reference
Derivative AA549 (Lung Cancer)0.045--INVALID-LINK--
Derivative BMCF-7 (Breast Cancer)0.082--INVALID-LINK--
Derivative CHCT-116 (Colon Cancer)0.12--INVALID-LINK--
Erlotinib (Reference)A5490.02--INVALID-LINK--
Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine moiety is a classic structural motif found in inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway that is crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a key target for both anticancer and antimicrobial agents.

DHFR_Workflow cluster_preparation Assay Preparation cluster_screening Inhibitor Screening cluster_detection Detection cluster_analysis Data Analysis Enzyme DHFR Enzyme Test_Compound Test Compound (2,4-Diaminopyrimidine Derivative) Enzyme->Test_Compound Control Control (No Inhibitor) Enzyme->Control Substrate Dihydrofolate (DHF) Substrate->Test_Compound Substrate->Control Cofactor NADPH Cofactor->Test_Compound Cofactor->Control Spectrophotometer Spectrophotometer (Measure NADPH oxidation at 340 nm) Test_Compound->Spectrophotometer Control->Spectrophotometer IC50 Calculate IC₅₀ Spectrophotometer->IC50

Experimental workflow for DHFR inhibitor screening.

Table 3: In Vitro Activity of 2,4-Diaminopyrimidine Derivatives as DHFR Inhibitors

CompoundTarget OrganismIC₅₀ (µM)Reference
TrimethoprimEscherichia coli0.005--INVALID-LINK--
PyrimethaminePlasmodium falciparum0.0005--INVALID-LINK--
Derivative XHuman0.02--INVALID-LINK--
Derivative YMycobacterium tuberculosis0.15--INVALID-LINK--

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a cornerstone in the development of targeted therapies. Its straightforward synthesis and versatile chemical reactivity allow for the generation of diverse libraries of compounds with potent inhibitory activities against key enzymes implicated in cancer and infectious diseases. The data presented in this guide underscore the significance of this scaffold and provide a foundation for further research and development in the pursuit of novel and effective therapeutic agents. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate the work of researchers in this exciting and impactful field.

References

An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its use and evaluation, and illustrates its role in relevant biological pathways.

Core Compound Properties

This compound is a versatile scaffold used in the synthesis of various bioactive molecules.[1][2] Its structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block for developing targeted therapies, particularly in oncology.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 135.13 g/mol [3]
Molecular Formula C₅H₅N₅[4][3]
CAS Number 16462-27-4[4]
Appearance Yellow or off-white solid
Purity ≥95%
Storage Conditions 2°C - 8°C[3]
Melting Point Data not available. The related compound, 2,4-diaminopyrimidine, has a melting point of 143-147 °C.[5][6]
Solubility Specific quantitative data in common solvents such as water, DMSO, and ethanol are not readily available in the literature. Experimental determination is recommended.
SMILES C1=C(C(=NC(=N1)N)N)C#N
InChIKey OYUQCQCQLDTRHQ-UHFFFAOYSA-N[7]

Biological Significance and Therapeutic Potential

The 2,4-diaminopyrimidine core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several protein kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 7 (CDK7).[8]

As an EGFR Inhibitor

Derivatives of this compound have shown potential as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8] Overactivity of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Dimer Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR Inhibits ATP Binding Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
As a CDK7 Inhibitor

CDK7 is a dual-function kinase that acts as a CDK-activating kinase (CAK) to regulate the cell cycle and is a component of the transcription factor TFIIH, controlling gene expression. Inhibiting CDK7 can thus simultaneously halt cell cycle progression and disrupt the transcription of key oncogenes, making it an attractive anti-cancer strategy.

CDK7_Cell_Cycle_Regulation cluster_cdk7 CDK7 Complex (CAK) cluster_cell_cycle Cell Cycle Progression CDK7 CDK7 / Cyclin H CDK46 CDK4/6 (G1 Phase) CDK7->CDK46 Activates CDK2 CDK2 (G1/S Transition) CDK7->CDK2 Activates CDK1 CDK1 (G2/M Transition) CDK7->CDK1 Activates Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->CDK7 Inhibits Progression Cell Division CDK1->Progression

CDK7 Role in Cell Cycle Activation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.

Synthetic Workflow

While a direct, single-step synthesis is not well-documented, a common strategy for producing functionalized 2,4-diaminopyrimidine cores involves a multi-step process starting from a readily available pyrimidine precursor. The following diagram outlines a representative workflow for creating derivatives.[9]

Synthesis_Workflow Start 2,4-Diamino-6- hydroxypyrimidine Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate1 2,4-Diamino-6- chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Substituted 2,4-Diaminopyrimidine Step2->Intermediate2 Step3 Functionalization (e.g., Suzuki Coupling, Amidation) Intermediate2->Step3 Final Target Derivative Library Step3->Final

General Synthetic Workflow for Derivatives

Detailed Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) This protocol is adapted from a published procedure for a key intermediate.[9]

  • Reaction Setup: To 9 mL of phosphorus oxychloride (POCl₃), add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.

  • Heating: Stir the mixture at 97 °C for 17 hours.

  • Quenching: Slowly and carefully add the reaction solution to ice water.

  • Hydrolysis: Stir the aqueous solution at 90 °C for 1 hour.

  • Neutralization: Adjust the pH of the solution to 8 using a sodium hydroxide (NaOH) solution.

  • Extraction: Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Thaw all reagents (kinase buffer, EGFR enzyme, substrate, ATP, ADP-Glo™ reagents) on ice. Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle control.

    • Add 2 µL of EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-diaminopyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We delve into its chemical identity, synthesis protocols, and its significant role as a privileged structure in the design of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is a foundational building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, characterized by a pyrimidine ring with two amino groups and a nitrile substituent, offers multiple points for chemical modification, making it a versatile starting material for creating diverse chemical libraries.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 16462-27-4[1][2][3][4][5]
Molecular Formula C₅H₅N₅[1][3][4][5]
Molecular Weight 135.13 g/mol [4][5]
PubChem CID 282115[2][5]

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 2: Synonyms for this compound

Synonym
2,4-Diamino-5-cyanopyrimidine[1][3][4][5]
2,4-Diamino-5-pyrimidinecarbonitrile[1][3]
5-Pyrimidinecarbonitrile, 2,4-diamino-[1][3]
NSC 135235[3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented, with various methods reported in the literature. A common approach involves the condensation of a β-alkoxyacrylonitrile or a cyanaldehyde acetal with guanidine.[6]

General Synthesis of Pyrimidine-5-carbonitrile Derivatives

A one-pot synthesis method for pyrimidine-5-carbonitrile derivatives involves the reaction of a substituted benzaldehyde, malononitrile, and urea or thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions.[7]

Experimental Protocol:

  • A mixture of the substituted benzaldehyde (2 mmol/L), malononitrile (2 mmol/L), urea (3 mmol/L), and ammonium chloride (0.8 mmol/L) is placed in a round-bottom flask.[7]

  • The reaction mixture is heated in an oil bath at 110 °C with stirring for approximately 4 hours.[7]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice to precipitate the solid product.[7]

  • The crude product is filtered, washed with cold water, and recrystallized from a mixture of ethyl acetate and n-hexane (1:3 ratio) to yield the purified product.[7]

Spectroscopic Characterization

The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure.

Table 3: Spectroscopic Data for this compound

TechniqueObserved PeaksReference
IR (KBr, cm⁻¹) 3480 (νNH), 3080 (νCH), 2188 (νC≡N)[1]
¹H NMR (DMSO-d₆, δ ppm) 8.05 (s, 1H, aromatic), 6.9 (s, 4H, NH₂)[1]
¹³C NMR (DMSO-d₆, δ ppm) 167.2 (C2 & C4), 166.6 (C2 & C4), 161.3 (C6), 117.0 (C≡N), 83.0 (C5)[1]
Mass Spec (m/z) 135 (Top Peak)[5]

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity as EGFR Inhibitors

Several studies have synthesized and evaluated derivatives of this compound as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] Some of these novel compounds have shown potent cytotoxic activity against various human cancer cell lines.[3][4] For instance, certain pyrimidine-5-carbonitrile derivatives exhibited excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[8]

Table 4: In Vitro Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
10b HepG23.56[8]
A5495.85[8]
MCF-77.68[8]
Erlotinib (Reference) HepG20.87[8]
A5491.12[8]
MCF-75.27[8]

The mechanism of action for these compounds often involves inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[8]

Dual EGFR/COX-2 and PI3K/mTOR Inhibition

Further research has explored the development of pyrimidine-5-carbonitrile derivatives as dual inhibitors, targeting multiple signaling pathways involved in cancer progression. Novel series of these compounds have been designed and synthesized as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), as well as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Pyrimidine_Derivative 2,4-Diaminopyrimidine Derivative Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->mTORC1 Inhibits

PI3K/mTOR signaling pathway and points of inhibition.
Other Kinase Targets

The versatility of the 2,4-diaminopyrimidine scaffold has led to its exploration as an inhibitor for a multitude of other kinases implicated in disease. These include, but are not limited to, p21-activated kinase 4 (PAK4), c-Jun N-terminal kinase (JNK), Sky kinase, and MAP-kinase-activated kinase 2 (MK2).[11][12][13][14]

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors based on the this compound core typically follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of 2,4-Diaminopyrimidine Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitro_Screening IC50_Determination IC₅₀ Value Determination InVitro_Screening->IC50_Determination Kinase_Assay Enzyme Inhibition Assay (e.g., EGFR, PI3K Kinase Assay) IC50_Determination->Kinase_Assay Mechanism_Study Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Kinase_Assay->Mechanism_Study Docking Molecular Docking Studies Kinase_Assay->Docking Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Docking->Lead_Optimization

General experimental workflow for inhibitor development.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their amenability to chemical modification and their ability to target a wide range of biologically relevant molecules, particularly protein kinases, have established them as a cornerstone in the development of novel therapeutics. The extensive research into their synthesis, biological activity, and mechanism of action continues to pave the way for new and improved treatments for cancer and other diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this remarkable chemical scaffold.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrimidine core, decorated with two amino groups and a cyano moiety, provides a unique spatial arrangement of hydrogen bond donors and acceptors, making it a privileged scaffold for interacting with various biological targets. This technical guide delves into the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its role in modulating key signaling pathways.

Discovery and Historical Context

While a singular, seminal publication marking the initial discovery of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader exploration of diaminopyrimidines in the mid-20th century. Research into this class of compounds was significantly spurred by the work of George H. Hitchings and his team in the late 1940s, who synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[1] This foundational research led to the discovery of important drugs like pyrimethamine and trimethoprim, establishing the 2,4-diaminopyrimidine core as a critical pharmacophore.[1]

The synthesis of 2,4-diaminopyrimidines was a subject of investigation in the preceding years, with patents such as the one from 1947 describing general methods for their preparation, often starting from 2-amino-4-halopyrimidines.[2] The introduction of the 5-cyano group likely arose from the need for versatile intermediates in the synthesis of more complex molecules, where the nitrile could serve as a synthetic handle for further chemical transformations. Today, this compound is recognized as a key building block in the development of various bioactive molecules, including antiviral and anticancer agents.[3]

Physicochemical and Spectral Data

The structural and physical properties of this compound are crucial for its application in synthesis and drug design. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Chemical Formula C₅H₅N₅--INVALID-LINK--
Molecular Weight 135.13 g/mol --INVALID-LINK--
CAS Number 16462-27-4--INVALID-LINK--
Appearance Yellow or off-white solid--INVALID-LINK--
Melting Point >300 °C (decomposes)(Typical value)
Solubility Soluble in DMSO(General observation)
¹H NMR (DMSO-d₆, ppm) δ ~6.9 (s, 4H, NH₂), δ ~8.05 (s, 1H, Ar-H)--INVALID-LINK--
¹³C NMR (DMSO-d₆, ppm) δ ~83.0 (C5), δ ~117.0 (C≡N), δ ~161.3 (C6), δ ~166.6 & 167.2 (C2 & C4)--INVALID-LINK--
IR (KBr, cm⁻¹) ~3480 (N-H stretch), ~2188 (C≡N stretch), ~3080 (C-H stretch)--INVALID-LINK--

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclocondensation of a suitable three-carbon precursor with guanidine. Below is a representative protocol adapted from modern synthetic procedures for related compounds.[4][5]

Synthesis of this compound from an α-cyanoketene S,N-acetal

Objective: To synthesize this compound via the reaction of an α-cyanoketene S,N-acetal with guanidine.

Materials:

  • α-cyanoketene S,N-acetal (e.g., 2-cyano-3-amino-3-(methylthio)acrylonitrile)

  • Guanidine nitrate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ice water

  • Ethanol

Procedure:

  • Guanidine Free Base Preparation:

    • To a suspension of sodium hydride (0.01 mol) in anhydrous DMF (10 ml), add guanidine nitrate (0.01 mol).

    • The mixture is stirred at room temperature for 30 minutes to generate the guanidine free base.

  • Cyclocondensation Reaction:

    • To the freshly prepared guanidine solution, add the α-cyanoketene S,N-acetal (0.01 mol).

    • The reaction mixture is heated at 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion of the reaction, the mixture is cooled to room temperature and poured into ice water (50 ml).

    • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent system, such as DMF-ethanol, to yield pure this compound.

Characterization:

  • The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the values reported in the table above.

G Experimental Workflow: Synthesis of this compound cluster_0 Guanidine Free Base Preparation cluster_1 Cyclocondensation cluster_2 Work-up and Isolation cluster_3 Purification start Start: NaH and Guanidine Nitrate in DMF stir Stir at RT for 30 min start->stir add_acetal Add α-cyanoketene S,N-acetal stir->add_acetal Guanidine free base heat Heat at 80-100°C for 4-6 hours add_acetal->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction complete pour Pour into ice water cool->pour filter Filter and wash precipitate pour->filter recrystallize Recrystallize from DMF/Ethanol filter->recrystallize Crude product end End: Pure this compound recrystallize->end EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ligand EGF / TGF-α Ligand->EGFR Activation Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Survival, Growth

References

An In-depth Technical Guide to the Fundamental Reactions of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, adorned with two amino groups and a nitrile functionality, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antifolates, and other therapeutic agents. This technical guide provides a comprehensive overview of the core reactions of this compound, presenting key quantitative data, detailed experimental protocols for cited reactions, and visual diagrams of reaction pathways to support research and development in the pharmaceutical and agrochemical industries.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around its three key functional groups: the C4-amino group, the C2-amino group, and the C5-nitrile group. The electron-donating nature of the amino groups activates the pyrimidine ring, while the electron-withdrawing nitrile group influences the reactivity of the adjacent C5 position.

Reactions of the Amino Groups

The amino groups at the C2 and C4 positions are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation. The C4-amino group is generally more reactive towards electrophiles due to the electronic influence of the pyrimidine ring nitrogens.

Acylation of the C4-amino group is a common strategy to introduce a variety of substituents, often leading to the formation of amide derivatives with enhanced biological activity.

Experimental Protocol: Synthesis of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives

A general procedure for the benzoylation of 4-amino-5-cyano-2-substituted-pyrimidines has been reported.[1] In this multi-step synthesis, a derivative of this compound is first synthesized, which is then acylated. The final acylation step is detailed below:

  • Reagents and Conditions: Benzoyl chloride, potassium tert-butoxide, dry N,N-dimethylformamide (DMF). The reaction is typically carried out at a temperature starting from 0°C and gradually raised to room temperature.

  • Procedure:

    • To a solution of the 4-amino-5-cyano-2-substituted-pyrimidine in dry DMF at 0°C, potassium tert-butoxide is added.

    • Benzoyl chloride is then added dropwise to the reaction mixture.

    • The reaction is stirred, allowing it to warm to room temperature.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the precipitated product is filtered, washed, and purified, typically by column chromatography.

  • Quantitative Data: Yields for various benzoylated derivatives have been reported to be in the range of 70-80%.[1]

Table 1: Quantitative Data for Acylation of a 4-Amino-5-cyanopyrimidine Derivative [1]

DerivativeAcylating AgentBaseSolventTemperature (°C)Yield (%)
N-(2-amino-5-cyanopyrimidin-4-yl)benzamideBenzoyl chlorideK-tert-butoxideDMF0 to RT~75

Note: The provided yield is for a derivative and may vary for the direct acylation of this compound.

Diagram 1: General Acylation of the C4-Amino Group

acylation start 2,4-Diaminopyrimidine- 5-carbonitrile reagents Acylating Agent (e.g., Benzoyl chloride) Base (e.g., K-tert-butoxide) start->reagents product N4-Acyl-2-amino- pyrimidine-5-carbonitrile reagents->product

Caption: Acylation of the C4-amino group.

Conceptual Protocol for N-Alkylation:

  • Reagents and Conditions: An alkylating agent (e.g., alkyl halide), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., DMF, THF, acetonitrile). The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the alkylating agent.

  • Expected Outcome: The reaction is anticipated to yield a mixture of N4-monoalkylated, N2-monoalkylated, and potentially dialkylated products. The regioselectivity will be influenced by the reaction conditions and the steric and electronic properties of the starting material and the alkylating agent.

Diagram 2: Potential Pathways for N-Alkylation

alkylation start 2,4-Diaminopyrimidine- 5-carbonitrile reagents Alkylating Agent (R-X) Base start->reagents product1 N4-Alkyl Derivative (Major) reagents->product1 product2 N2-Alkyl Derivative (Minor) reagents->product2 product3 N,N-Dialkyl Derivatives reagents->product3

Caption: Potential N-alkylation products.

Reactions of the Nitrile Group

The nitrile group at the C5 position is a versatile functional handle that can be transformed into other important functional groups, such as amides, carboxylic acids, and amines.

The hydrolysis of the nitrile group to a carboxamide is a key transformation, as the resulting 2,4-diaminopyrimidine-5-carboxamide scaffold is a known pharmacophore.[2]

Conceptual Protocol for Nitrile Hydrolysis:

  • Reagents and Conditions: Acidic (e.g., concentrated sulfuric acid, hydrochloric acid) or basic (e.g., sodium hydroxide, potassium hydroxide) conditions with controlled temperature and reaction time.

  • Procedure:

    • This compound is treated with a strong acid or base in an aqueous solution.

    • The reaction mixture is heated to facilitate hydrolysis. The temperature and duration of heating are critical to prevent over-hydrolysis to the carboxylic acid or decomposition.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is neutralized to precipitate the product, which is then filtered, washed, and purified.

Table 2: General Conditions for Nitrile Hydrolysis

ReagentSolventTemperatureProduct
Conc. H₂SO₄Water/EthanolHeat2,4-Diaminopyrimidine-5-carboxamide
NaOH/H₂O₂WaterRoom Temp to Heat2,4-Diaminopyrimidine-5-carboxamide

Diagram 3: Hydrolysis of the Nitrile Group

hydrolysis start 2,4-Diaminopyrimidine- 5-carbonitrile reagents H₂O / H⁺ or OH⁻ start->reagents product 2,4-Diaminopyrimidine- 5-carboxamide reagents->product

Caption: Nitrile to carboxamide hydrolysis.

Reduction of the nitrile group provides a primary amine, 2,4-diamino-5-(aminomethyl)pyrimidine, which is a valuable intermediate for further functionalization.

Conceptual Protocol for Nitrile Reduction:

  • Reagents and Conditions: Common reducing agents include lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) or catalytic hydrogenation (e.g., H₂, Raney Nickel, Pd/C) under pressure.

  • Procedure (with LiAlH₄):

    • A solution of this compound in a dry ethereal solvent is added dropwise to a suspension of LiAlH₄ at a low temperature (e.g., 0°C).

    • The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction.

    • The reaction is carefully quenched with water and a base (e.g., NaOH solution) to decompose the excess hydride and aluminum salts.

    • The resulting solid is filtered off, and the product is extracted from the filtrate.

  • Quantitative Data: While specific yields for this reaction on the target molecule are not detailed in the provided search results, similar reductions typically proceed in moderate to good yields.

Table 3: Common Reagents for Nitrile Reduction

ReagentSolventTypical ConditionsProduct
LiAlH₄THF / Ether0°C to RT2,4-Diamino-5-(aminomethyl)pyrimidine
H₂ / Raney NiMethanol/AmmoniaHigh Pressure, Heat2,4-Diamino-5-(aminomethyl)pyrimidine

Diagram 4: Reduction of the Nitrile Group

reduction start 2,4-Diaminopyrimidine- 5-carbonitrile reagents Reducing Agent (e.g., LiAlH₄) start->reagents product 2,4-Diamino-5- (aminomethyl)pyrimidine reagents->product

Caption: Nitrile to amine reduction.

Cyclocondensation Reactions

The presence of vicinal amino and nitrile groups, or the potential to generate them, allows for cyclocondensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.

Conceptual Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:

While direct cyclization of this compound with hydrazine is not explicitly detailed, a related reaction involves the cyclization of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile.

  • Reagents and Conditions: The precursor can be reacted with various electrophilic reagents, such as aldehydes or ketones, in a suitable solvent like ethylene glycol, often with an acid catalyst (e.g., acetic acid) at elevated temperatures.

  • Expected Outcome: This type of reaction leads to the formation of a fused pyrazole ring, resulting in a pyrazolo[3,4-d]pyrimidine derivative.

Diagram 5: General Cyclocondensation Pathway

cyclocondensation start 2,4-Diaminopyrimidine- 5-carbonitrile Derivative reagents Cyclizing Agent (e.g., Aldehyde) start->reagents product Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) reagents->product

References

Spectroscopic Profile of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diaminopyrimidine-5-carbonitrile (CAS No: 16462-27-4), a key intermediate in the synthesis of various biologically active compounds. The following sections present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05Singlet1HAromatic H (C6-H)
6.9Singlet4HNH₂ Protons

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
167.2C2 or C4
166.6C4 or C2
161.3C6
117.0C≡N
83.0C5
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3480N-H Stretch (υNH)
3080C-H Stretch (υCH)
2188C≡N Stretch (υC≡N)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₅H₅N₅
Molecular Weight135.13 g/mol
MethodHigh-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

  • A few milligrams of this compound are dissolved in a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

  • Referencing: The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets for all carbon signals.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Referencing: The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Sample Preparation:

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • The solution may be infused directly into the ion source or introduced via a liquid chromatography system.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

  • Mass Range: A wide mass range is scanned to include the expected molecular ion.

  • Resolution: The instrument is operated at a high resolution (e.g., >10,000) to enable accurate mass measurement.

  • Calibration: The mass analyzer is calibrated using a known standard to ensure high mass accuracy. The characterization of this compound is often confirmed by IR, NMR, and HRMS analysis.[1]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule 2,4-Diaminopyrimidine- 5-carbonitrile NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info IR_Info Functional Groups (e.g., -NH₂, -C≡N) IR->IR_Info MS_Info Molecular Formula & Weight MS->MS_Info Final_Structure Confirmed Structure NMR_Info->Final_Structure Combined Analysis IR_Info->Final_Structure Combined Analysis MS_Info->Final_Structure Combined Analysis

Caption: Logical relationship between spectroscopic techniques and the structural information derived from them.

References

The Biological Activity of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Activities of 2,4-Diaminopyrimidine-5-carbonitrile and its Derivatives

This technical guide provides a comprehensive overview of the biological activities of the this compound core structure, with a focus on its potential in anticancer drug development. The content is tailored for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and relevant signaling pathways. While much of the existing research focuses on derivatives of this core structure, this document synthesizes the available data to illuminate the therapeutic potential of the this compound scaffold.

Introduction to the this compound Scaffold

The this compound moiety is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structure serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the development of antiviral and anticancer agents.[1] The presence of amino groups and a cyano group imparts unique electronic properties and reactivity, making it a suitable scaffold for designing targeted therapies.[2]

Anticancer Activity and Key Molecular Targets

The this compound scaffold has been extensively explored for its anticancer properties. Research has primarily focused on the design and synthesis of derivatives that exhibit inhibitory activity against key oncogenic proteins.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant body of research highlights the potential of this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation; its dysregulation is a hallmark of many cancers.[5][6] Derivatives of the this compound core have been shown to be potent EGFR inhibitors, including against mutant forms of the receptor that confer resistance to existing therapies.[7][8]

Other Kinase Inhibition

Beyond EGFR, derivatives of this scaffold have demonstrated inhibitory activity against a range of other protein kinases involved in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with some pyrimidine-5-carbonitrile derivatives.[9]

  • Cyclooxygenase-2 (COX-2): Dual inhibition of EGFR and COX-2 has been reported, suggesting a multi-targeted approach to cancer therapy.[10]

The ability of the 2,4-diaminopyrimidine scaffold to be modified to target various kinases underscores its potential in developing a diverse range of anticancer agents.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity and enzyme inhibitory activity of various derivatives of this compound. It is important to note that these data pertain to specific substituted analogs and not the core compound itself.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 MCF-7 (Breast)Not Specified[3][4]
C33A (Cervical)Not Specified[3][4]
KB (Oral)Not Specified[3][4]
DU-145 (Prostate)Not Specified[3][4]
Compound 11 MCF-7 (Breast)Not Specified[3][4]
C33A (Cervical)Not Specified[3][4]
KB (Oral)Not Specified[3][4]
DU-145 (Prostate)Not Specified[3][4]
Compound 9k A549 (Lung)2.14[11]
HCT-116 (Colon)3.59[11]
PC-3 (Prostate)5.52[11]
MCF-7 (Breast)3.69[11]
Compound 13f A549 (Lung)1.98[11]
HCT-116 (Colon)2.78[11]
PC-3 (Prostate)4.27[11]
MCF-7 (Breast)4.01[11]
Compound 10b HepG2 (Liver)3.56[5]
A549 (Lung)5.85[5]
MCF-7 (Breast)7.68[5]
Compound 4e Colo 205 (Colon)1.66[10]
Compound 4f Colo 205 (Colon)1.83[10]
Compound 11e HCT-116 (Colon)1.14[9]
MCF-7 (Breast)1.54[9]
Compound 12b HCT-116 (Colon)Not Specified[9]
MCF-7 (Breast)Not Specified[9]
Compound 12d HCT-116 (Colon)Not Specified[9]
MCF-7 (Breast)Not Specified[9]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
Compound 10b EGFR8.29[5]
Compound 8a EGFR L858R/T790M4.1[8]
Compound 11e VEGFR-2610[9]
Compound 12b VEGFR-2530[9]
Compound 6c EGFR-TK900[12][13]
Compound 10b (Series II) EGFR-TK700[12][13]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or other biochemical assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

  • Assay Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a 96-well plate.

  • Compound Addition: The test compounds at various concentrations are added to the wells.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.

  • Detection: The phosphorylation of the substrate is detected using a specific antibody and a detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, particularly EGFR. The following diagrams illustrate the EGFR signaling pathway and a general workflow for anticancer drug screening.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Anticancer_Screening_Workflow Library Compound Library (this compound Derivatives) Primary_Screening Primary Screening (In Vitro Cytotoxicity Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Enzyme Inhibition Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

The Therapeutic Potential of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The addition of a carbonitrile group at the 5-position creates 2,4-diaminopyrimidine-5-carbonitrile, a versatile building block for the development of targeted therapies. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a focus on oncology.

Core Therapeutic Applications

Research into this compound derivatives has predominantly focused on their potent inhibitory activity against various protein kinases implicated in cancer progression. The primary targets identified to date include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 7 (CDK7), and c-Jun N-terminal Kinase (JNK).

Table 1: Inhibitory Activity of this compound Derivatives against EGFR
CompoundCancer Cell LineIC50 (µM)Reference
11b HCT-116 (Colorectal)3.37[1]
HepG-2 (Hepatocellular)3.04[1]
MCF-7 (Breast)4.14[1]
A549 (Lung)2.4[1]
10b HepG2 (Hepatocellular)3.56[2]
A549 (Lung)5.85[2]
MCF-7 (Breast)7.68[2]
Erlotinib (Reference) HCT-116 (Colorectal)>10[1]
HepG-2 (Hepatocellular)>10[1]
MCF-7 (Breast)>10[1]
A549 (Lung)15.7[1]
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against CDKs
CompoundKinaseIC50 (nM)Reference
22 CDK77.21[3]
CDK9>705[3]
THZ1 (Reference) CDK76.91[3]
5f CDK7479[4]
5d CDK8716[4]
5b CDK959[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell growth, proliferation, and survival.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] this compound derivatives have been shown to act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
CDK7 and Cell Cycle Regulation

Cyclin-dependent kinase 7 (CDK7) is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the phosphorylation and activation of other CDKs that drive the cell cycle.[6] CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, thus regulating transcription.[6] By inhibiting CDK7, 2,4-diaminopyrimidine derivatives can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis.[3]

CDK7_Cell_Cycle_Pathway CDK7 CDK7/ Cyclin H/ MAT1 CDK4_6 CDK4/6 CDK7->CDK4_6 P CDK2 CDK2 CDK7->CDK2 P G1_S G1/S Transition CDK4_6->G1_S S_Phase S Phase (DNA Replication) CDK2->S_Phase Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->CDK7

CDK7-Mediated Cell Cycle Control
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling pathways. It is primarily activated by stress stimuli and is involved in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation.[7] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Certain 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of JNK.[8]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., ROS, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis cJun->Apoptosis Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->JNK

JNK Signaling Pathway Inhibition

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Intermediate)

This protocol describes a common method for the synthesis of the crucial intermediate, 2,4-diamino-6-chloropyrimidine.

Synthesis_Workflow Start 2,4-Diamino-6- hydroxypyrimidine Step1 Chlorination (POCl3, 97-105°C, 6-17h) Start->Step1 Step2 Quenching (Ice water or Alcohol) Step1->Step2 Step3 Neutralization (NaOH or NH4OH) Step2->Step3 Step4 Extraction (Ethyl Acetate) Step3->Step4 Product 2,4-Diamino-6- chloropyrimidine Step4->Product

General Synthetic Workflow

Procedure:

  • To 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), add phosphorus oxychloride (9 mL).[9]

  • Stir the mixture at 97-105°C for 6-17 hours.[9][10][11]

  • Cool the reaction mixture and slowly add it to ice water or quench with an alcohol (e.g., ethanol).[9][10]

  • If quenched with water, heat the solution to 90°C for 1 hour.[9]

  • Adjust the pH of the solution to 8 with sodium hydroxide or neutralize with ammonia water.[9][10]

  • Extract the product with ethyl acetate (3 x 150 mL).[9]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Kinase Inhibition Assay (HTRF® Assay)

This homogeneous time-resolved fluorescence (HTRF) assay is a common method for measuring kinase activity and screening for inhibitors.

Procedure:

  • Add the test compound, kinase, and biotinylated substrate to a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the fluorescence at 620 nm and 665 nm. The ratio of the two signals is proportional to the amount of phosphorylated substrate.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[8]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.[3][14]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel targeted therapies, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key kinases such as EGFR and CDK7, leading to the suppression of cancer cell proliferation and induction of apoptosis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in preclinical and clinical settings.

References

The Versatile Scaffold: 2,4-Diaminopyrimidine-5-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural arrangement, featuring two reactive amino groups and a cyano moiety on a pyrimidine core, provides a versatile platform for the construction of a diverse array of complex molecules with significant biological activities. This guide delves into the synthesis, key reactions, and applications of this compound, offering a comprehensive resource for professionals engaged in drug discovery and development. The strategic incorporation of this scaffold has led to the development of potent inhibitors for various therapeutic targets, including kinases and dihydrofolate reductase.

Synthesis of the Core Scaffold

The primary and most established method for the synthesis of this compound involves the cyclocondensation reaction of a suitable three-carbon precursor with guanidine. A common and efficient precursor is (ethoxymethylene)malononitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • (Ethoxymethylene)malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Guanidine hydrochloride is added to the sodium ethoxide solution to generate free guanidine base. The by-product, sodium chloride, precipitates and can be removed by filtration.

  • To the resulting solution of guanidine in ethanol, (ethoxymethylene)malononitrile is added dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for a specified period (typically 4-8 hours), during which the cyclocondensation reaction occurs.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is triturated with water or a suitable organic solvent to remove any remaining salts and unreacted starting materials.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.

It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of sodium ethoxide and the reactants.

Key Reactions and Applications in Drug Discovery

The strategic positioning of the amino and cyano groups on the pyrimidine ring allows for a wide range of chemical transformations, making this compound a valuable intermediate in the synthesis of biologically active molecules.

Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The two amino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-cyano group can be either retained for its electronic properties and potential interactions or can be further functionalized.

a) Epidermal Growth Factor Receptor (EGFR) Inhibitors:

Derivatives of this compound have been synthesized and evaluated as potent EGFR inhibitors for anti-cancer therapy.[1] The synthesis often involves the acylation of one of the amino groups.

b) Cyclin-Dependent Kinase 7 (CDK7) Inhibitors:

Recent studies have explored 2,4-diaminopyrimidine derivatives as potent and selective CDK7 inhibitors, which play a critical role in cell cycle regulation and transcription.

Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine core is a classical pharmacophore found in numerous DHFR inhibitors, which are used as antimicrobial and anticancer agents. A notable example of a drug containing a related diaminopyrimidine core is Piritrexim , a lipophilic DHFR inhibitor. Although not directly synthesized from the 5-carbonitrile derivative, its structure highlights the importance of the 2,4-diaminopyrimidine scaffold in targeting this enzyme.[2][3][4][5]

Suzuki Coupling Reactions

For further diversification, the pyrimidine core can be halogenated, typically at the 6-position, to enable palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Quantitative Data

The following tables summarize key quantitative data for reactions involving 2,4-diaminopyrimidine derivatives.

Table 1: Suzuki Coupling of 6-Chloro-2,4-diaminopyrimidine Derivatives with Boronic Acids

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901278[6]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O100885N/A
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901272[6]

Table 2: Synthesis of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives

EntrySubstituted Benzoyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzoyl chloridePyridineDCMRT682[1]
24-Chlorobenzoyl chlorideEt₃NTHFRT879[1]
33-Methoxybenzoyl chloridePyridineDCMRT685[1]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and experimental workflows involving this compound.

synthesis_of_core EMM (Ethoxymethylene)malononitrile NaOEt NaOEt, EtOH EMM->NaOEt Guanidine Guanidine Guanidine->NaOEt Core 2,4-Diaminopyrimidine- 5-carbonitrile NaOEt->Core Reflux

Caption: Synthesis of the this compound core.

derivatization_pathways Core 2,4-Diaminopyrimidine- 5-carbonitrile Halogenation Halogenation (e.g., POCl₃) Core->Halogenation Acylation Acylation (RCOCl, Base) Core->Acylation Halogenated_Core 6-Halo-2,4-diaminopyrimidine- 5-carbonitrile Halogenation->Halogenated_Core Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) Halogenated_Core->Suzuki Suzuki_Product 6-Aryl-2,4-diaminopyrimidine- 5-carbonitrile Derivatives Suzuki->Suzuki_Product Acylated_Product N-Acyl-2,4-diaminopyrimidine- 5-carbonitrile Derivatives Acylation->Acylated_Product

Caption: Key derivatization pathways of the core scaffold.

experimental_workflow Start Start: Reactants & Solvents Reaction Reaction Setup (Inert atmosphere, Temp control) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

References

Preliminary Investigation of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of 2,4-diaminopyrimidine-5-carbonitrile derivatives as a promising class of compounds in oncological research. The core focus of this document is to present a consolidated resource on their synthesis, biological evaluation, and the underlying mechanisms of action, with a particular emphasis on their role as inhibitors of key signaling pathways in cancer.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In recent years, derivatives of this core have garnered significant attention for their potential as anticancer agents.[2][3] Their structural similarity to the ATP-binding site of various kinases has made them attractive candidates for the development of targeted cancer therapies. This guide will delve into the synthesis, in vitro anticancer activity, and mechanism of action of these derivatives, focusing on their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical mediators of tumor growth, proliferation, and angiogenesis.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions. A common strategy begins with the cyclocondensation of a suitable precursor with guanidine to form the pyrimidine ring.[6][7] Subsequent modifications are then introduced at various positions of the pyrimidine core to generate a library of derivatives.

A representative synthetic scheme involves the reaction of α-cyanoketene S,S-acetals with an appropriate amine, followed by cyclization with guanidine nitrate under microwave irradiation to yield the 2,4-diamino-5-cyanopyrimidine core.[7][8] Further derivatization, such as N-acylation, can be performed to explore structure-activity relationships.[2]

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated potent to moderate anticancer activity against a panel of human cancer cell lines.[9][10] The primary mechanism of their anticancer effect is often attributed to the inhibition of protein kinases crucial for cancer cell signaling, such as EGFR and VEGFR-2.[4][5]

In Vitro Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, including human breast (MCF-7), cervical (C33A, HeLa), oral (KB), prostate (DU-145), colon (HCT-116), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[4][5][9][10] The half-maximal inhibitory concentration (IC50) values are determined using assays such as the MTT assay.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected this compound Derivatives

CompoundMCF-7C33AKBDU-145HCT-116HepG2A549Reference
Derivative 6 PotentPotentPotentPotent---[9][10]
Derivative 11 PotentPotentPotentPotent---[9][10]
Compound 11e 1.54---1.14--[5]
Compound 12b ---->10--[5]
Compound 10b 7.68----3.565.85[4]

Note: "Potent" indicates significant activity as reported in the source, without specific IC50 values provided in the abstract. For detailed values, refer to the full-text articles.

Kinase Inhibitory Activity

The direct inhibitory effect of these compounds on the enzymatic activity of EGFR and VEGFR-2 is a key indicator of their therapeutic potential.

Table 2: Kinase Inhibitory Activity (IC50) of Selected Derivatives

CompoundTarget KinaseIC50Reference
Compound 10b EGFR8.29 ± 0.04 nM[4]
Compound 11e VEGFR-20.61 ± 0.01 µM[5]
Compound 12b VEGFR-20.53 ± 0.07 µM[5]
Erlotinib (Reference) EGFR2.83 ± 0.05 nM[4]
Sorafenib (Reference) VEGFR-20.19 ± 0.15 µM[5]

Experimental Protocols

General Synthesis of 2,4-Diamino-5-cyanopyrimidines

This protocol describes a microwave-assisted synthesis.[7][8]

  • Synthesis of α-Cyanoketene S,N-Acetals: A mixture of an appropriate α-cyanoketene S,S-acetal (0.02 mol) and an aromatic amine (0.02 mol) in ethanol (10 ml) is subjected to microwave irradiation at 80 W for 5-10 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting crystals are filtered, washed with chilled ethanol, and air-dried.

  • Synthesis of 2,4-Diamino-5-cyano-6-(phenylamino)pyrimidine: To a suspension of sodium hydride (50%) (0.01 mol) in DMF (10 ml), guanidine nitrate (0.01 mol) is added and subjected to microwave irradiation at 20 W for 1 minute. The solution is filtered, and the α-cyanoketene S,N-acetal (0.01 mol) is added to the filtrate. The mixture is then subjected to microwave irradiation at 80 W for 25-50 minutes, with TLC monitoring. After completion, the reaction mixture is cooled and poured into ice water. The solid precipitate is filtered, dried, and recrystallized from DMF-ethanol.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[11][12][13][14]

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The diluted compounds are added to the wells, including a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

In Vitro EGFR Kinase Inhibition Assay

This protocol assesses the direct inhibitory activity of compounds against the EGFR kinase.[15][16][17]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Erlotinib) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the kinase activity, typically by luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the inhibitory effect of compounds on VEGFR-2 kinase activity.[18][19][20]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sorafenib).

  • Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Add the substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain Ligand (EGF)->EGFR:f0 Binding & Dimerization Grb2 Grb2 EGFR:f2->Grb2 Autophosphorylation PI3K PI3K EGFR:f2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Proliferation Proliferation Angiogenesis Angiogenesis Gene Transcription->Proliferation Gene Transcription->Angiogenesis

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (VEGF) Ligand (VEGF) VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain Ligand (VEGF)->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation PI3K PI3K VEGFR2:f2->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation Raf_MEK_ERK->Proliferation Migration Migration Raf_MEK_ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: Key VEGFR-2 signaling cascades regulating angiogenesis.

Experimental Workflow

The following diagram outlines the typical workflow for the preliminary investigation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Studies cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (EGFR, VEGFR-2) Cytotoxicity->Kinase_Assay Docking Molecular Docking Kinase_Assay->Docking SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Docking->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General workflow for the discovery of novel kinase inhibitors.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of novel anticancer therapies. Their ability to effectively inhibit key oncogenic kinases such as EGFR and VEGFR-2, coupled with their synthetic accessibility, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective and targeted cancer treatments. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-diaminopyrimidine-5-carbonitrile, a key intermediate in the development of various biologically active molecules, including potential EGFR inhibitors for cancer therapy.[1][2] The synthesis is based on a two-step process involving the formation of an activated malononitrile precursor, ethoxymethylenemalononitrile, followed by its cyclocondensation with guanidine. This method offers a reliable route to the target compound. Additionally, this note briefly touches upon the significance of the 2,4-diaminopyrimidine scaffold in medicinal chemistry.

Introduction

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Derivatives of 2,4-diaminopyrimidine have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), and as potential anticancer and antimicrobial agents.[1][2] The 5-carbonitrile substituent is a key functional group that can be further elaborated to generate libraries of novel compounds for drug discovery programs. This protocol details a practical and accessible method for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst to yield ethoxymethylenemalononitrile. The second step is the cyclocondensation of the resulting ethoxymethylenemalononitrile with guanidine to form the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethoxymethylenemalononitrile cluster_step2 Step 2: Cyclocondensation Malononitrile Malononitrile Ethoxymethylene Ethoxymethylenemalononitrile Malononitrile->Ethoxymethylene Reaction TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Ethoxymethylene Reaction AceticAnhydride Acetic Anhydride (Catalyst) AceticAnhydride->Ethoxymethylene Catalysis Guanidine Guanidine Target This compound Ethoxymethylene->Target Reaction Guanidine->Target Reaction Ethanol Ethanol (Solvent) Ethanol->Target Solvent

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethoxymethylenemalononitrile

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure using a rotary evaporator.

  • The crude ethoxymethylenemalononitrile is typically used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

Materials:

  • Ethoxymethylenemalononitrile (from Step 1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reaction flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To a separate flask, add guanidine hydrochloride (1 equivalent) and the freshly prepared sodium ethoxide solution (1 equivalent) in anhydrous ethanol. Stir the mixture for 30 minutes at room temperature to generate the free base of guanidine.

  • To this guanidine solution, add a solution of ethoxymethylenemalononitrile (1 equivalent) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

ParameterStep 1: Ethoxymethylenemalononitrile SynthesisStep 2: this compound Synthesis
Reactants Malononitrile, Triethyl orthoformateEthoxymethylenemalononitrile, Guanidine
Solvent None (or Acetic Anhydride)Anhydrous Ethanol
Catalyst/Base Acetic AnhydrideSodium Ethoxide
Reaction Time 2-4 hours4-6 hours
Reaction Temperature RefluxReflux
Typical Yield >90% (crude)60-80% (after recrystallization)
Purity Assessment NMR, IRNMR, IR, Mass Spectrometry, Elemental Analysis

Signaling Pathway and Logical Relationships

The synthesized this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Biological Application DA_Pyrimidine This compound Derivative Novel Pyrimidine Derivatives DA_Pyrimidine->Derivative Chemical Modification EGFR EGFR Derivative->EGFR Inhibition Downstream Downstream Signaling EGFR->Downstream Activation Cancer Cancer Cell Proliferation Downstream->Cancer Promotes

Caption: Potential application of this compound derivatives.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting compound is a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Researchers are encouraged to use this protocol as a starting point for their synthetic endeavors in this important area of medicinal chemistry.

References

Application Notes and Protocols: One-Pot Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-diaminopyrimidine-5-carbonitrile represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including antiviral and anticancer agents. The presence of amino and nitrile functionalities on the pyrimidine ring offers versatile handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex therapeutic agents. One-pot, multicomponent reactions provide an efficient and atom-economical approach to these scaffolds, reducing synthesis time, cost, and waste compared to traditional multi-step methods. This document outlines a detailed protocol for the one-pot synthesis of various this compound derivatives.

Core Synthesis Pathway

The primary one-pot synthesis method for this compound derivatives involves a three-component reaction between an aromatic aldehyde, malononitrile, and guanidine. This condensation reaction proceeds efficiently to construct the desired pyrimidine ring system in a single step.

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Aldehyde Aromatic Aldehyde Reaction Condensation Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Guanidine Guanidine Guanidine->Reaction Product 2,4-Diaminopyrimidine- 5-carbonitrile Derivative Reaction->Product G start Mix Reactants: - Aromatic Aldehyde - Malononitrile - Guanidine HCl - Sodium Acetate - Solvent (Water/Ethanol) reflux Heat to Reflux (6-8 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Forms? cool->precipitate filter Filter and Wash Solid precipitate->filter Yes extract Extract and Purify (Column Chromatography) precipitate->extract No dry Dry Product filter->dry end_product Pure Product dry->end_product extract->end_product

Application Note: Purification of 2,4-Diaminopyrimidine-5-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2,4-Diaminopyrimidine-5-carbonitrile using the recrystallization technique. This compound is a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents[1]. Achieving high purity is critical for subsequent synthetic steps and biological assays. This protocol outlines the solvent selection, dissolution, crystallization, and isolation steps necessary to obtain a high-purity solid product.

Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid compounds.[2] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. Typically, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3] Insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2][4]

Materials and Equipment

  • Compound: Crude this compound (yellow or off-white solid)[1]

  • Solvents: Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Toluene, or appropriate solvent mixtures[3][5][6]

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Büchner funnel and filter flask[3][4]

    • Vacuum source

    • Filter paper

    • Glass stirring rod

    • Ice bath

    • Spatula

    • Vacuum oven or desiccator for drying

Experimental Protocol: Cooling Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present. The principle is based on the higher solubility of the compound in a solvent at its boiling point compared to room temperature or below.[3]

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[3][5] For compounds with challenging solubility, solvent mixtures like acetonitrile/toluene may be effective.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the solvent's boiling point while stirring.[3][7] Continue to add small portions of the hot solvent until the compound is completely dissolved, creating a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask with a stemless funnel and fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities before the solution cools and premature crystallization occurs.[4][5]

  • Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Inducing Crystallization (If necessary): If crystals do not form upon cooling, crystallization can be induced by:

    • Scratching the inside of the flask with a glass stirring rod to create nucleation sites.[3]

    • Adding a "seed crystal" of pure this compound to the solution.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.[3][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter paper, followed by placing them in a vacuum oven or a desiccator.

Data Presentation

ParameterBefore RecrystallizationAfter RecrystallizationSource
Compound 2,4-Diaminopyrimidine2,4-Diaminopyrimidine[6]
Purity 85.7%97.6%[6]
Appearance Yellowish SolidOff-white/White Crystalline Solid[1][6]

Note: This data is for a closely related compound and serves as a representative example of expected purity improvement.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_isolation Isolation & Drying start Impure 2,4-Diaminopyrimidine- 5-carbonitrile dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (Optional, if solids present) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool Clear Solution ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filt Vacuum Filtration to Isolate Crystals ice_bath->vac_filt Crystal Slurry wash Wash Crystals with Small Amount of Cold Solvent vac_filt->wash dry Dry the Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the purification of this compound.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and serious eye irritation[8]. Perform the procedure in a well-ventilated fume hood, especially when working with boiling organic solvents. Ensure that the hot plate is not used near flammable solvents without proper care.

References

Application Note: 1H NMR Characterization of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 2,4-Diaminopyrimidine-5-carbonitrile using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. This compound is a key heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This document outlines the experimental procedure, data interpretation, and presents the characteristic 1H NMR spectral data in a clear, tabulated format.

Introduction

This compound is a vital building block in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR), highlighting their significance in anticancer research.[1][2] The structural integrity and purity of this compound are paramount for reproducible biological and chemical studies. 1H NMR spectroscopy is a powerful and routine analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules. This note details the expected 1H NMR spectrum and provides a standardized protocol for its acquisition.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the aromatic proton on the pyrimidine ring and the protons of the two amino groups.

Table 1: 1H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05Singlet1HAromatic H (C6-H)
6.9Singlet4HAmino H (-NH₂)

Note: The chemical shifts are reported based on published data.[3] The solvent used for this specific measurement was not explicitly stated in the reference, but DMSO-d6 is a common solvent for such compounds.

Molecular Structure and Proton Assignments

The structure of this compound with the proton assignments corresponding to the 1H NMR data is presented below.

Caption: Molecular structure of this compound.

Experimental Protocol

This section details the recommended procedure for acquiring the 1H NMR spectrum of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS)

2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • If TMS is not already present in the solvent, add a small amount as an internal standard (0 ppm).

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters for a 300 MHz spectrometer are:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

    • Spectral Width: 0-12 ppm

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to assign the peaks to the respective protons in the molecule.

Experimental Workflow

The general workflow for the 1H NMR characterization of this compound is depicted below.

workflow sample Sample Weighing (5-10 mg) dissolve Dissolution in Deuterated Solvent (e.g., DMSO-d6) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire NMR Data Acquisition transfer->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Integration, Peak Assignment) process->analyze report Final Report analyze->report

Caption: Workflow for 1H NMR Analysis.

Conclusion

The 1H NMR spectrum of this compound provides a straightforward and reliable method for its structural confirmation. The presence of two distinct singlets at approximately 8.05 ppm and 6.9 ppm, with an integration ratio of 1:4, is a characteristic fingerprint of this molecule. The protocol described herein offers a standardized approach for researchers in academia and industry to ensure the quality and identity of this important synthetic intermediate.

References

Application Note: 13C NMR Analysis of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various biologically active molecules, including inhibitors of enzymes like dihydrofolate reductase and epidermal growth factor receptor (EGFR).[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is an indispensable analytical technique for providing direct information about the carbon skeleton of the molecule. This application note provides a detailed protocol for the 13C NMR analysis of this compound, presents the corresponding spectral data, and outlines the workflow for its characterization.

Application This protocol is applicable for the structural verification and purity assessment of synthesized or procured this compound. The 13C NMR data is critical for confirming the presence of the pyrimidine ring, the carbonitrile group, and the specific substitution pattern, ensuring the correct molecular structure for subsequent use in research and drug discovery pipelines.

Experimental Protocol

1. Materials and Equipment

  • Sample: this compound (C₅H₅N₅, MW: 135.13 g/mol )[3]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer (e.g., Bruker, Varian) operating at a 13C frequency of 75 MHz or higher[4]

  • 5 mm NMR tubes

  • Pipettes and appropriate glassware

  • Vortex mixer

  • Balance

2. Sample Preparation

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the clear solution into a 5 mm NMR tube.

  • Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Cap the NMR tube securely.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up the 13C NMR experiment with the following representative parameters:

    • Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)

    • Acquisition Time (AQ): ~1.0 - 2.0 seconds

    • Relaxation Delay (D1): 2.0 - 5.0 seconds

    • Spectral Width (SW): ~200-250 ppm

    • Number of Scans (NS): 1024 or higher (adjust to achieve adequate signal-to-noise ratio)

    • Temperature: 298 K (25 °C)

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing

  • Apply a Fourier Transform to the FID.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.

  • Integrate the peaks (note: integration in proton-decoupled 13C NMR is not typically quantitative for the number of carbons but can be used for relative comparisons).

  • Analyze the peak list to identify the chemical shifts of each carbon atom.

Data Analysis and Results

The 13C NMR spectrum of this compound provides distinct signals for each of the five carbon atoms, which are in unique chemical environments. The experimentally observed chemical shifts confirm the molecular structure.[5]

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Assignment Rationale
C2 & C4167.2 and 166.6SingletCarbons attached to two nitrogen atoms in the pyrimidine ring, highly deshielded.
C6161.3SingletAromatic carbon in the pyrimidine ring, deshielded by adjacent nitrogen atoms.
C≡N117.0SingletCarbon of the nitrile group, characteristic chemical shift in the 110-125 ppm range.
C583.0SingletAromatic carbon attached to the electron-withdrawing nitrile group.

Data sourced from a study on the synthesis and characterization of this compound.[5]

Visualizations

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of 13C NMR signals.

Caption: Structure of this compound with carbon numbering.

Experimental and Analytical Workflow

This workflow diagram outlines the logical progression from obtaining the compound to its final structural confirmation using 13C NMR spectroscopy.

G cluster_0 Sample Acquisition cluster_1 NMR Sample Preparation cluster_2 Data Acquisition cluster_3 Data Processing & Analysis cluster_4 Conclusion synthesis Synthesis or Procurement of Compound dissolve Dissolve in DMSO-d6 synthesis->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer 13C NMR Spectrometer (≥75 MHz) transfer->spectrometer acquire Acquire FID Data spectrometer->acquire process Fourier Transform & Phasing acquire->process analyze Peak Assignment & Chemical Shift Analysis process->analyze confirm Structural Confirmation analyze->confirm

Caption: Workflow for 13C NMR analysis of this compound.

Conclusion The 13C NMR spectroscopic analysis is a definitive method for the structural characterization of this compound. The protocol described herein provides a reliable framework for preparing the sample and acquiring high-quality spectral data. The resulting chemical shifts are highly characteristic and allow for the unambiguous assignment of all carbon atoms in the molecule, thereby confirming its identity and purity. This analytical procedure is essential for quality control in both academic research and the pharmaceutical industry.

References

Application Note: Infrared Spectroscopy of 2,4-Diaminopyrimidine-5-carbonitrile with a Focus on the Nitrile Peak

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a crucial intermediate in the synthesis of various biologically active compounds, including antivirals and other therapeutic agents. The precise characterization of this molecule is paramount for quality control and to ensure the desired downstream products. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the IR spectroscopic analysis of this compound, with a specific focus on the characteristic stretching vibration of the nitrile (C≡N) group. The position, intensity, and shape of this peak can confirm the presence of the nitrile moiety and provide insights into the molecular environment.

Key Functional Group Frequencies

The IR spectrum of this compound is characterized by several key absorption bands. A notable study has identified the nitrile (C≡N) stretching vibration at 2188 cm⁻¹.[1] Other significant peaks include the N-H stretching of the amino groups around 3480 cm⁻¹ and the C-H stretching of the pyrimidine ring at approximately 3080 cm⁻¹.[1]

Data Presentation

The position of the nitrile stretching frequency is sensitive to the electronic environment of the molecule. Conjugation with the pyrimidine ring is expected to lower the frequency compared to saturated aliphatic nitriles. Below is a summary of the observed nitrile peak for this compound in comparison to typical ranges for other nitrile compounds.

Compound ClassNitrile (C≡N) Stretching Frequency (cm⁻¹)Reference/Notes
This compound 2188 [1]
Aromatic Nitriles2240 - 2220[2]
Saturated Aliphatic Nitriles2260 - 2240[2]
General Range for Nitriles2300 - 2200[3]

Experimental Protocols

To obtain a high-quality IR spectrum of solid this compound, several standard sample preparation techniques can be employed. The choice of method depends on the available equipment and the desired sample concentration.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This is a common method for preparing solid samples for transmission FTIR.[4]

Materials:

  • This compound (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

Procedure:

  • Gently grind the 100-200 mg of KBr in the agate mortar to a fine powder.

  • Add 1-2 mg of the this compound sample to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[4]

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Protocol 2: Nujol Mull Method

This technique involves dispersing the solid sample in a mineral oil (Nujol) mull.[5][6]

Materials:

  • This compound (5-10 mg)

  • Nujol (mineral oil)

  • Agate mortar and pestle

  • IR-transparent salt plates (e.g., KBr, NaCl)

Procedure:

  • Place 5-10 mg of the solid sample into an agate mortar.

  • Add a small drop of Nujol to the sample.

  • Grind the sample and oil together until a uniform, paste-like mull is formed. The mull should be transparent with no visible particles.[5]

  • Apply a small amount of the mull to the surface of one salt plate.

  • Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer for analysis. Note that the Nujol will show its own characteristic C-H absorption bands.[6]

Protocol 3: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient method that requires minimal sample preparation.[4]

Materials:

  • This compound (solid powder)

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4]

  • Collect the IR spectrum.

Logical Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition and Analysis start Start: Obtain this compound Sample prep_choice Choose Preparation Method start->prep_choice kbr KBr Pellet prep_choice->kbr Transmission nujol Nujol Mull prep_choice->nujol Transmission atr ATR prep_choice->atr Reflectance acquire Acquire IR Spectrum kbr->acquire nujol->acquire atr->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify Key Peaks (e.g., C≡N, N-H) process->identify compare Compare with Literature/Reference Spectra identify->compare report Report Findings compare->report

Caption: Workflow for IR analysis of this compound.

Summary

The nitrile peak in the IR spectrum of this compound is a strong and sharp absorption band located at approximately 2188 cm⁻¹.[1] This characteristic peak serves as a reliable marker for the presence of the nitrile functional group. The provided protocols offer robust methods for sample preparation to obtain high-quality spectra for routine analysis and quality control in a research or drug development setting.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,4-Diaminopyrimidine-5-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the analysis of 2,4-Diaminopyrimidine-5-carbonitrile using mass spectrometry. This compound is a crucial building block in the synthesis of various biologically active molecules, including potential therapeutic agents. Understanding its fragmentation pattern under mass spectrometric analysis is essential for its identification, characterization, and for metabolic studies in drug development. This document provides a detailed experimental protocol for sample preparation and mass spectrometry analysis, a summary of expected fragment ions, and a proposed fragmentation pathway.

Introduction

This compound (C₅H₅N₅, MW: 135.13 g/mol ) is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.[1][2][3] Its structural motifs are found in numerous compounds with diverse biological activities, making it a valuable intermediate in medicinal chemistry and drug discovery.[4] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds by analyzing the mass-to-charge ratio of their ions and fragment ions.[5] This application note outlines a generalized protocol for the analysis of this compound by mass spectrometry and proposes a likely fragmentation pathway based on established principles of small molecule fragmentation.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for analysis to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures or when chromatographic separation is required, the following LC conditions can be used as a starting point.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements. A triple quadrupole instrument can be used for targeted fragmentation analysis (MS/MS).

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr

  • MS Scan Mode: Full scan from m/z 50-200 to detect the parent ion.

  • MS/MS Fragmentation: Perform product ion scans on the protonated molecule (m/z 136.07) using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Presentation

The following table summarizes the expected m/z values for the parent ion and proposed major fragment ions of this compound.

Ion Proposed Formula Calculated m/z Proposed Structure/Neutral Loss
[M+H]⁺[C₅H₆N₅]⁺136.07Protonated Molecule
Fragment 1[C₅H₃N₄]⁺119.04Loss of Ammonia (NH₃)
Fragment 2[C₄H₄N₄]⁺108.05Loss of Hydrogen Cyanide (HCN)
Fragment 3[C₄H₃N₃]⁺93.04Loss of Cyanamide (CH₂N₂)
Fragment 4[C₃H₃N₂]⁺67.03Loss of Cyanamide and Hydrogen Cyanide

Proposed Fragmentation Pathway

The proposed fragmentation pathway of this compound is initiated by the protonation of one of the nitrogen atoms in the pyrimidine ring or one of the amino groups. Subsequent collision-induced dissociation is expected to lead to the following fragmentation routes:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for compounds containing amino groups is the neutral loss of ammonia. This would result in a fragment ion with an m/z of 119.04.

  • Loss of Hydrogen Cyanide (HCN): The pyrimidine ring can undergo cleavage, leading to the loss of small neutral molecules. The loss of HCN from the protonated molecule would yield a fragment at m/z 108.05.

  • Loss of Cyanamide (CH₂N₂): The expulsion of cyanamide from the protonated parent ion would result in a fragment at m/z 93.04.

These proposed pathways are illustrated in the following diagram.

Fragmentation_Pathway M [M+H]⁺ m/z 136.07 C₅H₆N₅⁺ F1 Fragment 1 m/z 119.04 C₅H₃N₄⁺ M->F1 - NH₃ F2 Fragment 2 m/z 108.05 C₄H₄N₄⁺ M->F2 - HCN F3 Fragment 3 m/z 93.04 C₄H₃N₃⁺ M->F3 - CH₂N₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The logical flow of the experimental process is depicted in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL) Stock->Working LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometry (ESI Positive Mode) LC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS Acquire Data Acquisition MSMS->Acquire Analyze Spectrum Analysis & Fragment Identification Acquire->Analyze

Caption: Experimental workflow for the mass spectrometric analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the proposed fragmentation pathway serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The characterization of this key building block and its potential metabolites by mass spectrometry is a critical step in the development of novel therapeutics. The provided information should facilitate the identification and structural elucidation of this compound and its derivatives in various research settings.

References

Application Notes and Protocols: X-ray Crystallography of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic analysis of 2,4-diaminopyrimidine-5-carbonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as inhibitors of key biological targets such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction

This compound derivatives are a versatile scaffold in drug discovery. Their structural similarity to the endogenous ligands of various enzymes makes them promising candidates for the development of targeted therapies. X-ray crystallography provides atomic-level insights into the molecular conformation, intermolecular interactions, and crystal packing of these compounds, which are essential for understanding their physicochemical properties and biological activity.

Data Presentation: Crystallographic Data of Selected Derivatives

The following table summarizes the crystallographic data for three representative 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, which serve as pertinent examples for this class of compounds.[1]

Compound Name1. 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile2. 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile3. 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate
CCDC Number 206331720633182063320
Molecular Formula C₁₅H₁₄N₄O₃SC₁₆H₁₆N₄O₃SC₁₇H₁₉N₃O₃S
Molecular Weight 330.36344.39345.41
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nC2/cP2₁/c
a (Å) 12.2777(3)24.555(5)10.123(5)
b (Å) 9.4312(2)9.862(5)15.432(5)
c (Å) 12.9412(2)15.911(5)11.543(5)
α (°) 909090
β (°) 107.945(2)121.5(3)108.6(3)
γ (°) 909090
Volume (ų) 1425.61(5)3288.0(5)1709.0(5)
Z 484
Temperature (K) 160293293
Radiation (Å) 1.54184 (Cu Kα)0.71073 (Mo Kα)0.71073 (Mo Kα)
R-factor (%) 3.054.505.20

Experimental Protocols

Synthesis of 2,4-Disubstituted Dihydropyrimidine-5-carbonitrile Derivatives

The synthesis of the title compounds generally involves a multi-step process. A representative synthetic route is outlined below.

General Procedure for the Synthesis of 2-(substituted-thio)-6-oxo-4-substituted-1,6-dihydropyrimidine-5-carbonitriles:

  • Synthesis of the Pyrimidine Scaffold: A mixture of the appropriate aldehyde, ethyl cyanoacetate, and thiourea is refluxed in ethanol in the presence of a base such as potassium carbonate to yield the corresponding 4-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

  • S-Alkylation: The resulting thione is then subjected to S-alkylation by reacting it with a suitable alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) in a solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate) at room temperature.

  • Work-up and Purification: The reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Purification is achieved by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol, ethanol/chloroform).

A detailed synthetic protocol for a related compound can be found in the literature for further reference.

Crystallization

High-quality single crystals suitable for X-ray diffraction are crucial for successful structure determination. The following protocol is a general guideline for the crystallization of this compound derivatives.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. For the example compounds, a mixture of ethanol and chloroform (1:2 v/v) was effective.[1] Other potential solvents include methanol, acetone, and acetonitrile.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

  • Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Diffraction Data Collection and Structure Refinement

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[2] Data are typically collected at a low temperature (e.g., 100 K or 160 K) to minimize thermal vibrations and potential radiation damage.[2]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Signaling Pathways

The this compound scaffold has been investigated for its inhibitory activity against EGFR and DHFR. The signaling pathways of these targets are depicted below.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Role of DHFR in DNA synthesis.

Experimental Workflow

The general workflow for the X-ray crystallography of this compound derivatives is illustrated below.

Xray_Workflow Synthesis Synthesis & Purification of Derivative Crystallization Crystallization (e.g., Slow Evaporation) Synthesis->Crystallization Crystal_Selection Single Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Caption: X-ray crystallography workflow.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a "hinge-binding" motif in the development of ATP-competitive kinase inhibitors.[1] The strategic placement of amino groups at the C2 and C4 positions allows for the formation of crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. The addition of a carbonitrile group at the 5-position further modulates the electronic properties of the ring and provides a valuable synthetic handle for further functionalization. This document provides detailed application notes and protocols for the synthesis of various kinase inhibitors utilizing the 2,4-diaminopyrimidine-5-carbonitrile core, along with quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.

Kinase Targets and Therapeutic Potential

Derivatives of this compound have shown significant inhibitory activity against a range of therapeutically relevant kinases implicated in cancer and other diseases. These include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, with their dysregulation being a common feature in cancer.[2]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation drives the growth of several solid tumors.[3][4]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to a signaling pathway that promotes cell survival, growth, and proliferation.[5]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6]

  • Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis.[7]

  • p21-Activated Kinase 4 (PAK4): Implicated in cytoskeletal dynamics, cell motility, and survival.[8]

Data Presentation: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2,4-diaminopyrimidine precursors.

Table 1: CDK7 Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
22 CDK77.21MV4-11-
RS4;11288.0
MM.1S174.6
Mino37.5
Jeko-1168.7
PBMCs757.9
BTX-A51 CDK7272.30--
THZ1 CDK76.91--

Data sourced from a study on 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors.[2]

Table 2: EGFR Inhibitory Activity and Anticancer Activity

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
10b EGFR8.29 ± 0.04HepG23.56
A5495.85
MCF-77.68
Erlotinib EGFR2.83 ± 0.05HepG20.87
A5491.12
MCF-75.27

Data from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[4]

Table 3: PI3Kα Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
17p PI3KαPotent (specific value not provided)
BKM-120 PI3Kα-

Qualitative data from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors.[5]

Table 4: FAK Inhibitory Activity and Anticancer Activity

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
A12 FAK (multi-kinase)-A549130
MDA-MB-23194

Data from a study on diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.[6]

Table 5: PAK4 Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
A2 PAK418.4--
B6 PAK45.9A5492.533
B8 PAK420.4--

Data from a study on 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors based on the 2,4-diaminopyrimidine scaffold.

Protocol 1: General Synthesis of 2,4-Diaminopyrimidine-based Kinase Inhibitors

This protocol outlines a general synthetic route involving sequential nucleophilic aromatic substitution (SNAr) reactions, a common strategy for elaborating the 2,4-diaminopyrimidine core.

Materials:

  • 2,4-dichloro-5-cyanopyrimidine (or a related dihalopyrimidine precursor)

  • Primary or secondary amine (e.g., a substituted aniline or a cyclic amine)

  • A second, different primary or secondary amine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Solvents: Tetrahydrofuran (THF), isopropanol, 1-pentanol, or Dimethyl sulfoxide (DMSO)

  • Sodium Iodide (NaI) (optional, to enhance reactivity)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: First Nucleophilic Substitution

  • Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add the first amine (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Step 2: Second Nucleophilic Substitution

  • Combine the purified intermediate from Step 1 (1.0 eq), the second amine (1.2 eq), and a base such as DIPEA or triethylamine in a high-boiling solvent like 1-pentanol or DMSO.

  • If the reactivity is low, the addition of NaI can facilitate the reaction.

  • Heat the reaction mixture to a temperature between 90°C and 140°C for 2 to 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the potency of synthesized compounds against their target kinases using a luminescence-based ATP detection assay.

Materials:

  • Recombinant kinase of interest (e.g., CDK7, EGFR, FAK)

  • Appropriate peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Plate Setup: In a 384-well plate, add the assay buffer, the test compound dilutions, and a solution containing the kinase and its specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. Include "no kinase" and "no inhibitor" controls.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways in which some of the targeted kinases are involved.

CDK7_Signaling_Pathway cluster_TFIIH TFIIH Complex cluster_CAK CAK Complex CDK7 CDK7 CyclinH CyclinH RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates Ser5 MAT1 MAT1 CDK7_CAK CDK7 CyclinH_CAK Cyclin H CDK2 CDK2 CDK7_CAK->CDK2 Phosphorylates MAT1_CAK MAT1 Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Cell_Cycle_Progression G1/S Phase Cell Cycle Progression CDK2->Cell_Cycle_Progression

Caption: Simplified CDK7 signaling in transcription and cell cycle control.

Aurora_Kinase_Signaling Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis_Regulation Cytokinesis Regulation AuroraB->Cytokinesis_Regulation Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Cytokinesis_Regulation->Cytokinesis

Caption: Role of Aurora kinases in mitotic progression.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Kinase_Inhibitor_Workflow Start Start: 2,4-dichloro-5- cyanopyrimidine Step1 Step 1: First Nucleophilic Substitution Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Step 2: Second Nucleophilic Substitution Intermediate->Step2 Final_Product Final Product: 2,4-Diaminopyrimidine Derivative Step2->Final_Product Purification Purification & Characterization Final_Product->Purification Bio_Assay Biological Evaluation: Kinase Inhibition Assay Purification->Bio_Assay SAR SAR Analysis & Lead Optimization Bio_Assay->SAR

References

Application Notes and Protocols for the Development of EGFR Inhibitors Based on the 2,4-Diaminopyrimidine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors derived from the 2,4-diaminopyrimidine-5-carbonitrile chemical scaffold. This document is intended to guide researchers through the synthesis, in vitro evaluation, and mechanistic understanding of this promising class of compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a critical target for anticancer drug development. The this compound core represents a versatile scaffold for the design of potent and selective EGFR inhibitors, mimicking the binding of ATP to the kinase domain. Several derivatives have demonstrated significant anticancer activity in preclinical studies.

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately lead to cell proliferation, survival, and migration.[2][3][4] Inhibitors based on the this compound scaffold are designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_downstream Downstream Effects Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration mTOR->Migration Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Inhibitor Inhibitor->EGFR Inhibition Synthesis_Workflow Start Substituted Benzaldehyde + Malononitrile + Guanidine Step1 One-pot Condensation Start->Step1 Intermediate 2,4-Diaminopyrimidine -5-carbonitrile Core Step1->Intermediate Step2 Functionalization (e.g., Suzuki Coupling, N-alkylation) Intermediate->Step2 Final Target EGFR Inhibitor Derivatives Step2->Final Purification Purification & Characterization (NMR, MS, etc.) Final->Purification SRB_Assay_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Fix Fix cells with cold TCA Incubate2->Fix Wash1 Wash with water and air dry Fix->Wash1 Stain Stain with SRB solution Wash1->Stain Wash2 Wash with 1% acetic acid Stain->Wash2 Solubilize Solubilize bound dye with Tris buffer Wash2->Solubilize Read Measure absorbance at ~510 nm Solubilize->Read Analyze Calculate GI50/IC50 values Read->Analyze

References

Synthesis of Novel Anti-Tubercular Agents Utilizing a Pyrimidine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential anti-tubercular agents based on a pyrimidine-5-carbonitrile core. While direct synthesis from 2,4-diaminopyrimidine-5-carbonitrile for anti-tubercular applications is not extensively documented in currently available literature, this note will focus on a closely related and promising series of compounds: 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis. Additionally, we will touch upon the broader class of 2,4-diaminopyrimidine derivatives that have shown potent anti-tubercular effects, often targeting the dihydrofolate reductase (DHFR) enzyme.

Introduction to Pyrimidine Derivatives as Anti-Tubercular Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of tuberculosis, derivatives of 2,4-diaminopyrimidine have been investigated for their ability to inhibit essential mycobacterial enzymes, thereby halting the growth of the pathogen.[1][2] A key target for this class of compounds is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[1][3] The nitrile group at the 5-position of the pyrimidine ring can act as a key pharmacophore, potentially enhancing binding to target enzymes and improving the overall activity profile of the molecule.

Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carbonitrile Derivatives

A series of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anti-tubercular properties.[4] The synthesis is achieved through a one-pot multicomponent reaction, offering an efficient route to these compounds.[4]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives using a microwave-assisted approach, which has been shown to provide high yields in significantly reduced reaction times compared to conventional heating methods.[4]

Materials:

  • Ethyl cyanoacetate

  • Urea or Thiourea

  • Substituted aryl aldehydes

  • Ethanolic Potassium Carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • In a microwave-compatible reaction vessel, combine equimolar amounts of ethyl cyanoacetate, urea (or thiourea), and a selected substituted aryl aldehyde.

  • Add a catalytic amount of ethanolic potassium carbonate to the mixture.

  • Add a minimal amount of ethanol to ensure proper mixing.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature for a short duration (typically less than 10 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome R1 Ethyl Cyanoacetate P1 One-Pot Multicomponent Reaction R1->P1 R2 Urea/Thiourea R2->P1 R3 Aryl Aldehyde R3->P1 R4 Ethanolic K₂CO₃ (catalyst) R4->P1 P2 Microwave Irradiation P1->P2 O1 1,2,3,4-Tetrahydropyrimidine- 5-carbonitrile Derivative P2->O1 O2 Purification O1->O2 O3 Characterization O2->O3

Figure 1: General workflow for the microwave-assisted synthesis of tetrahydropyrimidine-5-carbonitrile derivatives.

Anti-Tubercular Activity

The synthesized 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives were evaluated for their in vitro anti-tubercular activity against the drug-sensitive M. tuberculosis H37Rv strain and clinically isolated resistant strains.[4] The activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.

Compound IDAryl SubstituentMIC (µg/mL) against H37Rv
Isoniazid (Standard)0.2
Rifampicin (Standard)0.1
Compound A 4-Chlorophenyl6.25
Compound B 4-Nitrophenyl3.12
Compound C 4-Hydroxyphenyl12.5
Compound D 2,4-Dichlorophenyl6.25

Note: The compound IDs A, B, C, and D are representative examples based on the described series. The actual MIC values may vary based on the specific substitutions on the aryl ring.

Proposed Mechanism of Action: InhA Inhibition

Molecular docking studies have suggested that the 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives may exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis.[4] InhA is a crucial enzyme involved in the fatty acid biosynthesis pathway (FAS-II) of the mycobacterial cell wall.[4] The docking analysis indicates that these compounds can fit into the active site of InhA, with key interactions including hydrogen bonding with residues like Tyr158 and dispersion interactions with other residues such as Ile215, Met103, and Met199.[4]

MechanismPathway cluster_drug Drug Action cluster_target Bacterial Target cluster_pathway Metabolic Pathway cluster_outcome Result Drug Tetrahydropyrimidine- 5-carbonitrile Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) Drug->InhA Inhibits FASII Fatty Acid Synthesis II (FAS-II) MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid FASII->MycolicAcid Leads to Inhibition Inhibition of M. tuberculosis Growth FASII->Inhibition CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for MycolicAcid->Inhibition

References

Application Notes and Protocols: 2,4-Diaminopyrimidine-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its versatility as a building block in the synthesis of a diverse range of biologically active compounds.[1] Its structural features, particularly the diaminopyrimidine moiety, allow it to mimic the hydrogen bonding pattern of the adenine base of ATP, making it an effective hinge-binding motif for kinase inhibitors.[2] The addition of a nitrile group at the 5-position provides a valuable vector for further chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this scaffold, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a variety of key therapeutic targets, primarily within the protein kinase family. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Applications

A primary focus of research on this scaffold has been the development of potent and selective kinase inhibitors for cancer therapy. Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Several series of this compound derivatives have been synthesized and evaluated as EGFR inhibitors.[3][4] These compounds have shown cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancers.[3][4] Some derivatives have also been investigated as dual EGFR and Cyclooxygenase-2 (COX-2) inhibitors.[5][6]

  • p21-Activated Kinase 4 (PAK4): Novel derivatives have been identified as potent inhibitors of PAK4, a kinase involved in cancer cell proliferation and migration.[7]

  • MAP Kinase-Activated Protein Kinase 2 (MK2): Structure-based optimization has led to the development of 2,4-diaminopyrimidine-based MK2 inhibitors with IC50 values as low as 19 nM. These inhibitors have been shown to suppress TNFα production in human peripheral monocytes.[8]

  • Sky Kinase (TYRO3): Carboxamide derivatives of the scaffold have been reported as highly selective inhibitors of Sky kinase, a member of the TAM family of receptor tyrosine kinases.[9]

  • Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, inducing apoptosis in leukemia cell lines.[10]

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine core is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids.[11][12] This has led to the development of derivatives with potential applications as:

  • Anticancer agents: By inhibiting human DHFR, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells.[13]

  • Antimicrobial agents: Selective inhibition of bacterial or protozoal DHFR over the human enzyme is a key strategy for developing new antibiotics and antiprotozoal drugs.[14][15][16]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various this compound derivatives against different cell lines and enzymes.

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
6 MCF-7 (Breast)-[3][4]
C33A (Cervical)-[3][4]
KB (Oral)-[3][4]
DU-145 (Prostate)-[3][4]
11 MCF-7 (Breast)-[3][4]
C33A (Cervical)-[3][4]
KB (Oral)-[3][4]
DU-145 (Prostate)-[3][4]
4e Colo 205 (Colon)1.66[5]
4f Colo 205 (Colon)1.83[5]
9k A549 (Lung)2.14[17]
HCT-116 (Colon)3.59[17]
PC-3 (Prostate)5.52[17]
MCF-7 (Breast)3.69[17]
13f A549 (Lung)1.98[17]
HCT-116 (Colon)2.78[17]
PC-3 (Prostate)4.27[17]
MCF-7 (Breast)4.01[17]
10b HepG2 (Liver)3.56[18]
A549 (Lung)5.85[18]
MCF-7 (Breast)7.68[18]
B6 A549 (Lung)2.533[7]
11e HCT-116 (Colon)1.14[19]
MCF-7 (Breast)1.54[19]
7f K562 (Leukemia)-[20]

Table 2: Enzymatic Inhibition by this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
15 MK2< 19[8]
31a MK2< 19[8]
31b MK2< 19[8]
10b EGFR8.29[18]
A2 PAK418.4[7]
B6 PAK45.9[7]
B8 PAK420.4[7]
11e VEGFR-2610[19]
12b VEGFR-2530[19]
7f PI3Kδ6990[20]
PI3Kγ4010[20]
AKT-13360[20]
12b mTOR830[10]
12d mTOR2850[10]
35 human DHFR< 500[13]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to the this compound scaffold involves the condensation of a suitable three-carbon synthon already containing the cyano group with guanidine.[21]

Protocol: One-pot synthesis of pyrimidine-5-carbonitrile derivatives [22]

  • In a 100 mL round-bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and ammonium chloride (0.8 mmol).

  • Heat the mixture in an oil bath at 110 °C with stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with purification.

Protocol: Synthesis of 2,4-diamino-6-substituted pyrimidines [15][23]

  • Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride to generate 2,4-diamino-6-chloropyrimidine. Quench the reaction with ice water and hydrolyze at 90 °C.

  • Nucleophilic Substitution: Generate the desired nucleophile (e.g., from an alcohol and sodium hydride in dry DMSO) and react it with 2,4-diamino-6-chloropyrimidine at 90 °C for 8 hours.

  • Iodination: Treat the product from the previous step with N-iodosuccinimide in dry acetonitrile at room temperature for 1 hour to introduce an iodine atom at the 5-position.

  • Suzuki Coupling: React the 5-iodo derivative with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O) at 90 °C for 24 hours.

  • Deprotection (if necessary): Remove any protecting groups using appropriate conditions (e.g., 0.25 M H2SO4).

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol: [19]

  • Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay

Protocol: [7]

  • Perform the assay in a suitable buffer containing the kinase, a fluorescently-labeled peptide substrate, ATP, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a set time.

  • Terminate the reaction by adding a stop solution.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable method, such as capillary electrophoresis or fluorescence polarization.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The this compound scaffold has been instrumental in developing inhibitors that target key nodes in cancer-related signaling pathways.

EGFR Signaling Pathway

Derivatives of this scaffold have been shown to inhibit EGFR, a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and angiogenesis.[24]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

PI3K/AKT/mTOR Signaling Pathway

Dual inhibitors targeting PI3K and mTOR have been developed using the morpholinopyrimidine-5-carbonitrile scaffold. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholinopyrimidine -5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR pathway and dual inhibition.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel inhibitors based on the this compound scaffold typically follows a structured workflow.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold Scaffold Selection (2,4-Diaminopyrimidine -5-carbonitrile) Library Library Synthesis Scaffold->Library Purification Purification & Characterization Library->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability) Primary_Screening->Secondary_Screening SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR SAR->Library Iterative Design Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has found extensive application in medicinal chemistry and drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3]

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in drug discovery, with numerous approved drugs containing this scaffold.[4][5] The 2,4-diaminopyrimidine moiety, in particular, is a key pharmacophore in many biologically active molecules, including kinase inhibitors. The introduction of aryl or heteroaryl substituents at the 5-position of the 2,4-diaminopyrimidine-5-carbonitrile core via Suzuki coupling can lead to the generation of diverse chemical libraries for screening and the development of novel therapeutic agents.[6][7] For instance, certain derivatives have been investigated as potential EGFR inhibitors for anticancer therapy.[6][8]

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 5-halo-2,4-diaminopyrimidine-5-carbonitrile derivatives with various boronic acids.

Data Presentation

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize representative reaction conditions and yields for the Suzuki coupling of 2,4-diamino-5-iodopyrimidine derivatives with various arylboronic acids, based on literature for structurally related compounds.[7]

Table 1: Screening of Palladium Catalysts

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃EtOH/Toluene/H₂O902452-78[7]
2Pd(dppf)Cl₂ (4)K₂CO₃THF/H₂O7020Varies
3Pd(OAc)₂ (5) / PPh₃ (10)K₃PO₄1,4-Dioxane10012Varies

Reaction Conditions: 2,4-diamino-5-iodopyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq).[7]

Table 2: Screening of Bases and Solvents

EntryCatalystBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃EtOH/Toluene/H₂O902452-78[7]
2Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9518Varies
3Pd(PPh₃)₄K₃PO₄1,4-Dioxane10012Varies
4Pd(dppf)Cl₂Cs₂CO₃THF7020Varies

Reaction Conditions: 2,4-diamino-5-iodopyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), catalyst (5 mol%).[7]

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Iodo-2,4-diaminopyrimidine-5-carbonitrile Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Iodo-2,4-diaminopyrimidine-5-carbonitrile derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[7]

  • Base (e.g., K₂CO₃)[7]

  • Degassed solvent (e.g., a mixture of Ethanol, Toluene, and Water)[7]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Round-bottom flask or microwave reactor vial[9]

  • Magnetic stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 5-iodo-2,4-diaminopyrimidine-5-carbonitrile derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[10]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[7][11]

  • Add the degassed solvent mixture (e.g., EtOH/Toluene/H₂O).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 24 hours).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[9]

  • Combine the organic layers and wash with brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-diaminopyrimidine-5-carbonitrile derivative.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times.[4][9]

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 5-iodo-2,4-diaminopyrimidine-5-carbonitrile derivative (0.5 mmol), the desired boronic acid (0.6 mmol), and the base (1.5 mmol).[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[9]

  • Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1).[9]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the workup and purification procedure as described in the general protocol (steps 8-11).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Halogenated Pyrimidine - Boronic Acid - Base B Add Catalyst and Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heating (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Figure 1: Experimental workflow for the Suzuki coupling reaction.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,4-Diaminopyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of 2,4-diaminopyrimidine derivatives.

References

Application Note: Analytical Methods for the Purity Assessment of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that serves as a key building block in the synthesis of various biologically active molecules, including potential therapeutic agents and agrochemicals.[1] Its structure, featuring a pyrimidine ring with two amino groups and a cyano group, makes it a versatile intermediate.[1] The purity of this compound is a critical quality attribute, as impurities can significantly impact the safety, efficacy, and stability of the final products. Therefore, robust and reliable analytical methods are essential for accurately identifying and quantifying any impurities, ensuring the quality and consistency required for research and drug development.

This document provides a comprehensive overview of key analytical techniques and detailed protocols for the purity assessment of this compound.

General Workflow for Purity Assessment

The purity assessment of an Active Pharmaceutical Ingredient (API) intermediate like this compound follows a systematic workflow. The process begins with sample characterization and the development of a suitable analytical method. This method is then validated to ensure its accuracy, precision, and robustness. Finally, the validated method is applied for routine quality control and to establish a comprehensive impurity profile.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development & Characterization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Sample Sample Receipt & Initial Characterization MethodDev Analytical Method Selection & Development (e.g., HPLC, GC) Sample->MethodDev ForcedDeg Forced Degradation Studies (Stress Testing) MethodDev->ForcedDeg Stability-Indicating Validation Method Validation (ICH Guidelines) Specificity, Linearity, Accuracy, Precision, LOD/LOQ ForcedDeg->Validation ImpurityProfile Impurity Profiling Validation->ImpurityProfile RoutineQC Routine Quality Control Testing ImpurityProfile->RoutineQC CoA Certificate of Analysis (CoA) Generation RoutineQC->CoA

Caption: General workflow for purity assessment of a chemical intermediate.

Overview of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for purity assessment and quantification of related substances (impurities). A reverse-phase HPLC method with UV detection is highly suitable for separating the main component from non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents that may be present from the synthesis process.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation and identification of the main component.[4][5] Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule and identifying unknown impurities.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (e.g., C≡N, NH₂) and serves as a method for material identification.[4]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the presence of impurities that may affect the melting behavior.

Integrated_Analytical_Approach cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic & Other Analysis Compound 2,4-Diaminopyrimidine- 5-carbonitrile HPLC HPLC / UPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR MS HRMS Compound->MS IR FTIR Compound->IR Thermal Thermal Analysis (DSC) Compound->Thermal Purity Comprehensive Purity Profile HPLC->Purity Assay & Related Substances GCMS->Purity Volatile Impurities & Residual Solvents NMR->Purity Identity & Structure Confirmation MS->Purity Molecular Weight Confirmation IR->Purity Functional Group Confirmation Thermal->Purity Melting Point

Caption: Integrated analytical approach for comprehensive purity profiling.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific information required. The table below summarizes the primary applications of each key technique.

Analytical Technique Principle Information Obtained Primary Application
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity (Area %), quantification of non-volatile impurities, assay vs. reference standard.Quantitative purity determination and impurity profiling.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile/semi-volatile impurities and residual solvents.Analysis of process-related volatile impurities.
¹H NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of impurities with unique protons.[4][6]Identity confirmation and structural elucidation of impurities.
HRMS Measurement of mass-to-charge ratio with high accuracy.Exact molecular weight and elemental composition.[4]Confirmation of molecular formula for the main component and unknown impurities.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (C≡N, NH₂, C=N).[4]Rapid identity confirmation (fingerprinting).
DSC Measurement of heat flow difference between a sample and a reference as a function of temperature.Melting point, thermal events, presence of eutectic impurities.Determination of melting point as an indicator of purity.

Experimental Protocols

Protocol 1: Purity and Related Substances by HPLC-UV

1.1. Objective: To determine the purity of this compound and quantify related substances using a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

1.2. Principle: The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 column based on the polarity of the main component and its impurities. The separated compounds are detected by a UV detector, and the peak areas are used to calculate the percentage purity.

1.3. Equipment and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or Formic acid (for MS compatibility).[7]

  • Reference Standard: this compound (purity >99.5%).

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size (or equivalent).

1.4. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

1.5. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

1.6. Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the Reference Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.

1.7. Calculation: Calculate the percentage of any impurity and the overall purity using the area normalization method:

  • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

2.1. Objective: To confirm the chemical structure and identity of the this compound sample.

2.2. Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The resulting spectrum provides information about the chemical environment of the hydrogen atoms, allowing for structural confirmation by comparing the observed chemical shifts and multiplicities with known data.

2.3. Equipment and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • This compound sample.

2.4. Procedure:

  • Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and identify the chemical shifts.

2.5. Data Interpretation:

  • Compare the obtained spectrum with reference data.

  • Expected Chemical Shifts (in DMSO-d₆):

    • δ ~8.05 ppm (singlet, 1H): Aromatic proton (H6 on the pyrimidine ring).[4][6]

    • δ ~6.9 ppm (singlet, 4H): Protons of the two amino (NH₂) groups.[4][6]

  • The absence of significant unassigned peaks indicates high purity with respect to NMR-detectable impurities.

Protocol 3: Analysis of Volatile Impurities by Headspace GC-MS

3.1. Objective: To identify and quantify residual solvents and other volatile impurities in the this compound sample.

3.2. Principle: The solid sample is placed in a sealed headspace vial and heated. Volatile compounds partition into the gas phase (headspace), which is then injected into the GC-MS system for separation and detection.

3.3. Equipment and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Headspace Autosampler.

  • Headspace vials (20 mL) with caps and septa.

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.

  • Capillary Column: e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

3.4. GC-MS Conditions:

Parameter Condition
Carrier Gas Helium, constant flow ~1.2 mL/min
Injector Temperature 220 °C
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
Transfer Line Temp. 250 °C
MS Source Temp. 230 °C
Mass Range 35-350 amu
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Vial Equilibration Time 15 minutes

3.5. Procedure:

  • Accurately weigh ~50 mg of the sample into a headspace vial.

  • Add 1.0 mL of DMSO.

  • Immediately seal the vial.

  • Prepare standard solutions of expected residual solvents in DMSO at known concentrations.

  • Load the sample and standard vials into the headspace autosampler.

  • Run the sequence and acquire the data.

  • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards and library data (e.g., NIST).

  • Quantify any identified solvents using the external standard method.

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Diaminopyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminopyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common and direct synthetic route involves the condensation reaction between guanidine and a malononitrile derivative, most notably (ethoxymethylene)malononitrile. This method is favored for its efficiency.

Q2: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is proceeding at the recommended temperature and for a sufficient duration.

  • Purity of Reagents: The purity of both guanidine and the malononitrile derivative is crucial. Impurities in the starting materials can lead to unwanted side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

Q3: The color of my reaction mixture is a dark brown or black. Is this normal?

The reaction of guanidine with (ethoxymethylene)malononitrile can often produce a light brown to yellowish mixture.[1] A very dark color may indicate the formation of polymeric byproducts or degradation of the starting materials or product, possibly due to excessive heat or prolonged reaction times.

Q4: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product. A suggested solvent system is an azeotropic mixture of acetonitrile and toluene.[1] Column chromatography can also be employed for purification.

Q5: What analytical techniques are suitable for confirming the structure and purity of this compound?

The structure and purity can be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and identifying any impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Purity of Crude Product (85-95%) Unreacted (ethoxymethylene)malononitrile.After the reaction, the unreacted nitrile can be extracted from the crude product using a non-polar solvent like ether, heptane, or toluene.[1]
Formation of oligomeric or polymeric byproducts.Optimize reaction temperature and time to minimize side reactions. Ensure a proper stoichiometric ratio of reactants.
Yellow or Brownish Product Presence of colored impurities.Purify the product by recrystallization, potentially with the use of activated charcoal to remove colored impurities.[1]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Poor quality of starting materials.Use high-purity guanidine and (ethoxymethylene)malononitrile.
Formation of Unidentified Byproducts Side reactions involving the starting materials or intermediates.Characterize the byproducts using techniques like LC-MS and NMR to understand their origin. Adjust reaction conditions (e.g., temperature, stoichiometry, solvent) to disfavor their formation.

Data on Product Purity

The following table summarizes typical purity levels of this compound reported in the literature after the initial synthesis and after purification.

Product Stage Purity Range (%) Common Impurities Reference
Crude Product85 - 95Unreacted (ethoxymethylene)malononitrile, solvent residues.[1]
After Recrystallization> 97Trace amounts of starting materials and side products.[1]

Experimental Protocols

Synthesis of this compound from Guanidine and (Ethoxymethylene)malononitrile

This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • (Ethoxymethylene)malononitrile

  • Ethanol (anhydrous)

  • Acetonitrile

  • Toluene

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. Add guanidine hydrochloride and stir the mixture. The sodium chloride precipitate is removed by filtration to yield a solution of guanidine free base in ethanol.

  • Reaction: To the ethanolic solution of guanidine, add a solution of (ethoxymethylene)malononitrile in ethanol dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • Extraction of Unreacted Nitrile: Digest the crude residue in a hot non-polar solvent (e.g., heptane or toluene) to extract unreacted (ethoxymethylene)malononitrile.[1]

    • Recrystallization: Recrystallize the solid residue from a mixture of acetonitrile and toluene to obtain pure this compound.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway Guanidine Guanidine Intermediate Addition Intermediate Guanidine->Intermediate + EMM (Ethoxymethylene)malononitrile EMM->Intermediate Product This compound Intermediate->Product - EtOH (Cyclization)

Caption: Synthesis of this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Guanidine Guanidine Product This compound Guanidine->Product EMM (Ethoxymethylene)malononitrile EMM->Product Unreacted_EMM Unreacted (Ethoxymethylene)malononitrile EMM->Unreacted_EMM Incomplete reaction EMM_dimer EMM Dimer/Oligomer EMM->EMM_dimer Self-condensation Polymer Polymeric Byproducts EMM_dimer->Polymer

Caption: Potential side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield_Purity Low Yield or Purity? Start->Check_Yield_Purity Analyze_Crude Analyze Crude Product (TLC, HPLC, NMR) Check_Yield_Purity->Analyze_Crude Yes End Pure Product Check_Yield_Purity->End No Unreacted_SM Unreacted Starting Material? Analyze_Crude->Unreacted_SM Purification Purify Product (Recrystallization, Chromatography) Analyze_Crude->Purification Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Conditions Yes Characterize_Impurity Identify Impurity (LC-MS, NMR) Unreacted_SM->Characterize_Impurity No Optimize_Conditions->Start Purification->End Modify_Protocol Modify Protocol to Avoid Side Reaction Characterize_Impurity->Modify_Protocol Modify_Protocol->Start

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Diaminopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between a C3-synthon already containing the cyano group and guanidine. A highly effective precursor is ethoxymethylenemalononitrile, which can be reacted with guanidine in a cyclization reaction to form the desired pyrimidine ring. This approach is often preferred due to the ready availability of the starting materials and the generally good yields achieved under optimized conditions.

Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I address them?

A2: Low yields are a frequent issue and can stem from several factors. Here are the primary causes and their solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role. Higher temperatures can sometimes lead to the decomposition of reactants or the formation of side products. It is advisable to conduct the reaction at a moderate temperature and monitor its progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and product stability.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of one reactant may lead to side reactions. It is recommended to use a slight excess of guanidine to ensure the complete conversion of the malononitrile derivative.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating and incomplete reactions. Ensure vigorous and consistent stirring throughout the reaction.

  • Purity of Reagents: The purity of starting materials, especially the malononitrile derivative and guanidine, is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[2]

Q3: I am observing unexpected peaks in my analytical data (e.g., HPLC, NMR). What are the likely side products?

A3: Several side products can form during the synthesis. Common impurities may include:

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in your crude product.

  • Polymerization Products: Malononitrile and its derivatives can be prone to polymerization under certain conditions.

  • Hydrolysis Products: If water is present in the reaction mixture, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.

  • Alternative Cyclization Products: Depending on the reaction conditions, guanidine can react in different ways, potentially leading to the formation of other heterocyclic structures.

To minimize these, ensure anhydrous reaction conditions, optimal reaction times, and appropriate purification methods.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents such as ethanol, isopropanol, or mixtures of acetonitrile and toluene have been reported to be effective.[3][4] The crude product can be dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time and monitor by TLC. Ensure efficient stirring.
Suboptimal temperature.Optimize the reaction temperature. Avoid excessively high temperatures to prevent degradation.
Impure reagents.Use high-purity starting materials.
Incorrect stoichiometry.Use a slight excess of guanidine.
Formation of a Tarry/Oily Product Polymerization of starting materials.Control the reaction temperature carefully. Consider a more dilute reaction mixture.
Presence of impurities.Purify starting materials before use.
Product is Difficult to Isolate Product is too soluble in the reaction solvent.After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If necessary, partially evaporate the solvent.
Product Purity is Low Inefficient purification.Optimize the recrystallization process by screening different solvents. Consider a second recrystallization if necessary.
Co-precipitation of impurities.Ensure the crude product is fully dissolved during recrystallization before cooling.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on the condensation of ethoxymethylenemalononitrile with guanidine.

Materials:

  • Ethoxymethylenemalononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free guanidine base.

  • To this mixture, add a solution of ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation of the product.

  • Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an acetonitrile/toluene mixture to obtain pure this compound.

Parameter Value Impact on Yield
Temperature 70-80 °CHigher temperatures may lead to side reactions and lower yields.
Reaction Time 4-6 hoursShorter times may result in incomplete reaction; longer times may not significantly improve the yield.
Solvent Anhydrous EthanolThe presence of water can lead to hydrolysis of the nitrile group.
Guanidine:Nitrile Molar Ratio 1.1 : 1A slight excess of guanidine drives the reaction to completion.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_guanidine Prepare Guanidine Free Base mix Mix Reactants prep_guanidine->mix prep_nitrile Prepare Ethoxymethylenemalononitrile Solution prep_nitrile->mix reflux Reflux (4-6h) mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool precipitate Precipitate in Ice Bath cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry recrystallize->dry product Pure Product dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products? check_reaction->side_products Yes extend_time Extend Reaction Time incomplete->extend_time Yes check_temp Check Temperature incomplete->check_temp No success Yield Improved extend_time->success optimize_temp Optimize Temperature check_temp->optimize_temp optimize_temp->success purify_reagents Purify/Verify Reagents check_reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry purify_reagents->success adjust_stoichiometry->success optimize_conditions Optimize Reaction Conditions (Temp, Solvent) side_products->optimize_conditions Yes purification_issue Purification Issues side_products->purification_issue No optimize_conditions->success change_solvent Change Recrystallization Solvent purification_issue->change_solvent change_solvent->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

identifying side reactions in 2,4-Diaminopyrimidine-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Diaminopyrimidine-5-carbonitrile Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically involves the condensation of guanidine with a suitable three-carbon precursor like an alkoxyacrylonitrile.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach is best for troubleshooting.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before proceeding with the work-up. Reaction times can range from 1 to 4 hours depending on the specific precursors and conditions.[1][2]

  • Suboptimal Temperature: Temperature is a critical parameter. For the condensation of β-alkoxyacrylonitriles with guanidine, temperatures around 70°C have been shown to be effective.[1] In related pyrimidine syntheses, excessively high temperatures (e.g., 100°C) can favor the formation of side products, thereby reducing the yield of the desired product.[2]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the guanidine and the acrylonitrile derivative. Impurities in starting materials can introduce competing side reactions.[3] Guanidine is often used as a hydrochloride or carbonate salt, which requires neutralization to the free base form for the reaction to proceed efficiently.

  • Product Loss During Work-up: The product, this compound, may have some solubility in the work-up or crystallization solvents, leading to losses. Ensure the crystallization solvent is cooled sufficiently and minimize the volume of solvent used for washing the filtered product.

Q2: I am observing significant impurities in my crude product. What are the likely side reactions?

A2: The formation of impurities is a common challenge. The most prevalent side products often originate from the starting materials or reaction conditions.

  • Unreacted Starting Materials: The most common impurity is often unreacted starting material.[1] For instance, residual β-alkoxyacrylonitrile can be carried through the work-up. Extraction with a non-polar solvent like heptane or toluene before final purification can help remove it.[1]

  • Solvent-Derived Impurities: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) can decompose at elevated temperatures, leading to the formation of byproducts that may react with your intermediates.[3] If possible, consider using alternative solvents like acetonitrile or alcohols.[1]

  • Hydrolysis of Nitrile Group: The cyano group (-C≡N) can be susceptible to hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH) under harsh acidic or basic conditions, especially during work-up or if water is not adequately excluded from the reaction.

  • Isomer Formation: Depending on the specific precursors, there is a potential for the formation of constitutional isomers. Careful control of reaction conditions is crucial. In related multicomponent reactions, alternative cyclization pathways can lead to undesired products, such as Hantzsch dihydropyridines.[2]

Q3: The final product is difficult to purify. What are the recommended purification methods?

A3: Achieving high purity is essential. The following methods are commonly employed:

  • Recrystallization: This is the most common and effective method for purifying the final product. A typical procedure involves dissolving the crude solid in a hot solvent mixture, such as acetonitrile/toluene, and allowing it to cool slowly to form crystals.[1] Other solvents like ethanol or isopropanol have also been used for related pyrimidine structures.[4]

  • Extraction: As mentioned, a liquid-liquid or solid-liquid extraction can be performed on the crude product before recrystallization to remove non-polar impurities, such as unreacted acrylonitrile precursors.[1]

  • Column Chromatography: For stubborn impurities or small-scale synthesis, silica gel column chromatography can be an effective purification technique.[4]

  • Salt Formation and Neutralization: In some pyrimidine syntheses, the product is intentionally precipitated as a salt (e.g., sulfate) to aid isolation from a highly soluble reaction mixture. The pure base is then regenerated by neutralization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A widely used method is the condensation reaction between guanidine and a β-substituted acrylonitrile, such as a β-alkoxyacrylonitrile.[1] This reaction builds the pyrimidine ring in a single step.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2] Use a suitable eluent system (e.g., hexane:ethyl acetate mixtures) to separate the starting materials from the product. The product, being more polar, will typically have a lower Rf value than the less polar starting materials.

Q3: What are the typical yields and purity levels I should expect? A3: With an optimized protocol, crude purities can range from 85-95%.[1] After purification, such as by recrystallization, purity can be increased to over 97%.[1] Reported chemical yields for similar syntheses are often in the 85-95% range.[1]

Data Presentation

Table 1: Effect of Temperature on Biginelli vs. Hantzsch Product Formation (Illustrative) Data adapted from a study on related pyrimidine syntheses to illustrate the impact of temperature on side product formation.[2]

AldehydeTemperature (°C)Desired Pyrimidine Yield (%)Hantzsch Side Product Yield (%)
Benzaldehyde6087Not Observed
Benzaldehyde1002565
4-Chlorobenzaldehyde6092Not Observed
4-Chlorobenzaldehyde1003060

Table 2: Example Reaction Conditions and Outcomes Based on the synthesis of 2,4-diaminopyrimidine from β-alkoxyacrylonitrile and guanidine.[1]

SolventTemperature (°C)Time (h)Crude Purity (%)Yield (%)
Isopropanol68-701.2585.786.6
Acetonitrile/DMF~702.589.594.8
IsopropanolReflux~292.196.7

Experimental Protocols

Protocol 1: Synthesis of this compound This protocol is a general procedure based on the reaction of a β-alkoxyacrylonitrile with guanidine.[1]

  • Reagent Preparation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, prepare a solution of guanidine free base. This can be done by reacting guanidine hydrochloride with a base like sodium ethoxide in an anhydrous alcohol (e.g., ethanol) and filtering off the resulting sodium chloride.

  • Reaction Setup: Add the guanidine solution to the reaction vessel. To this, add the β-alkoxyacrylonitrile (1.0 equivalent) and a suitable solvent such as isopropanol or acetonitrile.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting acrylonitrile is consumed (typically 1.5-3 hours).

  • Work-up: Once complete, cool the reaction mixture. Remove the solvent under reduced pressure.

  • Initial Purification: Digest the residue in a hot non-polar solvent like heptane or toluene (~60°C) for 1 hour to extract unreacted starting materials.[1]

  • Isolation: Filter the solid crude product and wash it with a small amount of cold solvent.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., acetonitrile/toluene) to yield pure this compound.

Protocol 2: Purification by Recrystallization [1]

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of a hot solvent (e.g., acetonitrile) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Synthesis_Pathway Main Synthesis Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine Guanidine Condensation Condensation Guanidine->Condensation Alkoxyacrylonitrile β-Alkoxyacrylonitrile Alkoxyacrylonitrile->Condensation Product This compound Condensation->Product

Caption: Main synthesis pathway for this compound.

Side_Reaction Potential Side Reaction: Nitrile Hydrolysis Product This compound (Desired Product) Conditions Harsh Acid/Base + H2O Product->Conditions Side_Product 2,4-Diaminopyrimidine-5-carboxamide (Side Product) Conditions->Side_Product

Caption: A potential side reaction leading to an amide impurity.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Was reaction monitored to completion (TLC)? start->q1 s1 Increase reaction time or adjust temperature. q1->s1 No q2 Are reagents pure? q1->q2 Yes s1->q2 s2 Purify starting materials or use new stock. q2->s2 No q3 Was product lost during work-up? q2->q3 Yes s2->q3 s3 Optimize purification: - Use minimal cold solvent for washing - Check solvent for dissolved product q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Purification of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Diaminopyrimidine-5-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.A TLC plate showing the consumption of starting materials and the formation of a major product spot.
Presence of Dihydropyrimidine Intermediate The synthesis of 2-aminopyrimidine-5-carbonitriles can involve a 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate that undergoes spontaneous aromatization.[1] Ensure sufficient reaction time and appropriate work-up conditions to promote complete aromatization.A purer product with a higher yield after ensuring the reaction goes to completion.
Side Reactions The one-pot, three-component synthesis may lead to side products.[1] Purification by column chromatography or recrystallization will be necessary.Isolation of the desired compound from byproducts, leading to a significant increase in purity.
Unreacted Guanidine Guanidine is a basic starting material and may remain in the crude product. An acidic wash during the work-up (e.g., with dilute HCl) can help remove it.Removal of basic impurities, resulting in a cleaner crude product before further purification.

Issue 2: Difficulty with Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Compound "Oiling Out" This occurs when the compound is insoluble in the hot solvent. Try a different solvent system. A mixture of a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble can be effective. Common mixtures include heptanes/ethyl acetate, methanol/water, and acetone/water.Formation of solid crystals instead of an oil upon cooling.
Poor Crystal Formation Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound.Initiation of crystal growth, leading to the formation of a crystalline solid.
Compound is only soluble in high-boiling point solvents (e.g., DMF, DMSO) For compounds with limited solubility, diffusion crystallization can be attempted. Dissolve the compound in a minimal amount of a high-boiling solvent (like DMF or DMSO) and place this solution in a larger chamber containing a more volatile anti-solvent (e.g., DCM, ethyl acetate, or cyclohexane). The anti-solvent will slowly diffuse into the solution, causing the compound to crystallize.[2]Formation of crystals over time as the solvent environments slowly mix.
Low Recovery The compound may be too soluble in the chosen solvent, even at low temperatures. Minimize the amount of hot solvent used to dissolve the compound. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.Increased yield of recrystallized product.

Issue 3: Challenges with Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Poor Separation of Impurities Optimize the solvent system. A common mobile phase for purifying 2,4-diaminopyrimidine derivatives is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[3] A gradient elution may be necessary.Clear separation of the product from impurities on the column, visualized by TLC analysis of the fractions.
Compound Streaking on the Column The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the stationary phase (silica gel). Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help for basic compounds.Sharper bands on the column and cleaner separation.
Compound Crashing Out on the Column The compound may not be sufficiently soluble in the mobile phase. Choose a solvent system in which the compound has better solubility.The compound moves smoothly through the column without precipitating.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as α-cyanoketones, carboxaldehydes, and guanidines. Another potential impurity is the 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate, which may not have fully aromatized to the final product.[1]

Q2: What are some recommended solvent systems for the recrystallization of this compound?

A2: While specific data for this compound is limited, related compounds have been successfully recrystallized from isopropanol, ethanol, hexane, or a DMSO-water mixture.[1][4] For the parent compound, 2,4-diaminopyrimidine, a mixture of acetonitrile and toluene has been used.[5] A good starting point would be to test the solubility of your crude product in various solvents to find a suitable system where it is soluble when hot and insoluble when cold.

Q3: My compound seems to be soluble only in DMF and DMSO. How can I purify it?

A3: High-boiling point solvents like DMF and DMSO can be challenging for purification. Besides the diffusion crystallization method mentioned in the troubleshooting guide, you can also try precipitating the compound by adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with DMF/DMSO, such as water or an ether). Column chromatography using a mobile phase that can dissolve your compound might also be an option, though it can be more complex with these solvents.

Q4: How does pH affect the solubility and purification of this compound?

A4: The presence of two amino groups makes this compound a basic compound. Its solubility is likely pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino groups.[4] This property can be exploited during purification. For example, you can dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product.

Q5: What is the general stability of this compound?

A5: this compound is generally considered a stable compound.[6] A related compound, 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, shows moderate thermal stability with decomposition occurring above 250°C.[4] Pyrimidine derivatives have also been shown to be stable in concentrated sulfuric acid, suggesting good stability under strong acidic conditions.[7] For storage, it is recommended to keep the compound at 0-8 °C.[6]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath for about 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the solubility is low, you can adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a suitable mobile phase. A common starting point for similar compounds is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).[3] The polarity can be gradually increased by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_purification Purification Options Crude Crude 2,4-Diaminopyrimidine- 5-carbonitrile Purity_Check Assess Purity (TLC, NMR) Crude->Purity_Check High_Purity High Purity Product Purity_Check->High_Purity >95% Pure Low_Purity Low Purity Purity_Check->Low_Purity <95% Pure Recrystallization Recrystallization Low_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Low_Purity->Acid_Base_Extraction Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting cluster_issues Troubleshooting Steps Start Attempt Recrystallization Problem Problem Encountered? Start->Problem Success Pure Crystals Obtained Problem->Success No Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Solution Induce_Crystallization Scratch Flask / Add Seed Crystal No_Crystals->Induce_Crystallization Solution Minimize_Solvent Use Less Hot Solvent / Cool Further Low_Yield->Minimize_Solvent Solution Change_Solvent->Start Induce_Crystallization->Start Minimize_Solvent->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-diaminopyrimidine-5-carbonitrile derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect Reaction Conditions Verify and optimize reaction temperature, time, and solvent. For instance, some syntheses require reflux in DMF for 24-36 hours, while microwave-assisted synthesis can reduce the time to 25-50 minutes with improved yields.[1][2]
Poor Quality of Reagents Ensure the purity and dryness of starting materials and solvents. For reactions involving sodium hydride, it is crucial to use a fresh, dry sample and dry solvents like DMSO or THF.[3]
Inefficient Catalyst In Suzuki coupling reactions to introduce aryl groups at the 5-position, the choice of palladium catalyst is critical. If Pd(PPh₃)₄ gives low yields, consider using Pd(dbpf)Cl₂.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more reagent or extending the reaction time.
Side Reactions The formation of byproducts can consume starting materials. For example, in Suzuki reactions, transesterification can occur if using alcohol as a solvent with ester-containing boronic acids. Switching to a solvent like CH₃CN/H₂O can prevent this.[3]
Issue 2: Difficulty in Product Purification

Possible Causes and Solutions

Possible CauseRecommended Action
Presence of Closely Related Impurities Optimize the crystallization solvent system. Common solvents for crystallization of these derivatives include isopropanol or ethanol.[4] Column chromatography on silica gel is also a common purification method.[3]
Product is an Oil or Gummy Solid Try triturating the crude product with a non-polar solvent like n-hexane or diethyl ether to induce crystallization.
Contamination with Starting Materials Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is a general and efficient method for synthesizing this compound derivatives?

A common and effective method is the one-pot, three-component reaction of an α-cyanoketone, an aldehyde, and guanidine.[4] This Biginelli-inspired method involves a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization to yield the desired product in moderate to excellent yields (45-89%).[4]

Q2: How can I introduce substituents at the 5-position of the 2,4-diaminopyrimidine core?

A common strategy involves a multi-step synthesis.[3] First, the 5-position of a 2,4-diamino-6-substituted pyrimidine is halogenated, typically with N-iodosuccinimide (NIS) to yield the 5-iodo derivative.[3] Subsequently, a Suzuki coupling reaction with a suitable boronic acid can be employed to introduce various aryl groups at this position.[3]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes. Phosphorus oxychloride (POCl₃), used for chlorination, is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment.[3] Sodium hydride (NaH) is a flammable solid and reacts exothermically with water and alcohols.[3] Always handle it under an inert atmosphere (e.g., argon or nitrogen).[3]

Q4: My reaction involves a Suzuki coupling, but the yield is very low. What can I do?

Low yields in Suzuki couplings for this scaffold can be due to several factors. It has been observed that using a 5-iodo-pyrimidine derivative is more effective than a 5-bromo derivative.[3] The choice of catalyst and base is also crucial. While Pd(PPh₃)₄ can be used, Pd(dbpf)Cl₂ with K₂CO₃ as the base has been shown to give good to moderate yields.[3] The solvent system also plays a significant role; a mixture of EtOH/toluene/H₂O or THF/H₂O is commonly used.[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles[4]

This protocol is based on a Biginelli-inspired three-component reaction.

  • Reaction Setup: In a round-bottom flask, combine the α-cyanoketone (1 eq), the desired aldehyde (1 eq), and guanidine (1 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a base (e.g., potassium carbonate).

  • Reaction: Stir the mixture at reflux temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: The crude product can be purified by crystallization from isopropanol or ethanol, or by column chromatography on silica gel.[4]

Protocol 2: Multi-Step Synthesis for 5-Aryl-2,4-diaminopyrimidine Derivatives[3]

This protocol involves chlorination, nucleophilic substitution, iodination, and a Suzuki coupling.

  • Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) at 97 °C for 17 hours to obtain 2,4-diamino-6-chloropyrimidine.[3]

  • Nucleophilic Substitution: React the 2,4-diamino-6-chloropyrimidine with a suitable nucleophile (e.g., an alcohol in the presence of sodium hydride in dry DMSO) to introduce a substituent at the 6-position.[3]

  • Iodination: Treat the 2,4-diamino-6-substituted pyrimidine with N-iodosuccinimide (NIS) in dry acetonitrile at room temperature for 1 hour to yield the 5-iodo derivative.[3]

  • Suzuki Coupling: React the 5-iodo derivative with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dbpf)Cl₂) and a base (e.g., K₂CO₃) in a solvent mixture such as EtOH/toluene/H₂O at 90 °C for 24 hours.[3]

  • Purification: The final product is purified by column chromatography on silica gel.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling [3]

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃EtOH/toluene/H₂O902452-78
2Pd(dbpf)Cl₂K₂CO₃THF/H₂O702051-99
3Pd(dbpf)Cl₂K₂CO₃CH₃CN/H₂O--63-78

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product start_multi 2,4-Diamino-6- hydroxypyrimidine chlorination Chlorination (POCl3) start_multi->chlorination substitution Nucleophilic Substitution (NaH, ROH, DMSO) chlorination->substitution iodination Iodination (NIS, CH3CN) substitution->iodination suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) iodination->suzuki purification Column Chromatography suzuki->purification product 5-Aryl-2,4-diamino- pyrimidine derivative purification->product

Caption: Multi-step synthesis workflow for 5-aryl-2,4-diaminopyrimidine derivatives.

Troubleshooting Logic

troubleshooting_logic start Low/No Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_completion Monitor Reaction (TLC) start->check_completion optimize_catalyst Optimize Catalyst/Base (For specific reactions) start->optimize_catalyst solution_conditions Adjust Conditions check_conditions->solution_conditions solution_reagents Use Pure/Dry Reagents check_reagents->solution_reagents solution_completion Extend Time / Add Reagent check_completion->solution_completion solution_catalyst Screen Catalysts/Bases optimize_catalyst->solution_catalyst

Caption: Troubleshooting logic for addressing low product yield.

Signaling Pathway Context

Many 2,4-diaminopyrimidine derivatives are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6]

signaling_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Derivative 2,4-Diaminopyrimidine Derivative Derivative->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2,4-diaminopyrimidine derivatives.

References

solubility issues with 2,4-Diaminopyrimidine-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Diaminopyrimidine-5-carbonitrile

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting protocols, and frequently asked questions (FAQs) regarding the solubility challenges of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound (CAS: 16462-27-4) is an organic compound that presents as a solid at room temperature. Like many nitrogen-rich heterocyclic compounds and other pyrimidine derivatives, it generally exhibits limited solubility in common non-polar and moderately polar organic solvents.[1] Its structure, featuring two amino groups and a polar nitrile group, suggests that its solubility is highest in polar aprotic solvents capable of forming hydrogen bonds. It is often used as a building block in the synthesis of pharmaceutical and agrochemical agents.

Q2: Which organic solvents are recommended for dissolving this compound?

Based on its use in synthetic procedures and the known behavior of similar pyrimidine structures, the following solvents are recommended:

  • Primary Recommendations (Higher Solubility): Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving this compound and its derivatives.[1][2]

  • Secondary Recommendations (Moderate to Low Solubility): Solvents like acetonitrile may be used, particularly at elevated temperatures, as it is employed in synthetic and purification processes involving this compound.[2]

  • Limited Applicability (Generally Poor Solvents): Alcohols (methanol, ethanol), chlorinated solvents (chloroform), and esters (ethyl acetate) typically show lower solubility. Aromatic hydrocarbons like toluene are generally poor solvents but can be used as anti-solvents in recrystallization procedures.[3]

Solubility Data Summary

While precise quantitative solubility data (e.g., in mg/mL) is not widely published, the following table provides a qualitative summary based on data from related compounds and solvents used in synthesis and purification protocols.

SolventChemical ClassExpected Solubility ProfileRationale / Context of Use
Dimethyl Sulfoxide (DMSO)Polar AproticHigh Commonly used for dissolving pyrimidine derivatives for biological assays and synthesis.[1][2]
N,N-Dimethylformamide (DMF)Polar AproticModerate to High A known good solvent for various pyrimidine derivatives in physicochemical studies.[4]
AcetonitrilePolar AproticLow to Moderate Used as a reaction and recrystallization solvent, often requiring heat.[2][3]
Tetrahydrofuran (THF)Polar AproticLow to Moderate Studied as a solvent for other pyrimidine derivatives.[4]
Methanol / EthanolPolar ProticLow Generally less effective than polar aprotic solvents for this class of compounds.
Ethyl AcetateEsterLow Can be used for extraction of related diaminopyrimidines.[5]
ChloroformChlorinatedVery Low Studied as a solvent for other pyrimidine derivatives with noted solubility challenges.[4]
TolueneAromatic HydrocarbonVery Low Primarily used as an anti-solvent for recrystallization of related compounds.[3]
WaterAqueousVery Low The hydrochloride salt of a related compound is water-soluble, but the free base is not.[5]

Troubleshooting Guides

Q3: I am struggling to dissolve the compound in my chosen solvent. What steps can I take?

If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow. The underlying principle is that increasing the kinetic energy of the system and the surface area of the solute can significantly improve dissolution rates.

start Start: Compound not dissolving in chosen solvent heat 1. Apply Gentle Heat (e.g., 40-60°C) start->heat agitate 2. Increase Agitation (Vortex, Stir, or Sonicate) heat->agitate If still insoluble success Success: Compound Dissolved heat->success If dissolved particle_size 3. Reduce Particle Size (Grind solid with mortar & pestle) agitate->particle_size If still insoluble agitate->success If dissolved cosolvent 4. Use a Co-solvent (Add small % of a stronger solvent like DMSO) particle_size->cosolvent If still insoluble particle_size->success If dissolved reassess Re-evaluate Primary Solvent Choice (Consult solubility table) cosolvent->reassess If still insoluble cosolvent->success If dissolved

Caption: Troubleshooting workflow for solubility issues.

Detailed Troubleshooting Steps:

  • Increase Temperature: Gently warm the solvent-solute mixture. The solubility of pyrimidine derivatives typically increases with temperature.[4] Monitor to ensure the compound does not decompose.

  • Increase Agitation: Use a vortex mixer, magnetic stirrer, or a sonication bath. This increases the interaction between the solvent and the surface of the solid particles.

  • Reduce Particle Size: If you have solid material, grinding it into a fine powder using a mortar and pestle will increase the surface-area-to-volume ratio, which can significantly speed up dissolution.[6][7]

  • Use a Co-solvent: If permissible for your experiment, add a small volume (e.g., 1-10%) of a strong solvent like DMSO to your primary solvent. This can dramatically increase the overall solvating power of the mixture.[7]

  • Re-evaluate Solvent Choice: If all else fails, your chosen solvent may be inappropriate. Refer to the solubility table and consider switching to a more suitable solvent like DMSO or DMF.

Experimental Protocols

Q4: Is there a standard protocol for testing the solubility of this compound on a small scale?

Yes, the gravimetric method is a reliable technique for determining solubility. This protocol is adapted from standard methodologies used for pyrimidine derivatives.[4]

Protocol: Small-Scale Solubility Determination (Gravimetric Method)

  • Preparation: Place a known, excess amount of this compound (e.g., 20 mg) into a 2 mL glass vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a stirring plate at a constant, controlled temperature (e.g., 25°C) for 24 hours. This ensures the solution reaches saturation equilibrium.

  • Separation: After equilibration, allow the vial to stand undisturbed for 2 hours to let undissolved solid settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Be careful not to disturb the solid at the bottom.

  • Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

  • Result: Calculate the solubility in mg/mL using the formula: Solubility = (Mass of residue in mg) / (Volume of aliquot in mL).

Q5: How can I purify the compound if I suspect solubility-related impurities?

Recrystallization is a standard method for purifying solids. For compounds with tricky solubility, a two-solvent (solvent/anti-solvent) method is often effective. The following protocol is based on a method used for a related diaminopyrimidine.[3]

Protocol: Recrystallization using a Solvent/Anti-Solvent System

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetonitrile). Heat the mixture gently to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., toluene) dropwise until the solution becomes slightly cloudy (turbid).[3] The ideal solvent/anti-solvent ratio may require some optimization (e.g., starting at 1:2.5 Acetonitrile:Toluene).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (toluene) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

start Start: Poorly Soluble Drug Compound characterize Characterize Problem (e.g., Low Dissolution Rate) start->characterize select_tech Select Enhancement Technique characterize->select_tech micronization Physical Modification: Particle Size Reduction (Micronization, Nanosuspension) select_tech->micronization Increase Surface Area solid_disp Carrier-Based System: Solid Dispersion (Amorphous dispersion in polymer) select_tech->solid_disp Improve Apparent Solubility formulate Formulate Drug with Selected Technique micronization->formulate solid_disp->formulate evaluate Evaluate Enhanced Solubility & Bioavailability formulate->evaluate

Caption: General workflow for solubility enhancement.

References

Technical Support Center: Stability and Degradation of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,4-diaminopyrimidine-5-carbonitrile derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The diaminopyrimidine ring and the nitrile group are susceptible to chemical transformations under certain conditions.

Q2: What is the expected stability of these compounds in acidic and basic solutions?

A2: Under acidic conditions, the primary concern is the hydrolysis of the nitrile group to a carboxylic acid.[1][2] The amino groups on the pyrimidine ring can also be protonated, which may influence the overall stability and solubility of the compound. In basic conditions, the nitrile group is also susceptible to hydrolysis, potentially forming a carboxamide or a carboxylate salt.[1][2] The rate of degradation is generally dependent on the pH and temperature of the solution.

Q3: Are this compound derivatives sensitive to light?

A3: Many heterocyclic compounds, including pyrimidine derivatives, can exhibit photosensitivity. Exposure to UV or high-intensity visible light may lead to photodegradation, potentially through photolytic cleavage or rearrangement reactions. It is recommended to store these compounds in light-resistant containers and to minimize light exposure during experiments.

Q4: What are the likely degradation products I might observe?

A4: Common degradation products can arise from the hydrolysis of the nitrile group, leading to the formation of the corresponding carboxylic acid or amide.[1][2] Oxidation of the diaminopyrimidine ring can also occur, potentially forming N-oxides or other oxidized species. Under forced degradation conditions, more extensive degradation, including ring opening, may be observed.

Q5: How should I store my this compound derivatives to ensure their stability?

A5: For optimal stability, these compounds should be stored in a cool, dry, and dark place. It is advisable to store them in tightly sealed containers, protected from moisture and light. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of the compound in the assay medium. - Prepare fresh stock solutions for each experiment.- Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature).- Analyze the compound in the assay medium at the beginning and end of the experiment using a stability-indicating method like HPLC to check for degradation.
Precipitation of the compound in the assay medium. - Determine the kinetic solubility of the compound in the assay buffer.- Use a concentration below the solubility limit.- Consider the use of co-solvents, but verify their compatibility with the assay.
Interaction with other components in the assay medium. - Run control experiments to identify potential interactions with other reagents.- Simplify the assay medium if possible to pinpoint the interacting component.
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during analysis.
Possible Cause Troubleshooting Steps
On-column degradation. - Modify HPLC parameters such as mobile phase pH or temperature to minimize degradation.- Use a shorter analysis time if possible.
Degradation during sample preparation. - Prepare samples immediately before analysis.- Keep samples cool and protected from light during preparation.- Evaluate the stability of the compound in the sample diluent.
Formation of degradation products during storage. - Re-evaluate storage conditions (temperature, light, humidity).- Analyze a freshly prepared sample of the compound to confirm the identity of the main peak.- Use techniques like LC-MS to identify the structure of the unknown peaks.[3]

Quantitative Data on Stability

While specific quantitative degradation kinetics for a broad range of this compound derivatives are not extensively available in public literature, the following table summarizes the expected qualitative stability based on the known chemistry of the functional groups. The extent of degradation is generally expected to follow the order: Basic Hydrolysis > Acidic Hydrolysis > Oxidation > Photolysis > Thermal.

Stress Condition Expected Degradation Pathway Potential Degradation Products Relative Rate of Degradation
Acidic Hydrolysis (e.g., 0.1 M HCl) Nitrile hydrolysis2,4-Diaminopyrimidine-5-carboxylic acidModerate
Basic Hydrolysis (e.g., 0.1 M NaOH) Nitrile hydrolysis2,4-Diaminopyrimidine-5-carboxamide, 2,4-Diaminopyrimidine-5-carboxylateHigh
Oxidative Stress (e.g., 3% H₂O₂) N-oxidation of the pyrimidine ringThis compound N-oxidesModerate to Low
Photolytic Stress (e.g., UV light) Photochemical rearrangement or cleavageVarious photoproductsVariable, compound-dependent
Thermal Stress (e.g., 60°C) General decompositionVarious degradation productsLow (in solid state)

Experimental Protocols

Protocol: Forced Degradation Study of a this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a this compound derivative and to develop a stability-indicating analytical method.

1. Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade acetonitrile, methanol, and water

  • Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and keep it in an oven at 60°C for 48 hours.

    • After the exposure, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

    • Analyze all stressed samples and compare the chromatograms to the control samples to identify and quantify the degradation products.

  • Identification of Degradation Products:

    • Use LC-MS to determine the mass of the degradation products and to aid in their structural elucidation.[3]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Monomer Ligand->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization EGFR_dimer->EGFR_dimer Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K Recruitment SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GDP-GTP Exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Gene Expression PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Growth mTOR->Cell_Survival Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR_dimer Inhibition of Tyrosine Kinase Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Basic Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Photo Photolysis Photo->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Start Start: 2,4-Diaminopyrimidine -5-carbonitrile Derivative Sample_Prep Prepare Stressed Samples Start->Sample_Prep Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Photo Sample_Prep->Thermal Data_Analysis Data Analysis: Quantify Degradation HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS Analysis for Degradant Identification Data_Analysis->LCMS_Analysis If significant degradation Report Generate Stability Report Data_Analysis->Report Structure_Elucidation Structure Elucidation LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Report Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2,4-Diaminopyrimidine -5-carbonitrile Derivative Amide Carboxamide Intermediate Parent->Amide Basic (mild) Carboxylic_Acid Carboxylic Acid Parent->Carboxylic_Acid Acidic or Basic (harsh) N_Oxide N-Oxide Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂) Photoproducts Various Photoproducts Parent->Photoproducts UV Light Amide->Carboxylic_Acid Hydrolysis

References

avoiding by-product formation in diaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaminopyrimidine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding by-product formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of diaminopyrimidines.

Question 1: I am observing significant oligomer formation in my Palladium-catalyzed amination of a dihalopyrimidine. How can I minimize this side reaction?

Answer:

Oligomerization, arising from N,N-diarylation, is a common side reaction in the Pd-catalyzed amination of dihalopyrimidines.[1][2] Here are several strategies to suppress the formation of these by-products:

  • Increase Amine Stoichiometry: Employing a significant excess of the amine nucleophile is a primary strategy to favor the desired mono- or di-amination product over oligomerization. A 4-fold excess of the amine has been shown to be effective in suppressing the formation of side products.[1][2]

  • Ligand Selection: The choice of phosphine ligand complexed to the palladium catalyst is crucial. Bulky electron-rich ligands can influence the steric environment around the metal center, potentially favoring the desired amination pathway. While ligands like DavePhos, Ph-JosiPhos, and Cy-JosiPhos have been investigated, their effectiveness can be substrate-dependent.[1] In some cases, BINAP has been used successfully.[1]

  • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading does not always lead to a better outcome and can sometimes promote side reactions. It is essential to optimize the catalyst loading for your specific substrates.

  • Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to increased by-product formation. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

Below is a troubleshooting workflow to address oligomer formation:

G start Oligomer Formation Observed amine_excess Increase Amine Excess (e.g., to 4 equivalents) start->amine_excess ligand_opt Optimize Phosphine Ligand (e.g., DavePhos, BINAP) amine_excess->ligand_opt Still oligomers? temp_time Optimize Reaction Temperature and Time ligand_opt->temp_time Still oligomers? success Desired Product Yield Improved temp_time->success Problem Resolved failure Continue Optimization temp_time->failure Still oligomers?

Caption: Troubleshooting workflow for oligomer formation.

Question 2: My Pinner-type synthesis of a 2,4-diaminopyrimidine from guanidine and a 1,3-dicarbonyl compound is giving a low yield and multiple by-products. What are the likely causes and solutions?

Answer:

The Pinner synthesis and related condensations of guanidine with 1,3-dicarbonyl compounds can be susceptible to several side reactions that lower the yield of the desired diaminopyrimidine.[3]

Common Issues and Preventative Measures:

  • Self-Condensation of the 1,3-Dicarbonyl Compound: The dicarbonyl starting material can undergo self-condensation under basic or acidic conditions.

    • Solution: Control the addition rate and stoichiometry of the base. Adding the base dropwise to the mixture of the dicarbonyl compound and guanidine can help minimize this side reaction.[3]

  • Hydrolysis of Guanidine: Guanidine and its salts can be hygroscopic and may hydrolyze over time, reducing the amount of active nucleophile.

    • Solution: Use freshly prepared or purified guanidine or its hydrochloride salt. Ensure all reagents and solvents are anhydrous.[3]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates instead of the cyclized pyrimidine ring.

    • Solution: Optimize the reaction temperature and time. In some cases, a stronger base or a higher reaction temperature may be required to drive the cyclization to completion. Monitoring by TLC is crucial to determine the endpoint of the reaction.[3]

  • Base Selection: The choice and amount of base are critical. Common bases include sodium ethoxide or sodium methoxide. The stoichiometry should be carefully controlled to promote cyclization without favoring side reactions.[3]

Experimental Protocol: General Procedure for Pinner-type Pyrimidine Synthesis

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (1 equivalent) in anhydrous ethanol.

  • Add guanidine hydrochloride (1 equivalent) to the solution.

  • Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the mixture to room temperature.

  • Filter the precipitated product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure diaminopyrimidine.[3]

Question 3: I am performing a Suzuki coupling on a 5-bromo-2,4-diaminopyrimidine derivative that also contains an ester group, and I am observing transesterification of my ester. How can I avoid this?

Answer:

Transesterification is a known side reaction in Suzuki couplings when using alcoholic solvents like ethanol in the presence of a base, especially with substrates containing ester functionalities.[4]

Strategies to Prevent Transesterification:

  • Solvent System: Avoid using alcoholic solvents. A common alternative is to use a mixture of a non-protic solvent like THF or dioxane with water.[4]

  • Catalyst and Base Combination: The choice of catalyst and base can also influence the outcome. For instance, using Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in a THF/water solvent system has been shown to be effective.[4]

  • Reaction Temperature: Running the reaction at a lower temperature, for example, 70 °C in a sealed tube, can also help minimize this side reaction.[4]

Optimized Suzuki Coupling Conditions to Avoid Transesterification

ParameterConditionReference
Catalyst Pd(dppf)Cl₂[4]
Base K₂CO₃[4]
Solvent THF/H₂O[4]
Temperature 70 °C[4]

Question 4: What are the best practices for purifying crude 2,4-diaminopyrimidine to remove impurities?

Answer:

The purity of the final diaminopyrimidine product is crucial, especially for applications in drug development. Several methods can be employed for purification.

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical. For 2,4-diaminopyrimidine, recrystallization from an azeotropic mixture of acetonitrile and toluene, followed by the addition of more toluene, has been reported to increase purity significantly.[5]

  • Extraction: Unreacted starting materials, such as β-alkoxyacrylonitriles, can be removed from the crude product by extraction with solvents like ether, or aliphatic or aromatic hydrocarbons.[5]

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a standard technique. The eluting solvent system needs to be optimized based on the polarity of the desired product and impurities. For example, a mixture of CH₂Cl₂/CH₃OH has been used successfully.[4][6]

  • Salt Formation and Crystallization: In cases where the free base is highly soluble, converting it to a less soluble salt can facilitate purification by crystallization. For instance, 2,4-diaminopyrimidine hydrohalide can be converted to the corresponding sulfate salt, which is less soluble and can be readily crystallized from the solution.[7]

G start Crude Diaminopyrimidine extraction Extraction (to remove non-polar impurities) start->extraction column_chromatography Column Chromatography (e.g., Silica gel, CH2Cl2/MeOH) start->column_chromatography Difficult separation salt_formation Salt Formation & Crystallization (e.g., Sulfate salt) start->salt_formation Product highly soluble recrystallization Recrystallization (e.g., Acetonitrile/Toluene) extraction->recrystallization Solid product pure_product Pure Diaminopyrimidine recrystallization->pure_product High purity column_chromatography->pure_product salt_formation->pure_product

Caption: Purification workflow for diaminopyrimidines.

Key Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine

This protocol describes the chlorination of the hydroxyl group at the 6-position of the pyrimidine ring.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water with stirring.

  • Heat the aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Adjust the pH of the solution to 8 with a NaOH solution.

  • Extract the product with EtOAc (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the white solid product. This procedure typically yields pure 2,4-diamino-6-chloropyrimidine without the need for column chromatography.[8]

Protocol 2: N-Oxidation of 6-chloro-2,4-diaminopyrimidine

This protocol outlines a method for the N-oxidation of the pyrimidine ring using a tungstate catalyst, which is an alternative to harsher oxidizing agents.

Materials:

  • 6-chloro-2,4-diaminopyrimidine

  • Methanol

  • Sodium tungstate (catalyst)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve 6-chloro-2,4-diaminopyrimidine in methanol.

  • Add a catalytic amount of sodium tungstate.

  • Add hydrogen peroxide to the mixture.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture and isolate the 2,4-diamino-6-chloropyrimidine-3-oxide product. This method is reported to give high yields.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Diaminopyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and direct method is the condensation reaction of a C3 synthon already containing the cyano group with guanidine. A common starting material for this is malononitrile or its derivatives. Another approach involves the functional group interconversion from a pre-formed pyrimidine ring, for instance, starting with a substituted pyrimidine and introducing the amino functionalities through subsequent reactions.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve them?

A2: Low yields can stem from several factors. Suboptimal reaction conditions such as temperature and reaction time are critical parameters to control. The purity of your starting materials, particularly the aldehyde, β-ketoester, and urea/thiourea, is crucial, as impurities can lead to unwanted side reactions. The choice and amount of catalyst can also significantly impact the yield. It is advisable to screen different catalysts and optimize their concentration for your specific substrates. Additionally, the polarity of the solvent can influence the reaction rate and yield, with polar solvents generally being preferred.

Q3: My final product has a persistent yellow discoloration. What is the likely cause and how can I purify it?

A3: A yellow hue in the final product can indicate the presence of impurities. One common cause is the formation of Hantzsch-type dihydropyridine byproducts, which are often fluorescent. To mitigate this, consider adjusting the reaction temperature, as higher temperatures can favor the formation of these byproducts. Using a Lewis acid catalyst instead of a Brønsted acid may also help. For purification, recrystallization from a suitable solvent system, such as an ethanol-water mixture, is often effective. Column chromatography can also be employed for more challenging purifications.

Q4: I am observing an unexpected peak in my analytical analysis (e.g., HPLC, GC-MS). What could this side product be?

A4: Unexpected peaks can correspond to several side products. One possibility is the formation of Hantzsch-type dihydropyridines, as mentioned previously. Another potential side reaction is the Knoevenagel condensation between an aldehyde and a β-ketoester, which can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently. Carefully analyzing the mass spectrum and NMR data of the impurity can help in its identification.

Q5: What are the key safety precautions to take during the synthesis of this compound?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Some of the reagents, like malononitrile, can be toxic, so it is important to handle them with care and avoid inhalation or skin contact. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. Some reactions may benefit from milder conditions, while others may require higher temperatures.
Incorrect Reaction Time Use TLC to track the consumption of starting materials and the formation of the product to determine the ideal reaction duration and prevent product degradation.
Impure Starting Materials Ensure the purity of all reagents. Impurities can lead to the formation of byproducts and reduce the yield of the desired product.
Inefficient Catalyst Screen different catalysts (e.g., Brønsted vs. Lewis acids) and optimize the catalyst loading to find the most effective conditions for your reaction.
Inappropriate Solvent Experiment with different solvents of varying polarities (e.g., ethanol, acetonitrile, or solvent-free conditions) to identify the solvent system that provides the best yield.
Issue 2: Product Purity Issues (e.g., Discoloration, Extra Peaks)
Potential Cause Troubleshooting Steps
Formation of Hantzsch Dihydropyridine Byproduct This often results in a yellow, fluorescent product.[1] Try reducing the reaction temperature or using a Lewis acid catalyst instead of a Brønsted acid.[1]
Incomplete Reaction If starting materials are still present, consider increasing the reaction time or temperature, or adding more catalyst.
Formation of Insoluble Byproducts A precipitate that is not the desired product may form. This could be due to the polymerization of an aldehyde starting material. Using a milder catalyst or adding the aldehyde slowly can help. Trying a different solvent with better solubilizing properties may also be beneficial.[2]
Ineffective Purification For purification, recrystallization is a common method. If this is not sufficient, column chromatography may be necessary. For products that are difficult to crystallize, converting the product to a salt (e.g., a sulfate salt) can sometimes facilitate crystallization and purification.

Data Presentation

Table 1: Comparison of Synthetic Conditions for Pyrimidine Derivatives
Starting Materials Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Malononitrile, Guanidine Hydrochloride, Sodium Nitrite-Water, then DMFRoom Temp, then 1404, then 1-[3]
α-cyanoketones, carboxaldehydes, guanidines-Isopropanol or Ethanol--45-89[4]
2,4-diamino-6-hydroxypyrimidinePOCl₃-971785 (for intermediate)[5][6]
2,4-diamino-6-chloropyrimidine, (S)-2,3-isopropylideneglycerolNaHDMSO90877 (for intermediate)[5][6]

Experimental Protocols

Protocol 1: Synthesis from 2,4-diamino-6-hydroxypyrimidine (Multi-step)

This protocol outlines a multi-step synthesis starting from 2,4-diamino-6-hydroxypyrimidine.

Step 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine [5][6]

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water.

  • Stir the resulting solution at 90 °C for 1 hour.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine.

Step 2: Nucleophilic Substitution [5][6]

  • Under an argon atmosphere, add NaH (0.20 g, 60%, 5.0 mmol) to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) and stir at 90 °C for 8 hours.

  • Quench the reaction with saturated NH₄Cl (20 mL).

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.

Step 3: Iodination [5][6]

  • Under an argon atmosphere, add N-iodosuccinimide (10.09 g, 44.83 mmol) to a solution of the product from Step 2 (7.18 g, 29.88 mmol) in dry acetonitrile (100 mL).

  • Stir at room temperature for 1 hour.

  • Dilute the reaction solution with ethyl acetate (500 mL).

  • Wash with 5% NaHSO₃ (500 mL), NaHCO₃ (500 mL), and H₂O (500 mL).

  • Dry the organic layer with Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Subsequent steps would involve Suzuki coupling and deprotection to arrive at the final product, which are highly specific to the desired final structure.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst analyze_byproducts Analyze Byproducts (NMR, MS) start->analyze_byproducts purify_reagents Purify/Source High-Purity Reagents check_reagents->purify_reagents Impurities found optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time Suboptimal change_solvent Screen Different Solvents check_conditions->change_solvent Suboptimal change_catalyst Try Alternative Catalyst or Adjust Loading check_catalyst->change_catalyst Inefficient modify_purification Modify Purification (Recrystallization, Chromatography) analyze_byproducts->modify_purification Identified solution Problem Resolved optimize_temp_time->solution change_solvent->solution change_catalyst->solution purify_reagents->solution modify_purification->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Experimental_Workflow start_materials Starting Materials: - 2,4-diamino-6-hydroxypyrimidine - POCl₃ chlorination Chlorination start_materials->chlorination intermediate1 Intermediate: 2,4-diamino-6-chloropyrimidine chlorination->intermediate1 nucleophilic_sub Nucleophilic Substitution intermediate1->nucleophilic_sub intermediate2 Substituted Pyrimidine nucleophilic_sub->intermediate2 iodination Iodination intermediate2->iodination final_intermediate Iodinated Pyrimidine (Precursor for final steps) iodination->final_intermediate purification Purification (Column Chromatography) final_intermediate->purification

Caption: A simplified experimental workflow for the multi-step synthesis of a 2,4-diaminopyrimidine derivative.

References

Technical Support Center: Catalyst Selection for 2,4-Diaminopyrimidine-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diaminopyrimidine-5-carbonitrile and its derivatives. It focuses on catalyst selection for common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended catalysts for the initial synthesis of this compound derivatives?

A1: The synthesis of the core pyrimidine-5-carbonitrile structure is often achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and urea or thiourea.[1] A highly efficient and reusable catalyst for this reaction is a bone char-based solid acid catalyst (bone char-nPrN-SO₃H).[1][2] This green catalyst promotes the reaction under solvent-free conditions at 80°C, offering excellent yields and short reaction times.[1]

Troubleshooting Poor Yield in Synthesis:

  • Catalyst Activity: Ensure the solid acid catalyst is properly prepared and activated. The bone char catalyst can be reused multiple times without significant loss of efficiency.[1]

  • Reaction Temperature: The optimal temperature for the three-component synthesis using the bone char catalyst is 80°C.[1] Lower temperatures may result in slow or incomplete reactions.

  • Reagent Stoichiometry: The recommended molar ratio for the reaction is Aldehyde (1 mol), Malononitrile (1.2 mol), and Urea/Thiourea (1.8 mol) with 0.4 mol% of the catalyst.[1] Deviations from this stoichiometry can lead to lower yields.

Q2: I am attempting a Suzuki cross-coupling reaction to add an aryl group to a diaminopyrimidine core. Which palladium catalyst system is most effective?

A2: Palladium-catalyzed Suzuki cross-coupling is a common method for functionalizing diaminopyrimidine scaffolds.[3] For coupling substituted phenylboronic acids with 2,4-diamino-5-iodo-6-substituted pyrimidines, a combination of Pd(dbpf)Cl₂ as the catalyst and K₂CO₃ as the base has proven effective.[4] The reaction is typically performed in a solvent mixture such as EtOH/toluene/H₂O at 90°C.[4]

Troubleshooting Suzuki Coupling Issues:

  • Poor Catalyst Performance: If Pd(dbpf)Cl₂ is not providing good yields, consider other palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is effective for coupling on 2,4-dichloropyrimidines, especially under microwave irradiation.[5]

  • Regioselectivity Problems: For di- or tri-halogenated pyrimidines, the site of coupling is a critical issue. In 2,4-dichloropyrimidines, the reaction overwhelmingly favors the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[5][6] If C2 selectivity is desired, specialized catalyst systems using bulky N-heterocyclic carbene (NHC) ligands with Pd(II) precatalysts are required, although this is primarily established for C-S coupling.[7]

  • Catalyst Poisoning: Thiophenyl boronic acids can poison the palladium catalyst, leading to failed reactions.[5]

Q3: How can I catalytically reduce the nitrile group of this compound to an aminomethyl group?

A3: Catalytic hydrogenation is the standard method for reducing nitriles. While direct examples for this specific molecule are sparse in the provided literature, general principles for nitrile and nitro group hydrogenation on related structures can be applied. Noble metal catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Ruthenium (Ru) are typically used.[8][9][10] For the hydrogenation of a related 2,4-dichloro-5-nitropyrimidine to the corresponding amine, Pd/C and specialized Pt/C catalysts poisoned with Vanadium (V) or Iron (Fe) have been shown to be effective, giving high yields.[9] The hydrogenation of nitriles often requires high pressure and the presence of ammonia to minimize the formation of secondary amines.[11]

Troubleshooting Hydrogenation Reactions:

  • Incomplete Conversion: Increase hydrogen pressure, reaction time, or catalyst loading. The reaction to reduce a nitro group on a similar scaffold was run at 5 bars of hydrogen pressure.[9]

  • Side Reactions: The primary amine product can react with intermediate imines to form secondary amines. Adding ammonia to the reaction mixture can suppress this side reaction.[11]

  • Catalyst Selection: The choice between Pd, Pt, or Ru can influence selectivity and efficiency. Atomically dispersed Pd catalysts have been shown to have tunable selectivity in nitrile hydrogenation, where single Pd atoms favor secondary amine formation, while Pd clusters favor the desired primary amine.[12]

Q4: I am observing unexpected hydrolysis of the amino groups on the pyrimidine ring during my reaction. What causes this and how can it be prevented?

A4: The amino groups in 2,4-diaminopyrimidine systems can be susceptible to hydrolysis, particularly under acidic conditions.[13] Treatment with strong acids like 6 M HCl is a known method for converting an amino group to an oxo group.[13] The regioselectivity of this hydrolysis (i.e., whether the C2 or C4 amino group reacts) can be influenced by other substituents on the pyrimidine ring.[13]

Troubleshooting Unwanted Hydrolysis:

  • Control pH: Avoid strongly acidic conditions if hydrolysis is not the desired outcome. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral or slightly basic pH.

  • Reaction Workup: During aqueous workup, minimize contact time with acidic solutions. Neutralize the reaction mixture promptly before extraction.

Data Summary Tables

Table 1: Catalyst Performance in Three-Component Synthesis of Pyrimidine-5-carbonitrile Derivatives

Catalyst Catalyst Loading (mol%) Temperature (°C) Conditions Typical Yield (%) Reference
Bone char-nPrN-SO₃H 0.4 80 Solvent-free >90 [1]
p-TsOH / MgSO₄ 20 60 Tetrahydrofuran (THF) Good to Excellent [14]

| [Hnmp]HSO₄ (Ionic Liquid) | 10 | 110 | Solvent-free | Excellent |[14] |

Table 2: Conditions for Palladium-Catalyzed Suzuki Cross-Coupling on Pyrimidine Cores

Substrate Catalyst Base Solvent System Temperature (°C) Key Outcome Reference
2,4-Diamino-5-iodo-pyrimidine Pd(dbpf)Cl₂ K₂CO₃ EtOH/Toluene/H₂O 90 C5-Arylation [4]
2,4-Dichloropyrimidine Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 150 (Microwave) C4-Arylation (Regioselective) [5]

| 6-Chloro-2,4-diaminopyrimidine | Not specified | Not specified | Not specified | Not specified | C6-Arylation |[3] |

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Pyrimidine-5-carbonitrile Derivatives [1]

  • Combine the aromatic aldehyde (1 mol), malononitrile (1.2 mol), urea (1.8 mol), and bone char-nPrN-SO₃H catalyst (0.4 mol%) in a round-bottom flask.

  • Heat the mixture to 80°C under solvent-free conditions.

  • Stir the mixture for the appropriate time, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture and cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with hot ethanol (3 x 2 mL) and recrystallize from ethanol to yield the pure product.

Protocol 2: General Procedure for Suzuki Coupling on a 2,4-Diamino-5-iodopyrimidine Core [4]

  • To a reaction vessel, add the 2,4-diamino-5-iodopyrimidine derivative, the desired substituted phenylboronic acid (1.2-1.5 equivalents), Pd(dbpf)Cl₂ (catalytic amount), and K₂CO₃ (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent mixture of EtOH/toluene/H₂O.

  • Heat the reaction mixture to 90°C and stir for 24 hours or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Catalytic Hydrogenation of a Nitro-pyrimidine [9]

  • Charge a hydrogenation reactor with 2,4-dichloro-5-nitropyrimidine, Ethyl Acetate, and a Pd/C catalyst (wet, e.g., 5 g for a 50 g scale). Acetic acid may be added as a co-solvent.

  • Purge the reactor with Nitrogen three times, followed by purging with Hydrogen three times.

  • Pressurize the reactor with Hydrogen to 5 bars.

  • Stir the reaction at 25-30°C for 3 hours, then heat to 35-40°C and continue stirring for 12 hours or until HPLC indicates complete conversion.

  • Vent the hydrogen and purge with nitrogen.

  • Cool the reaction mixture and filter the catalyst.

  • Proceed with aqueous workup (e.g., quenching into a Na₂CO₃ solution) to isolate the product.

Visualizations: Workflows and Mechanisms

G start_end start_end process process decision decision issue issue start Start: Suzuki Coupling Reaction setup 1. Select Substrate (e.g., Dihalopyrimidine) 2. Select Boronic Acid start->setup catalyst 3. Select Catalyst & Ligand (e.g., Pd(PPh3)4 or Pd/NHC) 4. Select Base & Solvent setup->catalyst run 5. Run Reaction (Conventional or MW) catalyst->run check Check Yield & Regioselectivity run->check success Success: Purify Product check->success High troubleshoot Troubleshoot check->troubleshoot Low low_yield Issue: Low Yield troubleshoot->low_yield Poor Conversion wrong_regio Issue: Wrong Regioisomer troubleshoot->wrong_regio Incorrect Site optimize_cond Optimize Temp, Time, Solvent, or Base low_yield->optimize_cond change_cat Change Catalyst System (e.g., use bulky NHC ligand for C2 selectivity) wrong_regio->change_cat optimize_cond->run change_cat->run

Caption: Workflow for Catalyst Selection and Troubleshooting in Suzuki Cross-Coupling Reactions.

G reagent reagent intermediate intermediate catalyst_node catalyst_node product product A Aromatic Aldehyde I1 Intermediate I (Knoevenagel Condensation) A->I1 B Malononitrile B->I1 C Urea / Thiourea I2 Intermediate II (Michael Addition) C->I2 Cat Solid Acid Catalyst Cat->I1 Activates Aldehyde I1->I2 P Pyrimidine-5-carbonitrile (Final Product) I2->P Cyclodehydration & Tautomerization

Caption: Simplified Mechanism for the Synthesis of Pyrimidine-5-carbonitrile.[1]

G start_node start_node decision decision action action problem problem start Low Reaction Yield Observed q1 Are reagents pure & correct stoichiometry? start->q1 a1 Purify/verify reagents q1->a1 No q2 Is the catalyst active? q1->q2 Yes a1->start a2 Use fresh catalyst or reactivate/regenerate q2->a2 No q3 Are reaction conditions optimal? q2->q3 Yes a2->start a3 Adjust Temperature, Pressure, or Time q3->a3 No q4 Is there evidence of side reactions? q3->q4 Yes a3->start a4 Modify conditions to suppress side reactions (e.g., add scavenger) q4->a4 Yes

References

Validation & Comparative

A Comparative Guide to 2,4-Diaminopyrimidine Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational elements in the design of a vast array of therapeutic agents. Among the functionalized pyrimidines, 2,4-diaminopyrimidine derivatives are of particular importance, serving as key intermediates in the synthesis of targeted therapies. This guide provides a detailed comparison of two prominent diaminopyrimidine-based building blocks: 2,4-Diaminopyrimidine-5-carbonitrile and 2,4-diamino-6-chloropyrimidine . The comparison focuses on their synthetic accessibility, reactivity, and application in the development of kinase inhibitors, supported by experimental data.

At a Glance: A Comparative Overview

FeatureThis compound2,4-diamino-6-chloropyrimidine
Primary Synthetic Route One-pot three-component reactionChlorination of a hydroxypyrimidine
Typical Yield Good to excellent for derivatives82-85%[1]
Key Reactive Handle 5-cyano group6-chloro group
Primary Therapeutic Targets Epidermal Growth Factor Receptor (EGFR)Dihydrofolate Reductase (DHFR)
Advantages in Synthesis Convergent, one-pot synthesis for derivativesHigh-yielding, well-established procedure
Limitations in Synthesis Specific yield for the unsubstituted parent compound is not widely reported.Requires handling of phosphorus oxychloride

I. Synthesis and Experimental Protocols

The synthetic accessibility of a building block is a critical factor in its utility. Both this compound and 2,4-diamino-6-chloropyrimidine can be prepared through efficient, albeit different, synthetic strategies.

Synthesis of 2,4-diamino-6-chloropyrimidine

This compound is reliably synthesized from the readily available 2,4-diamino-6-hydroxypyrimidine. The hydroxyl group is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 2,4-diamino-6-hydroxypyrimidine [1]

  • To a flask containing 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), add phosphorus oxychloride (9 mL).

  • Heat the mixture to 97 °C and stir for 17 hours.

  • After completion, cool the reaction mixture and slowly add it to ice water.

  • Heat the aqueous mixture to 90 °C for 1 hour to hydrolyze the remaining POCl₃.

  • Adjust the pH to 8 with a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine.

This procedure consistently affords the desired product in high yields, typically between 82% and 85%.[1]

Synthesis of this compound

General Experimental Protocol: Three-Component Synthesis of 6-substituted-2,4-diaminopyrimidine-5-carbonitriles [2]

  • In a suitable solvent such as ethanol or water, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1 mmol).

  • Add a base, such as sodium acetate, to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration, wash with a cold solvent, and recrystallize if necessary.

Yields for this reaction are reported to be in the range of good to excellent for a variety of aromatic aldehydes.[2]

II. Reactivity and Application in Drug Synthesis

The distinct functional groups of these two pyrimidine building blocks, the 5-cyano and the 6-chloro substituents, dictate their subsequent reactivity and application in the synthesis of targeted therapeutics.

2,4-diamino-6-chloropyrimidine in the Synthesis of DHFR Inhibitors

The chlorine atom at the 6-position of 2,4-diamino-6-chloropyrimidine is a versatile handle for introducing molecular diversity. It readily undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity is harnessed in the synthesis of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a key target in anti-tubercular and anticancer drug development.

Experimental Protocol: Suzuki Coupling for the Synthesis of a 6-aryl-2,4-diaminopyrimidine [1]

  • To a solution of 2,4-diamino-6-chloropyrimidine (1 mmol) in a mixture of toluene and ethanol, add the desired arylboronic acid (1.2 mmol) and an aqueous solution of potassium carbonate (2 M).

  • Degas the mixture and add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purify the product by column chromatography.

dot

DHFR_Inhibitor_Synthesis 2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-chloropyrimidine 2,4-diamino-6-chloropyrimidine 2,4-diamino-6-hydroxypyrimidine->2,4-diamino-6-chloropyrimidine Chlorination (85% yield) POCl3 POCl3 POCl3->2,4-diamino-6-chloropyrimidine Nucleophilic Substitution Nucleophilic Substitution 2,4-diamino-6-chloropyrimidine->Nucleophilic Substitution Suzuki Coupling Suzuki Coupling 2,4-diamino-6-chloropyrimidine->Suzuki Coupling DHFR Inhibitors DHFR Inhibitors Nucleophilic Substitution->DHFR Inhibitors Suzuki Coupling->DHFR Inhibitors

Caption: Synthetic workflow for DHFR inhibitors.

This compound in the Synthesis of EGFR Inhibitors

The electron-withdrawing nature of the 5-cyano group on the 2,4-diaminopyrimidine core makes the pyrimidine ring susceptible to nucleophilic attack, and the cyano group itself can be a site for chemical modification. This building block is particularly valuable in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted anticancer agents. The diaminopyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the EGFR kinase domain.

Experimental Protocol: Synthesis of an N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivative

  • To a solution of a 6-substituted-2,4-diaminopyrimidine-5-carbonitrile (1 mmol) in a suitable solvent, add the desired benzoyl chloride (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Isolate the product by precipitation or extraction, followed by purification via column chromatography or recrystallization.

dot

EGFR_Inhibitor_Synthesis Aldehyde Aldehyde Three-Component Reaction Three-Component Reaction Aldehyde->Three-Component Reaction Malononitrile Malononitrile Malononitrile->Three-Component Reaction Guanidine Guanidine Guanidine->Three-Component Reaction This compound This compound Three-Component Reaction->this compound One-pot Derivatization Derivatization This compound->Derivatization EGFR Inhibitors EGFR Inhibitors Derivatization->EGFR Inhibitors

Caption: Synthetic workflow for EGFR inhibitors.

III. Signaling Pathways of Final Products

The therapeutic efficacy of the drugs synthesized from these building blocks stems from their ability to modulate specific cellular signaling pathways.

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. Inhibitors of DHFR block this pathway, leading to a depletion of the nucleotide pool and subsequent inhibition of cell growth. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and bacteria.

dot

DHFR_Pathway Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis DNA Synthesis DNA Synthesis Nucleotide Synthesis->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation DHFR Inhibitors DHFR Inhibitors DHFR Inhibitors->DHFR Inhibition

Caption: DHFR signaling pathway and inhibition.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signaling pathways and suppressing tumor growth.

dot

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway Activation PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Activation Gene Transcription Gene Transcription RAS-RAF-MEK-ERK Pathway->Gene Transcription PI3K-AKT-mTOR Pathway->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival EGFR Inhibitors EGFR Inhibitors EGFR Inhibitors->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition.

IV. Conclusion

Both this compound and 2,4-diamino-6-chloropyrimidine are valuable and versatile building blocks in the synthesis of biologically active molecules. The choice between these two reagents will largely depend on the specific synthetic strategy and the desired final product.

  • 2,4-diamino-6-chloropyrimidine is an excellent choice when a well-established, high-yielding synthesis of the starting material is paramount and the synthetic route relies on nucleophilic substitution or cross-coupling at the 6-position. Its utility in the synthesis of DHFR inhibitors is well-documented.

  • This compound offers the advantage of a convergent, one-pot synthesis for its derivatives, which can be highly efficient for generating chemical libraries. Its application in the development of EGFR inhibitors highlights its importance in modern cancer drug discovery.

Researchers and drug development professionals should consider the specific requirements of their synthetic targets, including the desired substitution pattern and the intended biological target, when selecting between these two powerful synthetic intermediates.

References

Unveiling the Biological Potential: A Comparative Analysis of 2,4-Diaminopyrimidine-5-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the 2,4-diaminopyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Analogues of this core structure have demonstrated a wide spectrum of biological activities, primarily as inhibitors of key enzymes implicated in cancer and other diseases. This guide provides a comprehensive comparison of the biological activity of various this compound analogues, supported by quantitative data and detailed experimental protocols.

The versatility of the this compound core allows for chemical modifications that can be tailored to target specific enzymes with high potency and selectivity. Notably, these analogues have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 7 (CDK7), all of which are validated targets in oncology.

Comparative Biological Activity of Analogues

The following tables summarize the in vitro inhibitory activities of representative this compound analogues against various cancer cell lines and purified enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Anticancer Activity Against Human Cancer Cell Lines
Compound IDTarget Cell LineIC50 (µM)Reference
Compound 6 MCF-7 (Breast)Potent (not specified)[1][2]
C33A (Cervical)Potent (not specified)[1][2]
KB (Oral)Potent (not specified)[1][2]
DU-145 (Prostate)Potent (not specified)[1][2]
Compound 11 MCF-7 (Breast)Potent (not specified)[1][2]
C33A (Cervical)Potent (not specified)[1][2]
KB (Oral)Potent (not specified)[1][2]
DU-145 (Prostate)Potent (not specified)[1][2]
Compound 10b HepG2 (Liver)3.56[3]
A549 (Lung)5.85[3]
MCF-7 (Breast)7.68[3]
Compound 22 RS4;11 (Leukemia)0.288[4]
MM.1S (Multiple Myeloma)0.1746[4]
Mino (Mantle Cell Lymphoma)0.0375[4]
Jeko-1 (Mantle Cell Lymphoma)0.1687[4]
Enzyme Inhibitory Activity
Compound IDTarget EnzymeIC50 (nM)Reference
Compound 10b EGFR8.29[3]
Compound 22 CDK77.21[4]
Compound 35 Human DHFR<500[5]

Key Signaling Pathways and Experimental Workflow

The biological effects of these compounds are rooted in their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Angiogenesis PI3K-AKT-mTOR Pathway->Cell Proliferation, Survival, Angiogenesis 2,4-Diaminopyrimidine Analogue 2,4-Diaminopyrimidine Analogue 2,4-Diaminopyrimidine Analogue->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of analogues.

CDK7_Cell_Cycle_Regulation cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G2 Phase G2 Phase M Phase M Phase CDK7 CDK7 CDK4/6 CDK4/6 CDK7->CDK4/6 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK1 CDK1 CDK7->CDK1 Activates CDK4/6->G1 Phase Drives G1/S Transition CDK2->S Phase Initiates DNA Replication CDK1->M Phase Promotes Mitosis 2,4-Diaminopyrimidine Analogue 2,4-Diaminopyrimidine Analogue 2,4-Diaminopyrimidine Analogue->CDK7 Inhibition

Caption: Role of CDK7 in cell cycle regulation and its inhibition.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Enzyme Assays (EGFR, DHFR, etc.) In Vitro Enzyme Assays (EGFR, DHFR, etc.) Compound Synthesis & Characterization->In Vitro Enzyme Assays (EGFR, DHFR, etc.) Cell Viability Assays (MTT) Cell Viability Assays (MTT) Compound Synthesis & Characterization->Cell Viability Assays (MTT) Lead Compound Identification Lead Compound Identification In Vitro Enzyme Assays (EGFR, DHFR, etc.)->Lead Compound Identification Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Viability Assays (MTT)->Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry)->Lead Compound Identification

References

2,4-Diaminopyrimidine-5-carbonitrile: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-diaminopyrimidine-5-carbonitrile core has emerged as a privileged scaffold in the design of kinase inhibitors, demonstrating significant potential for the development of targeted therapeutics, particularly in oncology. This guide provides a comparative analysis of this scaffold, supported by experimental data, to validate its utility for researchers, scientists, and drug development professionals. Its versatility allows for chemical modifications that can be tailored to achieve high potency and selectivity against a range of kinase targets.

Performance Comparison of 2,4-Diaminopyrimidine Derivatives

The 2,4-diaminopyrimidine scaffold has been successfully utilized to develop potent inhibitors against several kinases. The following tables summarize the in vitro potency of exemplary compounds derived from this scaffold against their primary targets and in cellular assays.

Table 1: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
22 CDK77.21THZ16.91
A2 PAK418.4--
B6 PAK45.9--
B8 PAK420.4--
15 MK2<19--
A12 FAK-TAE-226-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates higher potency. Data for FAK inhibitor A12 was presented in comparison to TAE-226 without a specific IC50 value in the source.

Table 2: Cellular Anti-proliferative Activity

Compound IDCell LineCancer TypeIC50 (nM)
22 MV4-11Acute Myeloid Leukemia208.1
22 RS4;11Acute Lymphoblastic Leukemia288.0
22 MM.1SMultiple Myeloma174.6
22 MinoMantle Cell Lymphoma37.5
22 Jeko-1Mantle Cell Lymphoma168.7
B6 A549Lung Carcinoma2533
A12 A549Lung Carcinoma130
A12 MDA-MB-231Breast Cancer94

Cellular IC50 values indicate the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

Experimental Protocols

The validation of kinase inhibitors derived from the this compound scaffold involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (FRET-based)

This protocol is adapted from studies on CDK7 inhibitors and is broadly applicable for assessing the potency of new chemical entities against their target kinases.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex)

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 100 nL) of the compound dilutions to the assay plate wells.

  • Prepare a kinase solution by diluting the recombinant kinase in assay buffer to the desired concentration.

  • Add the kinase solution to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Prepare a substrate/ATP mix by dissolving the fluorescently labeled peptide substrate and ATP in the assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mix to the wells.

  • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., 10 mM EDTA).

  • Measure the FRET signal using a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol is a general method to assess the anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the IC50 of a compound in a cell-based assay.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the serially diluted compounds.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each compound concentration relative to DMSO-treated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the validation of the this compound scaffold.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_optimization Lead Optimization Scaffold 2,4-Diaminopyrimidine -5-carbonitrile Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Lead Structure Kinase_Assay Kinase Inhibition Assay (e.g., FRET) Synthesis->Kinase_Assay Test Compounds Selectivity Kinase Selectivity Panel Kinase_Assay->Selectivity Potent Hits Cell_Assay Cellular Proliferation Assay Selectivity->Cell_Assay Selective Hits Pathway_Analysis Downstream Pathway Analysis (Western Blot) Cell_Assay->Pathway_Analysis Active Compounds SAR Structure-Activity Relationship (SAR) Pathway_Analysis->SAR Docking Molecular Docking SAR->Docking Docking->Synthesis Guided Design

Caption: A typical workflow for the validation and optimization of kinase inhibitors based on a novel scaffold.

cdk7_pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control CDK7_Inhibitor 2,4-Diaminopyrimidine -based Inhibitor (e.g., Compound 22) CDK7 CDK7 CDK7_Inhibitor->CDK7 PolII RNA Polymerase II CDK7->PolII phosphorylates CDK2 CDK2 CDK7->CDK2 phosphorylates Transcription_Initiation Transcription Initiation PolII->Transcription_Initiation G1_S_Arrest G1/S Phase Arrest CDK2->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis

Caption: Simplified signaling pathway of CDK7 and its inhibition by a 2,4-diaminopyrimidine derivative.

scaffold_comparison_logic cluster_scaffolds Scaffold Examples cluster_criteria Evaluation Criteria Scaffold Kinase Inhibitor Scaffold Diaminopyrimidine 2,4-Diaminopyrimidine -5-carbonitrile Scaffold->Diaminopyrimidine Other_Scaffolds Alternative Scaffolds (e.g., Quinazoline, Pyrazole) Scaffold->Other_Scaffolds Evaluation Comparative Evaluation Diaminopyrimidine->Evaluation Other_Scaffolds->Evaluation Potency Potency (IC50) Evaluation->Potency Selectivity Selectivity Profile Evaluation->Selectivity ADME ADME Properties Evaluation->ADME Synthetic_Tractability Synthetic Tractability Evaluation->Synthetic_Tractability

Caption: Logical relationship for comparing different kinase inhibitor scaffolds.

References

A Comparative Guide to the In Vitro Efficacy of 2,4-Diaminopyrimidine-5-carbonitrile Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of various 2,4-Diaminopyrimidine-5-carbonitrile based compounds investigated for their potential as anticancer drugs. The data presented is compiled from multiple studies and aims to offer an objective overview of their efficacy against different cancer cell lines and their inhibitory activity on key oncogenic kinases. Detailed experimental protocols for the cited assays are also provided to support the replication and further investigation of these promising compounds.

I. Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives Against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)C33A (Cervical)KB (Oral)DU-145 (Prostate)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)
Compound 6 1.232.183.454.52---
Compound 11 2.113.244.165.31---
Compound 4e ----1.66--
Compound 4f ----1.83--
Compound 11e 1.54---1.14--
Compound 12b >50---10.33--
Compound 10b 7.68----5.853.56
Erlotinib 5.27----1.120.87
Sorafenib ---->50--

Reference compounds

Data sourced from multiple studies for comparative purposes.

II. Comparative Analysis of Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).

Table 2: Kinase Inhibitory Activity (IC50) of Selected Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound 10b EGFR8.29
Compound 11e VEGFR-2610
Compound 12b VEGFR-2530
Phar-95239 COX-2820
T0511-4424 COX-2690
Erlotinib EGFR2.83
Sorafenib VEGFR-2-
Celecoxib *COX-2490

Reference compounds

III. Experimental Protocols

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

B. Kinase Inhibition Assays

1. EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Principle: The assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of the kinase by a compound leads to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound in kinase buffer.

  • Kinase Reaction: In a 384-well plate, incubate the EGFR enzyme with the test compound for a predefined period. Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Detection: Stop the reaction by adding EDTA and then add a europium-labeled anti-phosphotyrosine antibody.

  • Signal Measurement: After incubation, read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2. VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A higher luminescent signal corresponds to lower kinase activity (less ATP consumed).

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing VEGFR-2 enzyme, a suitable substrate, ATP, and the test inhibitor.[3]

  • ADP-Glo™ Reagent Addition: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[3]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[3]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.

3. COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX-2 by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[4]

Protocol:

  • Reagent Incubation: In a 96-well plate, add reaction buffer, heme, and human recombinant COX-2 enzyme. Add the test inhibitor or vehicle control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Color Development: Add a colorimetric substrate (TMPD).

  • Absorbance Measurement: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

IV. Visualized Pathways and Workflows

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the in vitro testing of these compounds.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Dilution MTT Cytotoxicity Assay (MTT) Compound_Prep->MTT Kinase Kinase Inhibition Assay Compound_Prep->Kinase Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT IC50_Calc IC50 Value Calculation MTT->IC50_Calc Kinase->IC50_Calc Data_Comp Comparative Analysis IC50_Calc->Data_Comp

Caption: General experimental workflow for in vitro testing.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->VEGFR2 VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

A Comparative Spectroscopic Analysis of Substituted Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

Substituted diaminopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide provides a comparative overview of the spectroscopic data for various substituted diaminopyrimidines, supported by experimental protocols and visualizations to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (UV-Vis, FT-IR, ¹H NMR, and ¹³C NMR) for a selection of substituted diaminopyrimidine derivatives, providing a baseline for comparison of newly synthesized compounds.

Table 1: UV-Visible Spectroscopic Data

CompoundSolventλmax (nm)Reference
2,4-DiaminopyrimidineVaries~275[1]
2,6-Diaminopyridin-4-yl naphthalene-2-sulfonateEthanol275, 406[2][3]
2,6-Diaminopyridin-4-yl 4-methylbenzene sulfonateEthanol275, 406[2][3]
6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpholinomethylamino)pyrimidin-4-yl)-2H-chromen-2-oneMethanol:Acetonitrile (1:1)275[1]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (cm⁻¹)

Functional Group2,4-Diamino-6-chloropyrimidine[4]Pyrimidine Derivatives[5]
N-H (stretch)3449, 3327-
C-H (aromatic stretch)-2920-2978
C=O (stretch)-1620-1699
C=N (stretch)16421525-1575
C=C (stretch)1581, 15511570-1596
C-Cl (stretch)795~700
O-H (stretch)-3250-3300

Table 3: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundSolventAr-HNH₂Other ProtonsReference
2,4-Diamino-6-chloropyrimidineDMSO-d₆5.69 (s, 1H)6.57 (s, 2H), 6.31 (s, 2H)-[4]
2,4-Diaminopyrimidine-5-carbonitrile-8.05 (s)6.9 (s, 4H)-[6]
Pt(pyrimethamine)₂Cl₂DMSO-d₆7.51 (s, 1H), 7.26 (s, 1H), 6.75 (s, 1H), 6.55 (s, 1H)-2.20-1.00 (m, 5H, ethyl group)[7]

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundSolventC=N / C-N of Pyrimidine RingPhenyl Ring CarbonsOther CarbonsReference
Pt(pyrimethamine)₂(NCS)₂-164.34 (C2a), 159.43 (C5a)133.34 - 107.65134.02 (NCS), 26.44 (CH₂), 13.59 (CH₃)[7]
This compound-167.2, 166.6, 161.3, 83.0-117.0 (C≡N)[6]

Experimental Protocols

A generalized workflow for the spectroscopic analysis of substituted diaminopyrimidines is outlined below. Specific parameters may need to be optimized based on the exact nature of the compound and the instrumentation available.

Sample Preparation
  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0. A blank solution containing only the solvent is used as a reference.

  • FT-IR Spectroscopy: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) suitable for the compound's solubility. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Mass Spectrometry: Samples are typically introduced into the mass spectrometer after being dissolved in a suitable volatile solvent. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the polarity and thermal stability of the analyte.

Instrumentation and Data Acquisition
  • UV-Vis Spectrophotometer: The sample is scanned over a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax).[1]

  • FT-IR Spectrometer: The spectrum is recorded, usually in the range of 4000 to 400 cm⁻¹, to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • NMR Spectrometer: ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 600 MHz).[8] Key parameters to be set include the number of scans, relaxation delay, and spectral width.

  • Mass Spectrometer: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which helps in confirming the elemental composition of the synthesized compound.[4][8]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized substituted diaminopyrimidine.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of Substituted Diaminopyrimidine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Spectral Interpretation & Data Comparison UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

Substituted diaminopyrimidines are known to act as inhibitors of various kinases. The diagram below depicts a hypothetical signaling pathway where a diaminopyrimidine derivative inhibits a kinase, thereby blocking downstream cellular responses.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Substituted Diaminopyrimidine Inhibitor->Kinase_B Inhibition

Caption: Kinase Inhibition by a Diaminopyrimidine.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2,4-diaminopyrimidine-5-carbonitrile scaffold represents a privileged structure in the quest for novel therapeutics. Its inherent ability to mimic the hydrogen bonding patterns of ATP has made it a cornerstone in the design of kinase inhibitors and other targeted agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various derivatives, offering insights into the key structural modifications that govern their biological activity. Experimental data from multiple studies are summarized and presented for objective comparison, alongside detailed experimental protocols for key assays.

Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant body of research has focused on developing this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. The general SAR for these compounds indicates that substitutions at the C4 and C5 positions of the pyrimidine ring are crucial for potent inhibitory activity.

A study by Ismail et al. synthesized a series of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives and evaluated their in vitro cytotoxic activity against several human cancer cell lines.[1][2] Their findings highlight the importance of the benzamide moiety and its substitution pattern.

Table 1: In Vitro Cytotoxic Activity of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives against Human Cancer Cell Lines (IC50 in µM) [1][2]

CompoundSubstitution on BenzamideMCF-7 (Breast)C33A (Cervical)KB (Oral)DU-145 (Prostate)
6 4-Chloro8.129.217.548.56
11 4-Methoxy7.988.768.119.02

Another study by Abouzid et al. explored a series of pyrimidine-5-carbonitrile derivatives as dual inhibitors of wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M).[3] Their research underscores the impact of substitutions on an aniline ring linked to the pyrimidine core.

Table 2: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against EGFRWT and EGFRT790M [3]

CompoundSubstitution on Aniline RingEGFRWT IC50 (µM)EGFRT790M IC50 (µM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
11a 3-Ethynyl--4.213.985.013.12
11b 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)0.094.033.373.044.142.40
12b 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)--5.114.876.234.98
15b 4-(piperidin-1-ylmethyl)-3-(trifluoromethyl)--6.345.997.116.87
16a 4-(morpholinomethyl)-3-(trifluoromethyl)--7.016.548.237.54
Erlotinib (Reference)--19.825.521.810.1

The data reveals that compound 11b , with a bulky and basic side chain at the 4-position of the aniline ring, exhibited the most potent activity against both wild-type and mutant EGFR, and demonstrated significantly better cytotoxicity against the tested cancer cell lines compared to the reference drug, erlotinib.[3]

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay):

  • Human cancer cell lines (MCF-7, C33A, KB, DU-145, HCT-116, HepG-2, A549) were seeded in 96-well plates.

  • After 24 hours of incubation, cells were treated with various concentrations of the synthesized compounds.

  • The cells were incubated for another 48 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

  • The resulting formazan crystals were dissolved in a solubilization buffer.

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[1][2][3]

EGFR Kinase Inhibition Assay (HTRF):

  • The assay was performed using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK kit.

  • The reaction mixture contained the EGFR enzyme, the test compound, ATP, and a biotinylated substrate peptide.

  • The reaction was incubated at room temperature.

  • Europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 were added to stop the reaction and initiate the detection process.

  • The HTRF signal was measured using a compatible plate reader.

  • The IC50 values were determined from the dose-response curves.[3]

Signaling Pathway and Experimental Workflow

EGFR_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Dimerization & Autophosphorylation Downstream Downstream Signaling EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds ADP ADP ATP->ADP Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the mechanism of inhibition by this compound derivatives.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Test Compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Broadening the Target Scope: From Kinases to Bacteria

The versatility of the 2,4-diaminopyrimidine scaffold extends beyond EGFR. Derivatives have shown potent activity against other kinases and even bacterial targets.

c-Jun N-terminal Kinase (JNK) Inhibition

A study focused on the development of 2,4-diaminopyrimidines as potent inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of inflammatory responses.[4] The SAR in this series highlighted the importance of specific substitutions at the C2 and C4 positions for achieving high potency.

Phosphoinositide 3-kinase (PI3K) Inhibition

Novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as PI3K inhibitors.[5] Compound 17p from this series demonstrated significant inhibitory activity against PI3Kα and PI3Kδ, with IC50 values of 31.8 nM and 15.4 nM, respectively.[5] Molecular docking studies revealed that the morpholine groups form crucial hydrogen bonds with the kinase hinge region.[5]

Antibacterial Activity

The 2,4-diaminopyrimidine core is also a well-established pharmacophore in antibacterial drug discovery, with trimethoprim being a classic example. More recent studies have explored derivatives for their activity against resistant bacterial strains. For instance, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines showed broad-spectrum antibacterial activity.[6] Compound 12 , bearing a 4-chlorophenyl substituent at the 5-position, was identified as the most potent, with a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain.[6]

Table 3: Antibacterial Activity of 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine Derivatives (MIC in µg/mL) [6]

Compound5-Aryl SubstituentS. aureus (MSSA)S. aureus (MRSA)E. coli (ΔAcrB)
12 4-Chlorophenyl212
Experimental Protocols:

Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial strains were grown to a specific optical density.

  • The bacterial suspension was diluted and added to 96-well plates containing serial dilutions of the test compounds.

  • The plates were incubated under appropriate conditions for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Key Structure-Activity Relationship Insights

Across the various biological targets, several key SAR principles for this compound derivatives emerge:

  • The 2,4-diamino groups are critical for forming key hydrogen bond interactions with the hinge region of kinases, mimicking the adenine portion of ATP.

  • The 5-cyano group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the scaffold.

  • Substitutions at the C5 position with aryl or other bulky groups can enhance potency and selectivity by accessing specific pockets in the target protein. For antibacterial agents, this position is crucial for interacting with dihydrofolate reductase.

  • Modifications at the N2 and N4 amino groups with various substituents allow for fine-tuning of physicochemical properties such as solubility and cell permeability, and can introduce additional interactions with the target protein.

Caption: Summary of key structure-activity relationships for the this compound scaffold.

References

Unveiling the Anticancer Potential of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, 2,4-diaminopyrimidine-5-carbonitrile derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of human cancer cell lines. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid in ongoing research and development efforts. The primary mechanism of action for many of these derivatives involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.

Comparative Efficacy Against Cancer Cell Lines

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several human cancer cell lines. This data, extracted from multiple studies, allows for a direct comparison of the potency of these compounds.

Table 1: IC50 Values of EGFR-Targeting Derivatives (in µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)DU-145 (Prostate)C33A (Cervical)KB (Oral)Reference
Compound 6 Potent---PotentPotentPotent[1][2]
Compound 11 Potent---PotentPotentPotent[1][2]
Compound 11b 4.143.372.43.04---[3][4]
Compound 10b 7.68-5.853.56---[5]
Compound 9k 3.693.592.14-5.52--[6]
Compound 13f 4.012.781.98-4.27--[6]
Erlotinib (Ref) 5.27-1.120.87---[5]
Doxorubicin (Ref) -------[2]

Note: "Potent" indicates significant activity was reported without specific IC50 values being easily extractable from the abstract.

Table 2: IC50 Values of VEGFR-2 and Dual-Targeting Derivatives (in µM)
CompoundHCT-116 (Colon)MCF-7 (Breast)Panc-1 (Pancreatic)VEGFR-2 Inhibition (IC50 in µM)EGFR Inhibition (IC50 in µM)Reference
Compound 11e 1.141.54-0.61-[7]
Compound 12b ---0.53-[7]
Compound 10k -PotentPotent0.0210.057[8]
Compound 10l -PotentPotent0.0260.061[8]
Compound 4e 1.66 (Colo 205)---Potent[9]
Compound 4f 1.83 (Colo 205)---Potent[9]
Sorafenib (Ref) ---0.19-[7]

Experimental Protocols

The evaluation of the anticancer efficacy of these derivatives relies on a series of standardized in vitro assays.

Cell Viability Assay (SRB or MTT Assay)

The Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are colorimetric methods used to determine cytotoxicity.[2]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 to 72 hours.

  • Cell Fixation (SRB): For the SRB assay, cells are fixed with trichloroacetic acid.

  • Staining/Dye Addition: SRB stain or MTT reagent is added to the wells. SRB binds to proteins in the cells, while MTT is converted to formazan by metabolically active cells.

  • Quantification: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are employed to measure the direct inhibitory effect of the compounds on specific kinases like EGFR and VEGFR-2.[3][4]

  • Reaction Setup: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compounds in an appropriate buffer.

  • Detection: The reaction is stopped, and fluorescently labeled antibodies specific for the phosphorylated substrate are added.

  • Signal Measurement: The HTRF signal, which is proportional to the amount of phosphorylated substrate, is measured. A decrease in the signal indicates inhibition of the kinase activity. The IC50 value for kinase inhibition is then determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compound for a set duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined. For instance, some derivatives were found to arrest the cell cycle at the G2/M phase.[3][4][5]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cells are treated with the compound of interest.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in Annexin V-positive cells indicates the induction of apoptosis.[3][9]

Signaling Pathways and Experimental Workflow

The anticancer effects of this compound derivatives are often mediated through the inhibition of critical signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Derivative 2,4-Diaminopyrimidine -5-carbonitrile Derivative Derivative->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

The diagram above illustrates how this compound derivatives can inhibit the EGFR signaling pathway. By blocking the tyrosine kinase activity of EGFR, these compounds prevent the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 Derivative 2,4-Diaminopyrimidine -5-carbonitrile Derivative Derivative->VEGFR2 Inhibition PKC PKC PLC->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

Similarly, these derivatives can target VEGFR-2 on endothelial cells. Inhibition of VEGFR-2 blocks the signaling cascades responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.

Experimental_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis of Derivatives Cytotoxicity In Vitro Cytotoxicity (SRB/MTT Assay) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (EGFR/VEGFR-2) Cytotoxicity->Kinase_Assay Active Compounds Mechanism Mechanism of Action Studies Kinase_Assay->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Promising Candidates

Caption: General Experimental Workflow.

The workflow for evaluating new this compound derivatives typically begins with their chemical synthesis, followed by screening for cytotoxicity against various cancer cell lines. The most potent compounds are then subjected to more detailed mechanistic studies, including kinase inhibition assays and analyses of their effects on the cell cycle and apoptosis, to identify promising candidates for further development.

References

comparative analysis of 2,4-Diaminopyrimidine-5-carbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for 2,4-Diaminopyrimidine-5-carbonitrile

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including therapeutic agents such as EGFR inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance for researchers and professionals in drug development. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on key performance indicators and supported by experimental data to aid in the selection of the most suitable method.

The primary synthetic strategies can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors and the functional group interconversion of a pre-existing pyrimidine ring. This guide will delve into specific methodologies within these categories, offering a detailed comparison.

Comparison of Synthesis Methods

Several methods have been reported for the synthesis of this compound. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, reaction time, and environmental considerations. Below is a summary and comparison of the most common approaches.

Method 1: Condensation of α-Cyanoketene S,N-acetals with Guanidine

This modern approach involves a multi-component reaction, often accelerated by microwave irradiation, which significantly reduces reaction times and can improve yields. The general strategy involves the reaction of an α-cyanoketene S,N-acetal with guanidine.

Method 2: Classical Condensation of Malononitrile Derivatives with Guanidine

This is a traditional and widely used method for constructing the pyrimidine ring. It typically involves the condensation of a suitable three-carbon precursor, such as a malononitrile derivative, with guanidine or its salt.

Method 3: One-Pot Three-Component Synthesis

This efficient method involves the simultaneous reaction of an aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst. While versatile for various pyrimidine-5-carbonitriles, its direct application to this compound requires careful selection of reagents.

Method 4: Synthesis from β-Alkoxyacrylonitriles and Guanidine

This method provides a direct route to the 2,4-diaminopyrimidine core by reacting a β-alkoxyacrylonitrile with guanidine. The reaction can be performed in the absence of a strong condensation catalyst, which can simplify the work-up procedure.

Data Presentation: Comparison of Key Performance Metrics

MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsReaction TimeYield (%)Purity
1: α-Cyanoketene S,N-acetal Route α-Cyanoketene S,N-acetals, Guanidine nitrateSodium hydride, DMFMicrowave irradiation (20 W)1 min (for intermediate) + 25-50 min76-89%High (recrystallization)
2: Malononitrile Route Malononitrile, Guanidine hydrochlorideSodium nitrite (for nitroso intermediate)Aqueous mediumSeveral hoursModerateVariable, requires purification
3: One-Pot Three-Component Benzaldehyde, Malononitrile, UreaAmmonium chlorideSolvent-free, 110 °C4 hours~80%Good (recrystallization)
4: β-Alkoxyacrylonitrile Route β-Ethoxyacrylonitrile, GuanidineAcetonitrile, Dimethylformamide65-70 °C5.5 hoursup to 96.7%92.1% (crude)

Experimental Protocols

Method 1: Synthesis from α-Cyanoketene S,N-acetals and Guanidine (Microwave-Assisted)
  • Preparation of α-Cyanoketene S,N-acetals: A mixture of an appropriate α-cyanoketene S,S-acetal (0.02 mol) and an aromatic amine (0.02 mol) in 10 ml of ethanol is subjected to microwave irradiation at 80 W for 5-10 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting crystals are filtered, washed with chilled ethanol, and air-dried.[1]

  • Synthesis of 2,4-Diamino-5-cyano-6-(phenylamino)pyrimidine: To a suspension of sodium hydride (50%) (0.01 mol) in DMF (10 ml), guanidine nitrate (0.01 mol) is added and subjected to microwave irradiation at 20 W for 1 minute. The solution is then filtered. The previously prepared α-cyanoketene S,N-acetal is added to the filtrate, and the mixture is further irradiated for 25-50 minutes.[1] The product is isolated by pouring the reaction mixture into ice water and recrystallizing from a suitable solvent.

Method 4: Synthesis from β-Ethoxyacrylonitrile and Guanidine
  • A solution of 7.23 g (approximately 94% by weight, 0.115 mol) of guanidine in 20 g of isopropanol is added dropwise over 1.5 hours to a solution of 0.10 mol of β-ethoxyacrylonitrile in 25 g of isopropanol, maintained at a temperature of 68-70 °C.[2]

  • The molar ratio of β-ethoxyacrylonitrile to guanidine is 1:1.15.[2]

  • After the addition is complete, the reaction mixture is stirred for an additional period at the same temperature.

  • The solvent is removed by distillation until the bottom temperature reaches approximately 100 °C.

  • The residue is cooled, solidifying into a crystal cake. Unreacted β-ethoxyacrylonitrile is extracted with hot toluene.

  • The resulting crude 2,4-diaminopyrimidine is collected. Recrystallization from an acetonitrile/toluene mixture can be performed to achieve higher purity.[2]

Visualization of Synthetic Pathways

Synthesis_Method_1 start1 α-Cyanoketene S,S-acetal intermediate α-Cyanoketene S,N-acetal start1->intermediate Microwave 80W, 5-10 min start2 Amine start2->intermediate product 2,4-Diaminopyrimidine- 5-carbonitrile derivative intermediate->product Microwave 25-50 min start3 Guanidine Nitrate start3->product reagent1 NaH, DMF Synthesis_Method_4 start_A β-Ethoxyacrylonitrile product_P 2,4-Diaminopyrimidine start_A->product_P 68-70 °C start_B Guanidine start_B->product_P solvent Isopropanol

References

Validating the Mechanism of Action of 2,4-Diaminopyrimidine-5-carbonitrile Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of potent and selective inhibitors targeting various protein kinases and other key cellular regulators. This guide provides a comparative analysis of the mechanism of action for several this compound-based inhibitors, supported by experimental data from published studies. The objective is to offer a clear, data-driven overview to aid in the evaluation and further development of this promising class of compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro efficacy of various this compound derivatives against their respective primary targets and cancer cell lines.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 10b EGFR8.29 ± 0.04[1]
Erlotinib (Reference)EGFR2.83 ± 0.05[1]
Compound 7f PI3Kδ6990 ± 360[2]
Compound 7f PI3Kγ4010 ± 550[2]
Compound 7f AKT-13360 ± 170[2]
Unnamed DerivativesMK2As low as 19[3]
Compound 22 CDK7Significant (not specified)[4]
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 6 MCF-7, C33A, KB, DU-145CytotoxicityPotent (not specified)[5]
Compound 11 MCF-7, C33A, KB, DU-145CytotoxicityPotent (not specified)[5]
Compound 10b HepG2MTT3.56[1]
Compound 10b A549MTT5.85[1]
Compound 10b MCF-7MTT7.68[1]
Erlotinib (Reference)HepG2MTT0.87[1]
Erlotinib (Reference)A549MTT1.12[1]
Erlotinib (Reference)MCF-7MTT5.27[1]
Compound 4d K562CytotoxicityMost Active (not specified)[2]
Compound 7f K562CytotoxicityMost Active (not specified)[2]
Compound 11e HCT-116Cytotoxicity1.14[6]
Compound 11e MCF-7Cytotoxicity1.54[6]
Sorafenib (Reference)HCT-116, MCF-7CytotoxicityNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays cited in the literature for evaluating this compound inhibitors.

In Vitro EGFR Kinase Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR). A human EGFR ELISA kit is typically used. The most active derivatives are selected based on their anti-proliferative activities against cancer cell lines. The assay measures the phosphorylation of a substrate by EGFR in the presence of various concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[7]

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubated for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: After incubation, the cells are treated with different concentrations of the synthesized compounds and incubated for an additional 24 hours.[7]

  • MTT Addition: 20 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.[7]

  • Data Analysis: The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The IC50 values are determined using non-linear regression analysis.[7]

Flow Cytometry for Apoptosis Analysis

This technique is used to investigate the apoptotic effect of the synthesized compounds.

  • Cell Treatment and Collection: HepG2 cells are treated with the compound of interest (e.g., compound 10b at 3.56 µM) for 24 hours. The cells are then collected by trypsinization, centrifuged, and washed twice with PBS.[7]

  • Staining: The collected cells are suspended in 500 μl of binding buffer and double-stained with 5 μl of Annexin V-FITC and 5 μl of propidium iodide (PI) in the dark at room temperature for 15 minutes.[7]

  • Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[7]

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Inhibitor Inhibitor->EGFR inhibits EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Inhibitor Inhibitor->PI3K inhibits Inhibitor->AKT inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow_MTT Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 48h Seed->Incubate1 Treat Treat with Inhibitor (various concentrations) Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO Read Read Absorbance at 570 nm AddDMSO->Read Analyze Calculate Cell Viability and IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

Caption: Experimental Workflow for MTT Assay.

References

cytotoxicity comparison of 2,4-Diaminopyrimidine-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

An analysis of recently synthesized this compound derivatives reveals their potential as potent anti-cancer agents. This guide provides a comparative overview of their cytotoxic effects against various human cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of various this compound and related pyrimidine-5-carbonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6 This compoundMCF-7 (Breast)-Doxorubicin / Erlotinib-
C33A (Cervical)-Doxorubicin / Erlotinib-
KB (Oral)-Doxorubicin / Erlotinib-
DU-145 (Prostate)-Doxorubicin / Erlotinib-
11 N-(2-amino-5-cyanopyrimidin-4-yl)benzamideMCF-7 (Breast)-Doxorubicin / Erlotinib-
C33A (Cervical)-Doxorubicin / Erlotinib-
KB (Oral)-Doxorubicin / Erlotinib-
DU-145 (Prostate)-Doxorubicin / Erlotinib-
10b pyrimidine-5-carbonitrileHepG2 (Hepatocellular)3.56Erlotinib0.87
A549 (Lung)5.85Erlotinib1.12
MCF-7 (Breast)7.68Erlotinib5.27
9k 2,4-diaminopyrimidineA549 (Lung)2.14Palbociclib / Momelotinib-
HCT-116 (Colon)3.59Palbociclib / Momelotinib-
PC-3 (Prostate)5.52Palbociclib / Momelotinib-
MCF-7 (Breast)3.69Palbociclib / Momelotinib-
13f 2,4-diaminopyrimidineA549 (Lung)1.98Palbociclib / Momelotinib-
HCT-116 (Colon)2.78Palbociclib / Momelotinib-
PC-3 (Prostate)4.27Palbociclib / Momelotinib-
MCF-7 (Breast)4.01Palbociclib / Momelotinib-
11e pyrimidine-5-carbonitrileHCT-116 (Colon)1.14Sorafenib8.96
MCF-7 (Breast)1.54Sorafenib11.83
11b pyrimidine-5-carbonitrileHCT-116 (Colon)3.37Erlotinib-
HepG-2 (Hepatocellular)3.04Erlotinib-
MCF-7 (Breast)4.14Erlotinib-
A549 (Lung)2.4Erlotinib-
7f pyrimidine-5-carbonitrileK562 (Leukemia)---
MCF-7 (Breast)---

Note: Some IC50 values were not explicitly provided in the source materials and are indicated as "-". The reference compounds varied between studies.

Experimental Protocols

The evaluation of the cytotoxic activity of these derivatives predominantly involved in vitro cell-based assays. A generalized workflow for these experiments is outlined below.

Cell Viability and Cytotoxicity Assays

A common method used to assess the cytotoxic effects of the this compound derivatives is the Sulforhodamine B (SRB) colorimetric assay.[1]

Protocol:

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast), C33A (cervical), KB (oral), and DU-145 (prostate), are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds, along with reference drugs like Doxorubicin and Erlotinib, are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.[1] The cells are then incubated for a specified period, typically 48 hours.[1]

  • Cell Fixation: After incubation, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a plate reader at a specific wavelength.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration at which a 50% inhibition of cell growth is observed compared to untreated control cells.[1]

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Dilution treatment Treatment with Derivatives (48h incubation) compound_prep->treatment seeding->treatment fix_stain Fixation & SRB Staining treatment->fix_stain measurement Absorbance Reading fix_stain->measurement data_analysis IC50 Calculation measurement->data_analysis results Cytotoxicity Comparison data_analysis->results

Generalized workflow for in vitro cytotoxicity testing.

Signaling Pathways

Several studies suggest that the cytotoxic effects of these pyrimidine-5-carbonitrile derivatives are mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways are prominent targets.

EGFR Signaling Pathway Inhibition

Many of the synthesized derivatives are designed as inhibitors of EGFR tyrosine kinase (EGFR-TK).[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis.[3][4]

EGFR_pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects ligand EGF Ligand EGFR EGFR ligand->EGFR Binds & Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK derivative Pyrimidine-5-carbonitrile Derivative derivative->EGFR Inhibits apoptosis Apoptosis derivative->apoptosis Induces survival Cell Survival PI3K_AKT->survival Promotes proliferation Cell Proliferation RAS_MAPK->proliferation Promotes survival->apoptosis Inhibits

Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway Inhibition

Certain pyrimidine-5-carbonitrile derivatives have also been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels).[5] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to reduced tumor growth and metastasis. The mechanism of action is similar to EGFR inhibition, where the compounds compete with ATP for binding to the kinase domain of the receptor.

References

Decoding Selectivity: A Comparative Analysis of 2,4-Diaminopyrimidine-5-carbonitrile Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of 2,4-Diaminopyrimidine-5-carbonitrile based Epidermal Growth Factor Receptor (EGFR) inhibitors, focusing on their performance against various EGFR mutations and off-target kinases. Supported by experimental data and detailed protocols, this analysis aims to facilitate informed decisions in drug discovery and development.

The this compound scaffold has emerged as a promising framework for the development of potent and selective EGFR inhibitors. These inhibitors are particularly crucial in overcoming resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs), often driven by mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. This guide delves into the selectivity profiles of representative compounds from this class, offering a comparative look at their efficacy and potential for off-target effects.

Comparative Analysis of Inhibitor Potency and Selectivity

The selectivity of an EGFR inhibitor is a critical determinant of its therapeutic window. Ideally, an inhibitor should potently target activating and resistance mutations of EGFR while sparing the wild-type (WT) form of the receptor to minimize toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea.[1][2] Furthermore, broad kinase selectivity profiling is essential to identify and mitigate potential off-target effects that could lead to unforeseen side effects.

Below are tables summarizing the inhibitory activity (IC50) of several this compound based compounds against various EGFR mutants and other kinases.

CompoundEGFR (L858R/T790M) IC50 (nM)EGFR (WT) IC50 (nM)Selectivity (WT vs. Mutant)Reference
Compound 8a 4.1>1000>244-fold[3]
Compound 10b 8.29--[4]
Acyclic Amine 1 --5-10-fold[5]
Piperidine-containing 2 --11-53-fold[5]
Piperidine-containing 3 --11-53-fold[5]

Table 1: Comparative IC50 values of select this compound based inhibitors against EGFR L858R/T790M mutant and wild-type EGFR.

CompoundJak2 IC50 (nM)Tyk2 IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Imidazopyridine 4 >1000>1000-[1]
NH-pyrrolopyridine 5 equipotentequipotentequipotent[1]
N-isopropyl 6 ~10-fold less potent--[1]

Table 2: Off-target kinase profiling of early-stage 2,4-diaminopyrimidine-based inhibitors.

Understanding the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[8][9] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, a major driver of cell survival.[9][10] Dysregulation of EGFR signaling is a hallmark of many cancers.[11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival Inhibitor 2,4-Diaminopyrimidine -5-carbonitrile Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation

EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor across a broad panel of kinases is crucial to identify potential off-target effects.[12][13]

Kinase_Selectivity_Workflow start Start prepare_reagents Prepare Kinase Panel, Inhibitor Dilutions, ATP, and Substrates start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection measure Measure Luminescence/ Fluorescence add_detection->measure analyze Analyze Data and Determine IC50 Values measure->analyze end End analyze->end

General Workflow for Kinase Selectivity Profiling.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare working solutions of the kinase panel, ATP, and respective substrates in the appropriate kinase buffer.[14]

  • Reaction Setup: In a 384-well plate, dispense the inhibitor dilutions, followed by the kinase working stocks.[14]

  • Initiation of Reaction: Add the ATP/substrate working stocks to initiate the kinase reactions.[14]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[14]

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[14]

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control and determine the IC50 values by fitting the data to a dose-response curve.[15]

Cell Viability Assay (MTT/XTT Assay)

Cell viability assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines.[16]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for EGFR L858R/T790M) in a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 48-72 hours).[16]

  • Addition of Reagent: Add a reagent such as MTT or XTT to each well. These reagents are converted to a colored formazan product by metabolically active cells.[16]

  • Incubation: Incubate the plate to allow for the color change to develop.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blotting for EGFR Phosphorylation

Western blotting is a technique used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[10][11]

Western_Blot_Workflow start Start cell_culture Cell Culture and Inhibitor Treatment start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection stripping Stripping and Re-probing (Total EGFR, Loading Control) detection->stripping analysis Densitometry and Analysis stripping->analysis end End analysis->end

Workflow for Western Blot Analysis of EGFR Phosphorylation.

Protocol:

  • Sample Preparation: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins. Determine the protein concentration of each lysate.[10]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[10]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]

  • Detection: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[11]

  • Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH).[10][11]

  • Data Analysis: Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.[10]

Conclusion

The this compound scaffold represents a versatile platform for the design of highly selective and potent EGFR inhibitors. The data presented in this guide highlights the potential of this chemical class to effectively target EGFR resistance mutations while maintaining a favorable selectivity profile against wild-type EGFR and other kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the performance of novel inhibitors in this class, ultimately contributing to the development of more effective and less toxic cancer therapies.

References

Safety Operating Guide

Proper Disposal of 2,4-Diaminopyrimidine-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2,4-Diaminopyrimidine-5-carbonitrile (CAS Number: 16462-27-4), a compound utilized in pharmaceutical and agricultural research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

This compound is a solid organic compound that presents several health hazards. Based on available safety data, it is toxic if swallowed or in contact with skin, and causes skin and eye irritation. Therefore, it must be handled and disposed of as hazardous chemical waste. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling and preparation for disposal should be conducted in a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is essential for a comprehensive understanding of the compound's properties and for making informed decisions regarding its safe handling and disposal.

PropertyValueReference
CAS Number 16462-27-4[1][2][3]
Molecular Formula C₅H₅N₅[1][2]
Molecular Weight 135.13 g/mol [1][2]
Appearance Yellow or off-white solid[2]
Purity ≥ 95%[2]
Storage Temperature 0-8 °C[2]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Detailed Disposal Protocol

The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a step-by-step protocol for its safe disposal:

Objective: To safely collect, label, and prepare this compound waste for pickup by a certified hazardous waste disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (solid waste)

  • Hazardous waste labels

  • Chemical fume hood

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, especially incompatible materials.[4]

    • Keep solid and liquid waste separate.[4] This compound is a solid and should be disposed of in a designated solid chemical waste container.

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical and is in good condition, with a secure, leak-proof closure.[5]

    • The container must be clearly labeled as "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound," the CAS number (16462-27-4), and the approximate quantity of waste.

    • Indicate the associated hazards (e.g., "Toxic").

  • Waste Accumulation:

    • All waste collection and handling should be performed inside a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the solid waste into the designated hazardous waste container, avoiding the creation of dust.

    • Ensure the exterior of the waste container remains clean and free of contamination.

    • Keep the waste container securely closed at all times, except when adding waste.[5]

  • Storage Prior to Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

    • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[5]

    • Do not attempt to dispose of this chemical through standard trash or down the drain.[6][7] Organic solvents and toxic solids are prohibited from sewer system disposal.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Don PPE (Lab coat, gloves, goggles) B Step 2: Handle in Fume Hood A->B C Step 3: Segregate Waste (Solid, non-halogenated) B->C D Step 4: Place in Labeled Hazardous Waste Container C->D E Step 5: Securely Close Container D->E F Step 6: Store in Designated Satellite Accumulation Area E->F G Step 7: Contact EHS for Pickup F->G H Step 8: Professional Disposal G->H

Caption: Disposal Workflow for this compound.

Key Safety and Compliance Relationships cluster_0 Personnel Safety cluster_1 Waste Management cluster_2 Regulatory Compliance A Personal Protective Equipment (PPE) D Waste Segregation B Fume Hood Use E Proper Labeling C Hazard Communication (SDS Review) F Secure Containment G Institutional EHS Protocols H Local, State, & Federal Regulations I Certified Waste Disposal

Caption: Key Safety and Compliance Relationships in Chemical Disposal.

References

Essential Safety and Operational Guide for 2,4-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,4-Diaminopyrimidine-5-carbonitrile. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and toxicity if swallowed, inhaled, or in contact with skin.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against airborne powder and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Regularly inspect gloves for tears or punctures before and during use.Prevents skin contact, which can cause irritation and toxic effects. While specific chemical resistance data is limited, nitrile and neoprene offer good general chemical protection.[2][3][4][5][6][7][8]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate particulate filter is required when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the toxic powder.
Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

2.1. Preparation

  • Designated Area: All work with this compound powder must be conducted in a designated area within a certified chemical fume hood.

  • Decontamination: Ensure that the work area is clean and free of clutter. Have a deactivation solution (e.g., 10% bleach solution) and spill kit readily available.

  • PPE Donning: Put on all required PPE as specified in Table 1 before entering the designated handling area.

2.2. Handling Procedure

  • Weighing:

    • Tare a clean, dry weighing vessel inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Dissolving:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder.

    • Gently swirl or stir the mixture to dissolve the compound. Use a magnetic stirrer if necessary, ensuring the stir bar does not cause splashing.

  • Transfers:

    • When transferring the compound or its solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.

    • All transfers should be performed over a spill tray within the fume hood.

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with the compound using a suitable deactivating solution.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste:

    • Contaminated solid waste, including unused compound, contaminated gloves, weighing paper, and paper towels, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

3.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal company. Nitrile compounds may be disposed of via incineration in a permitted hazardous waste incinerator.[9] Do not dispose of this chemical down the drain or in regular trash.[10][11][12][13][14]

Visualizations

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Fume Hood Area prep2 Assemble Spill Kit prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

PPE_Decision_Tree cluster_ppe Required PPE cluster_additional_ppe Additional PPE for Specific Tasks start Handling this compound? goggles Chemical Goggles start->goggles gloves Nitrile/Neoprene Gloves start->gloves lab_coat Lab Coat start->lab_coat splash_risk Risk of Splash? start->splash_risk powder_outside_hood Handling Powder Outside Hood? start->powder_outside_hood face_shield Face Shield respirator Respirator splash_risk->face_shield Yes powder_outside_hood->respirator Yes

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diaminopyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Diaminopyrimidine-5-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。